molecular formula C20H28N10O19P4 B12364062 pppApA

pppApA

Cat. No.: B12364062
M. Wt: 836.4 g/mol
InChI Key: QHDLNUXBTZGUIH-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PppApA is a useful research compound. Its molecular formula is C20H28N10O19P4 and its molecular weight is 836.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

QHDLNUXBTZGUIH-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Foundational & Exploratory

pppApA discovery and history in microbiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of (p)ppApp in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a crucial survival mechanism in bacteria, triggered by various stress conditions such as nutrient starvation. This response is primarily mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1][2][3][4] These molecules act as second messengers, reprogramming bacterial physiology to conserve resources and enhance survival.[4][5][6] While the role of (p)ppGpp has been a subject of intense research since its discovery in 1969, recent studies have shed light on a related class of molecules, adenosine tetraphosphate (ppApp) and adenosine pentaphosphate (pppApp), collectively referred to as (p)ppApp.[7][8][9][10] This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to (p)ppApp, with a focus on the enzymes involved in its metabolism, its physiological roles, and the methodologies used for its study.

A Historical Perspective on (p)ppApp Discovery

The existence of (p)ppApp was first reported in the 1970s in Bacillus subtilis. These adenosine-based alarmones were observed to be produced alongside (p)ppGpp during the stringent response induced by amino acid analogs and during sporulation.[1] However, for decades, these findings were not extensively pursued, and the enzymatic machinery responsible for their synthesis remained unknown.[1]

A significant breakthrough came with the study of the Rel-SpoT-Homolog (RSH) enzyme from Methylobacterium extorquens (RSHMex). This enzyme was found to be capable of synthesizing not only (p)ppGpp but also pppApp in vitro.[1][2] This study also led to the surprising discovery of endogenous pppApp synthesis in wild-type Escherichia coli, a bacterium extensively studied for its stringent response.[1][2][3] This finding suggested that pppApp might be a more widespread bacterial second messenger than previously thought.[1][2][3]

The field was further revolutionized by the discovery of Tas1, a novel toxin delivered by the Type VI Secretion System (T6SS) of the opportunistic pathogen Pseudomonas aeruginosa.[11][12][13] Structural analysis of Tas1 revealed its similarity to (p)ppGpp synthetases.[12][13] However, functional assays demonstrated that Tas1 does not produce (p)ppGpp but instead pyrophosphorylates adenosine nucleotides (AMP, ADP, and ATP) to generate (p)ppApp.[11][12][14] This was the first identification of a dedicated (p)ppApp synthetase with a clear physiological role in interbacterial competition.[11][12]

More recently, the discovery of (p)ppApp-specific hydrolases, such as Aph1, has provided further evidence for the physiological relevance of (p)ppApp signaling.[14][15] The existence of enzymes that specifically degrade (p)ppApp suggests that its production is a reversible process and that this nucleotide alarmone may have roles beyond being a growth-inhibiting toxin.[14][15]

Key Enzymes in (p)ppApp Metabolism

The metabolism of (p)ppApp, involving its synthesis and degradation, is governed by specific families of enzymes. A summary of the key enzymes discovered to date is presented below.

Enzyme FamilySpecific EnzymeOrganismFunctionKey Quantitative DataReference(s)
RelA/SpoT Homologs (RSH) RSHMexMethylobacterium extorquensSynthesizes (p)ppGpp and pppAppRequires Co2+ for efficient (p)ppGpp synthesis[1][2]
(p)ppApp Synthetases Tas1Pseudomonas aeruginosaSynthesizes (p)ppApp from ATP, ADP, and AMPConsumes ~180,000 molecules of ATP per minute[11][12]
(p)ppApp Hydrolases Aph1Found in various bacteriaSpecifically hydrolyzes (p)ppAppMitigates the growth-inhibitory effects of (p)ppApp-synthesizing toxins[14][15]
Small Alarmone Hydrolases (SAH) PaSAHPseudomonas aeruginosaPromiscuously hydrolyzes (p)ppGpp and (p)ppAppActivity is strictly manganese-dependent[16]

Signaling Pathways and Regulatory Roles of (p)ppApp

(p)ppApp is emerging as a significant player in bacterial signaling, with roles in both stress responses and intercellular interactions.

The Stringent Response and (p)ppApp

The stringent response is a global reprogramming of bacterial metabolism in response to stress. While (p)ppGpp is the primary mediator of this response, the co-production of (p)ppApp in some bacteria suggests a more complex regulatory network.[1] In E. coli, it has been shown that (p)ppApp can directly interact with RNA polymerase (RNAP) and, in contrast to (p)ppGpp, can activate transcription at the rrnB P1 promoter.[17][18] This suggests a potential "Yin-Yang" like regulation where the two alarmones have opposing effects on the transcription of certain genes.[18]

stringent_response Fig. 1: The Stringent Response and the Role of (p)ppApp Stress Nutrient Starvation & other stresses RelA_SpoT RelA/SpoT Homologs (RSH) Stress->RelA_SpoT activates ppGpp (p)ppGpp RelA_SpoT->ppGpp synthesizes pppApp (p)ppApp RelA_SpoT->pppApp synthesizes RNAP RNA Polymerase ppGpp->RNAP binds & inhibits pppApp->RNAP binds & activates Transcription_down Transcription of rRNA, tRNA genes (Downregulation) RNAP->Transcription_down Transcription_up Transcription of stress response genes (Upregulation) RNAP->Transcription_up Transcription_rrnB Transcription of rrnB P1 promoter (Activation) RNAP->Transcription_rrnB

Caption: A simplified diagram of the stringent response, highlighting the synthesis of both (p)ppGpp and (p)ppApp and their opposing effects on the rrnB P1 promoter.

(p)ppApp as a Weapon in Interbacterial Warfare

The discovery of Tas1 in P. aeruginosa revealed a novel mechanism of interbacterial antagonism.[12][13] Tas1 is injected into competing bacterial cells via the T6SS, where it rapidly synthesizes (p)ppApp.[12] This massive production of (p)ppApp depletes the cellular pools of ATP and ADP, leading to a widespread dysregulation of essential metabolic pathways and ultimately, cell death.[11][12]

tas1_mechanism Fig. 2: Mechanism of Tas1-mediated cell killing cluster_target Inside Target Cell Attacker Attacker Bacterium (e.g., P. aeruginosa) T6SS Type VI Secretion System Attacker->T6SS assembles Target Target Bacterium Tas1 Tas1 toxin T6SS->Tas1 injects into Tas1->Target pppApp_pool (p)ppApp accumulation Tas1->pppApp_pool synthesizes from ATP_ADP ATP / ADP pool Metabolism Essential Metabolic Pathways ATP_ADP->Metabolism fuels pppApp_pool->ATP_ADP depletes CellDeath Cell Death Metabolism->CellDeath dysregulation leads to

Caption: The mechanism of Tas1 as an interbacterial toxin, leading to ATP depletion and cell death in the target bacterium.

Experimental Protocols for (p)ppApp Analysis

The study of (p)ppApp requires sensitive and specific methods for its detection and quantification. The following are generalized protocols based on commonly used techniques.

In Vivo Labeling and Detection by Thin-Layer Chromatography (TLC)

This method is used to detect (p)ppApp synthesis in living cells.

Protocol:

  • Bacterial Culture: Grow bacterial cells in a defined medium.

  • Radiolabeling: Add 32P-orthophosphate to the culture medium to label the intracellular nucleotide pools.

  • Induction of Stringent Response: Induce the stringent response by adding an amino acid analog or by shifting to a nutrient-limited medium.

  • Nucleotide Extraction: Lyse the cells and extract the nucleotides using a suitable method (e.g., formic acid extraction).

  • TLC Separation: Spot the nucleotide extract onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Chromatography: Develop the TLC plate in a specific buffer system to separate the different nucleotides.

  • Detection: Expose the TLC plate to an X-ray film or a phosphor-storage screen to visualize the radiolabeled nucleotides.

  • Quantification: Use densitometry to quantify the amount of (p)ppApp relative to other nucleotides.[19]

tlc_workflow Fig. 3: Workflow for (p)ppApp detection by TLC Start Start Culture Bacterial Culture with 32P-orthophosphate Start->Culture Induction Induce Stringent Response Culture->Induction Extraction Nucleotide Extraction Induction->Extraction TLC Spot on TLC plate & Develop Extraction->TLC Detection Autoradiography TLC->Detection Quantification Densitometry Detection->Quantification End End Quantification->End

Caption: A generalized workflow for the in vivo detection and quantification of (p)ppApp using thin-layer chromatography.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers a highly sensitive and quantitative method for analyzing (p)ppApp levels.

Protocol:

  • Sample Preparation: Extract nucleotides from bacterial cell pellets using a specific extraction protocol.

  • Chromatographic Separation: Inject the nucleotide extract into an HPLC system equipped with a suitable column (e.g., hydrophilic interaction liquid chromatography - HILIC, or ion-pair reversed-phase - IPRP).[19][20]

  • Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer to detect and quantify the separated nucleotides based on their mass-to-charge ratio.

  • Data Analysis: Use appropriate software to analyze the chromatograms and mass spectra to determine the concentration of (p)ppApp. The use of 15N-labeled internal standards can improve quantification accuracy.[19][20]

Implications for Drug Development

The discovery of the (p)ppApp signaling pathway opens up new avenues for the development of novel antimicrobial agents. The enzymes involved in (p)ppApp metabolism, such as Tas1 and Aph1, represent potential targets for therapeutic intervention. Inhibitors of (p)ppApp synthetases could be developed to prevent the toxic effects of pathogens that utilize this system for interbacterial competition. Conversely, targeting (p)ppApp hydrolases could lead to the accumulation of toxic levels of (p)ppApp within the bacterial cell. Furthermore, understanding the interplay between (p)ppGpp and (p)ppApp in regulating the stringent response could provide new strategies to combat antibiotic tolerance and persistence, which are often linked to this stress response.[7][8][9][10][21]

Conclusion

The field of (p)ppApp research has undergone a renaissance in recent years, moving from an obscure observation to a central topic in bacterial signaling and pathogenesis. The discovery of dedicated enzymes for its synthesis and degradation has firmly established (p)ppApp as a key player in microbial physiology. Future research will undoubtedly uncover further complexities of this signaling network and its integration with other cellular processes. For drug development professionals, the (p)ppApp pathway presents a largely untapped resource for the discovery of novel antibacterial strategies.

References

The Enzymatic Conversion of ATP to pppApA: A Technical Guide on its Role as a Key Intermediate in c-di-AMP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of adenosine triphosphate (ATP) to 5'-phosphoadenylyl-(3'->5')-adenosine 5'-triphosphate (pppApA). Contrary to a direct biosynthetic pathway, current scientific understanding identifies this compound as a crucial, linear intermediate in the synthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). This document details the enzymatic machinery, reaction mechanisms, and experimental protocols relevant to the study of this compound, and explores its significance within the broader context of bacterial signaling.

Executive Summary

The linear dinucleotide this compound is not a primary product of a dedicated enzymatic reaction starting from ATP. Instead, it serves as a transient intermediate in the two-step synthesis of c-di-AMP, a vital bacterial second messenger. This process is catalyzed by diadenylate cyclases (DACs), such as DisA. The initial step involves the condensation of two ATP molecules to form the linear this compound, which is then cyclized in the second step to produce c-di-AMP and pyrophosphate. The accumulation of this compound, which can occur under conditions of low enzyme efficiency or through the action of certain phosphodiesterases on c-di-AMP, can have downstream effects on cellular physiology. This guide provides the technical details necessary to study this important intermediate, offering insights for researchers in microbiology and drug development targeting bacterial signaling pathways.

Enzymology of this compound Metabolism

The metabolism of this compound is intrinsically linked to the synthesis and degradation of c-di-AMP. The key enzymes involved are diadenylate cyclases and phosphodiesterases.

Diadenylate Cyclases (DACs): The Synthesizers of the this compound Intermediate

Diadenylate cyclases are the primary enzymes responsible for the formation of this compound as an intermediate. These enzymes catalyze the condensation of two ATP molecules to form c-di-AMP, with this compound being the linear precursor. A prominent and well-studied example is the DNA integrity scanning protein A (DisA).

Reaction Mechanism:

The synthesis of c-di-AMP by DACs is a two-step process:

  • Formation of the linear intermediate (this compound): Two molecules of ATP bind to the active site of the DAC. One ATP molecule acts as the donor of an adenylyl group, which attacks the α-phosphate of the second ATP molecule, forming a 5'–3' phosphodiester bond and releasing pyrophosphate. This results in the formation of the linear dinucleotide intermediate, this compound.

  • Cyclization: The 3'-hydroxyl group of the first adenosine residue then attacks the α-phosphate of the second adenosine residue within the this compound intermediate, leading to the formation of the second 3'–5' phosphodiester bond and the release of another pyrophosphate molecule. This cyclization step yields c-di-AMP.

Phosphodiesterases (PDEs): The Degraders Leading to pApA

While not directly producing this compound, certain phosphodiesterases are crucial in the broader context of linear adenine dinucleotide metabolism. These enzymes hydrolyze the cyclic dinucleotide c-di-AMP, which can lead to the formation of the related linear dinucleotide, pApA (5'-phosphoadenylyl-(3'->5')-adenosine). This can be further hydrolyzed to two molecules of AMP[1].

Table 1: Key Enzymes in this compound and Related Linear Dinucleotide Metabolism

Enzyme ClassSpecific Enzyme ExampleOrganismFunctionSubstrate(s)Product(s)
Diadenylate Cyclase (DAC) DisA (DNA integrity scanning protein A)Bacillus subtilis, Mycobacterium tuberculosisSynthesizes c-di-AMP from ATP, forming this compound as an intermediate.[2][3]2 x ATPThis compound (intermediate), c-di-AMP, 2 x PPi
Diadenylate Cyclase (DAC) CdaAStaphylococcus aureus, Listeria monocytogenesMajor c-di-AMP synthase in many Gram-positive bacteria.2 x ATPc-di-AMP
Phosphodiesterase (PDE) GdpPBacillus subtilis, Staphylococcus aureusHydrolyzes c-di-AMP to the linear dinucleotide pApA.[1]c-di-AMPpApA
Phosphodiesterase (PDE) PdeAListeria monocytogenesc-di-AMP specific phosphodiesterase.c-di-AMPpApA

Signaling Pathways and Biological Role

The primary biological significance of this compound is its role as a committed intermediate in c-di-AMP synthesis. As such, it is a key component of the c-di-AMP signaling pathway, which is involved in a multitude of bacterial processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.

c_di_AMP_Synthesis_Pathway ATP1 ATP DisA Diadenylate Cyclase (e.g., DisA) ATP1->DisA ATP2 ATP ATP2->DisA This compound This compound (Linear Intermediate) This compound->DisA cdiAMP c-di-AMP BacterialProcesses Bacterial Cellular Processes (e.g., cell wall homeostasis, K+ transport, virulence) cdiAMP->BacterialProcesses DisA->this compound Step 1 DisA->cdiAMP Step 2 PPi1 PPi DisA->PPi1 PPi2 PPi DisA->PPi2

While a direct signaling role for this compound has not been firmly established, its accumulation can have physiological consequences. For instance, if the cyclization step of c-di-AMP synthesis is impaired, the buildup of this compound could potentially interfere with other nucleotide-binding proteins or signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the study of this compound, from enzyme purification to the detection and quantification of the intermediate.

Purification of Recombinant Diadenylate Cyclase (e.g., DisA)

This protocol is a generalized procedure for the expression and purification of a His-tagged diadenylate cyclase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a DisA expression vector.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged DisA protein with Elution Buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer.

  • Determine the protein concentration and store at -80°C.

In Vitro Synthesis and Detection of this compound

This protocol describes an enzymatic assay to produce c-di-AMP, with a focus on the detection of the this compound intermediate.

Materials:

  • Purified diadenylate cyclase (e.g., DisA).

  • Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT.

  • ATP solution (100 mM).

  • Quenching Solution: 0.5 M EDTA.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 100 mM potassium phosphate buffer pH 6.0.

  • Mobile Phase B: 100% Methanol.

Procedure:

  • Set up the enzymatic reaction in a total volume of 50 µL:

    • 5 µL of 10x Reaction Buffer

    • X µL of purified DisA enzyme (e.g., 1-5 µM final concentration)

    • 5 µL of 10 mM ATP (1 mM final concentration)

    • Nuclease-free water to 50 µL.

  • Incubate the reaction at 37°C. To trap the this compound intermediate, it may be necessary to use shorter incubation times (e.g., 1-10 minutes) or suboptimal reaction conditions (e.g., lower temperature or altered pH).

  • Stop the reaction by adding an equal volume of Quenching Solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC. Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B in Mobile Phase A.

  • Monitor the elution profile at 259 nm. The expected elution order is ATP, ADP, AMP, this compound, and c-di-AMP. The exact retention times will depend on the specific column and gradient used.

  • Quantify the amount of this compound by comparing the peak area to a standard curve of a known concentration of a this compound standard, if available. Alternatively, relative quantification can be performed.

Experimental_Workflow cluster_purification 1. Enzyme Purification cluster_reaction 2. In Vitro Reaction cluster_analysis 3. Analysis Ecoli E. coli with DisA plasmid Induction IPTG Induction Ecoli->Induction Lysis Cell Lysis Induction->Lysis Purification Ni-NTA Chromatography Lysis->Purification PureEnzyme Purified DisA Purification->PureEnzyme Reaction Reaction Mix: Purified DisA + ATP PureEnzyme->Reaction Incubation Incubation (37°C) Reaction->Incubation Quenching Quench with EDTA Incubation->Quenching HPLC HPLC Analysis (C18 Column) Quenching->HPLC Detection UV Detection (259 nm) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification

Quantitative Data

Quantitative kinetic data for the formation of the this compound intermediate are not extensively reported in the literature, as it is a transient species. The overall reaction kinetics for c-di-AMP synthesis are typically reported. However, studies with mutant enzymes or under specific conditions have allowed for the observation and relative quantification of this compound.

Table 2: Representative Quantitative Data for Diadenylate Cyclase Activity

EnzymeOrganismApparent Km (ATP)Apparent kcatConditionsReference
DisAMycobacterium tuberculosis~150 µMNot reportedpH 8.5, 37°C[3]
CdaAListeria monocytogenes290 ± 40 µM0.29 ± 0.01 s-1pH 8.0, 37°C(Hypothetical data for illustration)

Note: The kinetic parameters for the individual steps of this compound formation and cyclization are not well-defined in the literature and would require specialized kinetic studies to determine.

Conclusion and Future Directions

The enzymatic conversion of ATP to this compound is a critical initial step in the biosynthesis of the bacterial second messenger c-di-AMP. While not a stable end product, understanding the formation and turnover of this linear intermediate is essential for a complete picture of c-di-AMP signaling. Future research should focus on developing methods to trap and quantify the this compound intermediate more effectively, which will enable detailed kinetic analysis of the individual steps of c-di-AMP synthesis. Furthermore, investigating the potential for this compound to have its own, albeit transient, signaling role could open new avenues for understanding bacterial physiology and for the development of novel antibacterial agents that target this crucial metabolic pathway. This guide provides a foundational framework for researchers to delve into the intricate world of bacterial nucleotide signaling.

References

The Cellular Landscape of pppApA: A Technical Guide to its Localization in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linear dinucleotide pppApA (5'-triphosphoryl-adenylyl-adenosine) is an emerging player in the intricate world of bacterial signaling, particularly within the context of anti-phage defense mechanisms. Synthesized by cGAS-like enzymes of the Cyclic-oligonucleotide-based anti-phage signaling systems (CBASS), this compound acts as a second messenger, relaying the signal of viral invasion to downstream effector proteins. Understanding the subcellular localization of this compound is paramount to elucidating its mechanism of action and for the development of novel antimicrobial strategies that target these pathways.

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for determining the cellular localization of this compound in bacteria. Given that direct experimental data on this compound localization is still emerging, this guide draws upon established methodologies and knowledge from the study of analogous bacterial second messengers, such as (p)ppGpp and cyclic dinucleotides (e.g., c-di-AMP, c-di-GMP).

I. Synthesis and Putative Cellular Localization of this compound

In bacteria, this compound is synthesized by a class of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases), which are central components of CBASS operons. These enzymes are thought to be primarily cytosolic. Upon detection of a phage infection, often through the recognition of phage-derived DNA, these synthases are activated to produce a variety of signaling molecules, including this compound.[1][2]

Given the cytosolic localization of its synthesizing enzymes and its role as a diffusible second messenger, it is hypothesized that This compound is predominantly localized in the bacterial cytoplasm . From the cytoplasm, it can readily interact with its cognate effector proteins to initiate a defensive response. While diffusion across the inner membrane to the periplasm is possible, it is less likely to be the primary site of action without specific transporters, which have not yet been identified for this compound.

II. Quantitative Data Summary

Direct quantitative measurements of this compound concentrations in different bacterial subcellular compartments are currently not available in the published literature. This represents a significant knowledge gap and a key area for future research. However, we can infer potential concentration ranges and distributions based on studies of the related second messenger, (p)ppGpp, and the general principles of bacterial second messenger signaling.

Table 1: Hypothetical Quantitative Parameters of this compound in Bacteria

ParameterPutative Value/RangeCellular CompartmentMethodological Approach for Determination
Basal ConcentrationLow nanomolar (nM) to undetectableCytoplasmLC-MS/MS of fractionated cell lysates
Induced ConcentrationMicromolar (µM) rangeCytoplasmLC-MS/MS of fractionated cell lysates from phage-infected or CBASS-induced cells
Binding Affinity (Kd) to Effector ProteinsNanomolar (nM) to low micromolar (µM)CytoplasmIsothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) with purified proteins

III. Experimental Protocols for Determining this compound Localization

Determining the subcellular localization of a small molecule like this compound requires a combination of biochemical and imaging techniques. Below are detailed methodologies adapted from established protocols for other bacterial molecules.

A. Bacterial Cell Fractionation

This technique physically separates the major compartments of bacterial cells, allowing for the subsequent quantification of this compound in each fraction.

Protocol: Subcellular Fractionation of Gram-Negative Bacteria

  • Cell Culture and Harvest:

    • Grow the bacterial strain of interest (e.g., Escherichia coli) expressing the relevant CBASS system to mid-log phase.

    • Induce the CBASS system (e.g., through phage infection or inducible promoters) for a defined period. A non-induced culture should be used as a negative control.

    • Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Periplasmic Fraction Extraction (Cold Osmotic Shock):

    • Resuspend the cell pellet gently in ice-cold Sucrose Buffer (20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 8,000 x g for 15 minutes at 4°C. The supernatant contains the periplasmic fraction.

  • Spheroplast Formation and Lysis:

    • Resuspend the pellet in ice-cold 5 mM MgSO4.

    • Incubate on ice for 10 minutes with gentle agitation.

    • Centrifuge at 8,000 x g for 15 minutes at 4°C. The supernatant is the cold osmotic shock fluid.

    • Resuspend the pellet (spheroplasts) in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • Lyse the spheroplasts by sonication on ice.

  • Separation of Cytoplasmic and Membrane Fractions:

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unlysed cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant contains the cytoplasmic fraction. The pellet contains the total membrane fraction.

  • This compound Extraction and Quantification:

    • To each cellular fraction, add an equal volume of ice-cold 0.4 M perchloric acid to precipitate proteins and extract nucleotides.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3 M K2CO3.

    • Quantify this compound levels in the neutralized supernatant using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[3]

B. In Situ Visualization Techniques

Directly visualizing a small molecule like this compound within a bacterial cell is challenging. The following are potential approaches, though they require significant development and validation.

Protocol: In Situ Hybridization using a this compound-binding Aptamer (Hypothetical)

This method relies on the development of a specific RNA or DNA aptamer that binds to this compound with high affinity and specificity.

  • Aptamer Selection and Labeling:

    • Select a this compound-specific aptamer through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

    • Label the aptamer with a fluorescent dye (e.g., Cy3 or Cy5).

  • Cell Preparation:

    • Grow and induce bacterial cells as described for fractionation.

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

    • Permeabilize the cell wall using lysozyme treatment (concentration and time to be optimized for the specific bacterial strain).

  • Hybridization:

    • Incubate the permeabilized cells with the fluorescently labeled aptamer in a hybridization buffer (e.g., 4x SSC, 10% dextran sulfate, 0.02% BSA, 50% formamide) overnight at a temperature optimized for aptamer binding.

  • Washing and Imaging:

    • Wash the cells several times in a wash buffer (e.g., 1x SSC) to remove unbound probe.

    • Mount the cells on a microscope slide and visualize using fluorescence microscopy.

Note: The development of fluorescent analogs of this compound could provide an alternative strategy for in situ localization studies.

IV. Signaling Pathways and Logical Relationships

The primary known role of this compound is as a second messenger in CBASS-mediated anti-phage immunity. Upon synthesis, this compound is believed to diffuse through the cytoplasm and bind to specific effector proteins, leading to their activation.

A. This compound Synthesis and Effector Activation Pathway

pppApA_Signaling_Pathway cluster_stimulus Phage Infection cluster_synthesis Synthesis cluster_signaling Signaling cluster_effector Effector Response Phage DNA Phage DNA cGAS_synthase cGAS-like Synthase (Cytoplasmic) Phage DNA->cGAS_synthase Activates This compound This compound (Cytoplasmic) cGAS_synthase->this compound Synthesizes Effector Effector Protein (e.g., Nuclease, Lipase) This compound->Effector Binds and Activates Cell_Death Abortive Infection/ Cell Death Effector->Cell_Death Induces

Caption: this compound signaling cascade in CBASS immunity.

B. Experimental Workflow for this compound Localization

Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_quantification Quantification Start Bacterial Culture with CBASS System Induction Induce this compound Synthesis (e.g., Phage Infection) Start->Induction Harvest Harvest Cells Induction->Harvest Periplasm Periplasmic Fraction Harvest->Periplasm Cytoplasm Cytoplasmic Fraction Harvest->Cytoplasm Membrane Membrane Fraction Harvest->Membrane LC_MS This compound Extraction & LC-MS/MS Analysis Periplasm->LC_MS Cytoplasm->LC_MS Membrane->LC_MS Result Quantitative Localization Profile of this compound LC_MS->Result

Caption: Workflow for quantitative this compound localization.

V. Conclusion and Future Directions

The study of this compound in bacteria is a rapidly advancing field. While its role as a second messenger in anti-phage immunity is becoming clearer, its precise subcellular localization and the dynamics of its distribution remain largely unexplored. The experimental frameworks presented in this guide, adapted from established methodologies, provide a roadmap for researchers to begin to fill these critical knowledge gaps.

Future research should focus on:

  • Developing robust and sensitive methods for the in situ visualization of this compound , such as high-affinity fluorescent probes or aptamers.

  • Performing quantitative mass spectrometry on fractionated bacterial cells to determine the precise concentrations of this compound in the cytoplasm, membranes, and periplasm under different conditions.

  • Identifying and localizing the full repertoire of this compound effector proteins to understand where the signal is ultimately transduced.

A deeper understanding of the cellular localization of this compound will not only illuminate a fundamental aspect of bacterial signaling but may also pave the way for the development of novel therapeutics that modulate these pathways for the treatment of bacterial infections.

References

A Technical Guide to the Biological Functions of Linear Dinucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linear dinucleotides are a class of signaling molecules composed of two nucleosides linked by a polyphosphate chain. Unlike their cyclic counterparts (e.g., c-di-GMP, cGAMP), which often act as intracellular second messengers, linear dinucleotides function both inside and outside the cell to regulate a vast array of physiological processes. These molecules are not merely metabolic intermediates but are crucial players in complex signaling networks, from calcium mobilization and neurotransmission in mammals to stress responses and biofilm formation in bacteria. Their unique structures and modes of action present significant opportunities for therapeutic intervention. This guide provides an in-depth overview of the core biological functions of key linear dinucleotides, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

Nicotinic acid adenine dinucleotide phosphate (NAADP) is distinguished as the most potent endogenous calcium (Ca²⁺) mobilizing agent discovered to date, often acting at low nanomolar concentrations.[1][2] Structurally, it differs from the common coenzyme NADP⁺ only by the substitution of the nicotinamide group with a nicotinic acid moiety. This subtle change transforms it into a powerful signaling molecule.

Biological Functions and Signaling Pathway

The primary function of NAADP is to initiate Ca²⁺ release from acidic intracellular organelles, such as lysosomes and endosomes.[2][3] This localized release of Ca²⁺ acts as a trigger, which can then be amplified into a global cellular Ca²⁺ signal by recruiting other Ca²⁺ channels, such as ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate (IP₃) receptors on the endoplasmic reticulum (ER), a mechanism known as Ca²⁺-induced Ca²⁺ release (CICR).[3]

The synthesis of NAADP is catalyzed by members of the ADP-ribosyl cyclase family, with CD38 being the most prominent enzyme in mammals.[4] The synthesis reaction, a "base-exchange" where nicotinic acid displaces the nicotinamide on NADP⁺, is favored at an acidic pH.[5] This has led to the hypothesis that a major site of NAADP production is within the acidic lumen of endo-lysosomal compartments, where CD38 can be localized following endocytosis.[4][6]

The NAADP signaling cascade is crucial for various physiological processes, including T-lymphocyte activation, cardiovascular regulation, and neuronal signaling.[6]

Signaling Pathway Visualization:

NAADP_Signaling cluster_synthesis NAADP Synthesis cluster_release Calcium Mobilization stimulus Extracellular Stimulus receptor Cell Surface Receptor stimulus->receptor 1. Binding cd38_endo CD38 (Endo-lysosome) receptor->cd38_endo 2. Activates (via downstream signals) naadp NAADP cd38_endo->naadp 3. Synthesis (Acidic pH) nadp NADP+ nadp->cd38_endo na Nicotinic Acid na->cd38_endo tpc TPC Receptor naadp->tpc 4. Binding lysosome Lysosome (Acidic Ca²⁺ Store) ca_release_lyso Local Ca²⁺ Release tpc->ca_release_lyso 5. Channel Opening ryr_ip3r RyR / IP₃R ca_release_lyso->ryr_ip3r 6. Ca²⁺-Induced Ca²⁺ Release (CICR) response Cellular Response (e.g., T-Cell Activation, Gene Expression) ca_release_lyso->response er Endoplasmic Reticulum (ER) ca_release_er Global Ca²⁺ Signal (CICR) ryr_ip3r->ca_release_er 7. Amplification ca_release_er->response 8. Downstream Effects

Figure 1: NAADP Signaling Pathway.

Quantitative Data for NAADP Signaling

Quantitative understanding of ligand-receptor interactions and physiological concentrations is critical for modeling signaling pathways and for drug development.

ParameterOrganism/SystemValueReference(s)
Binding Affinity (Kd)
High-Affinity Site (TPC2)HEK293 Cells (overexpressed)~5 nM[1]
High-Affinity SiteSKBR3/HEK293 CellsIC₅₀ ≈ 10-52 nM[7]
Low-Affinity Site (TPC2)HEK293 Cells (overexpressed)~7 µM[1]
Effective Concentration (EC₅₀)
Ca²⁺ ReleaseSea Urchin Egg Homogenate~30 nM[8]
Ca²⁺ ReleaseJurkat T-Lymphocytes10-100 nM (optimal)[4]
Ca²⁺ ReleaseRed Beet Microsomes~96 nM[9]
Cellular Concentration
Cytoplasmic LevelHuman Red Blood Cells~60 nM[10]
Basal LevelSea Urchin Eggs~290 nM[10]

Diadenosine Polyphosphates (ApnA)

Diadenosine polyphosphates (ApnA) are a family of dinucleotides where two adenosine moieties are linked by a chain of three to six phosphate groups (e.g., Ap₃A, Ap₄A). They are found ubiquitously from bacteria to humans and function as both intracellular "alarmones" and extracellular signaling molecules.[11]

Biological Functions and Signaling Pathway

Intracellular Role: Inside the cell, particularly in bacteria, Ap₄A levels dramatically increase in response to cellular stress such as heat shock or oxidative stress, earning it the designation of an alarmone.[11][12] This accumulation is thought to be a signal that helps modulate the cellular stress response. The primary route of synthesis is as a side-product of the aminoacylation reaction catalyzed by aminoacyl-tRNA synthetases (aaRS).[13][14] Degradation is primarily handled by Nudix (Nucleoside diphosphate linked to moiety X) hydrolases.[14]

Extracellular Role: In mammals, ApnA are co-stored and co-released with neurotransmitters like ATP and noradrenaline from nerve terminals and platelet dense granules.[15] Once in the extracellular space, they exert potent effects on the cardiovascular, nervous, and immune systems by acting on purinergic receptors.[16] They can interact with several P2X and P2Y receptor subtypes, which are typically activated by ATP and ADP. The specific receptor subtype and the length of the phosphate chain determine the physiological outcome, which can range from vasoconstriction to vasodilation, and from platelet aggregation to inhibition.[6]

Signaling Pathway Visualization:

ApnA_Signaling stimulus Cell Stress / Platelet Activation / Nerve Impulse source_cell Source Cell (e.g., Neuron, Platelet) stimulus->source_cell 1. Activation apna ApₙA source_cell->apna 2. Release p2y P2Y Receptor (e.g., P2Y₁, P2Y₂) apna->p2y 3. Receptor Binding gq Gq p2y->gq 4. Gq Protein Activation plc PLC gq->plc 5. PLC Activation ip3 IP₃ plc->ip3 6. PIP₂ Hydrolysis dag DAG plc->dag pip2 PIP₂ pip2->plc ip3r IP₃ Receptor ip3->ip3r 7. Binding pkc PKC dag->pkc 9. PKC Activation er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release 8. Ca²⁺ Release response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) ca_release->response 10. Downstream Effects pkc->response

Figure 2: Extracellular ApₙA Purinergic Signaling Pathway.

Quantitative Data for ApnA Signaling

ApnA concentrations and receptor affinities can vary widely depending on the biological context.

ParameterMoleculeSystemValueReference(s)
Physiological Concentration
Plasma ConcentrationAp₃AHuman31.9 ± 5.9 nM[17][18]
Ap₄AHuman40.4 ± 6.6 nM[17][18]
Ap₅AHuman10.7 ± 1.5 nM[17][18]
Ap₆AHuman10.0 ± 18.9 nM[17][18]
Intracellular (Stress)Ap₄AS. typhimurium (Oxidative)up to 365 µM[11][12]
Ap₄AS. typhimurium (Heat Shock)10 - 30 µM[12]
Binding Affinity (Kd / Ki)
Receptor Binding (Kd)Ap₄AChromaffin Cells (High affinity)~0.08 nM[3]
Ap₄AChromaffin Cells (Low affinity)~5.6 nM[3]
P2Y₁ Agonist (EC₅₀)Ap₃A1321N1 Cells>1 µM[6]
P2Y₂ Agonist (EC₅₀)Ap₄A1321N1 Cells~1 µM[6]
Enzyme Kinetics
Synthesis (aaRS)Ap₄AHuman GlyRSAmino acid-independent[13]
Degradation (Hydrolase)Ap₄AEctodiadenosine hydrolaseKₘ = 0.3 - 2 µM[15]

Linear Dinucleotides in Bacterial Signaling (pGpG)

While cyclic-di-GMP (c-di-GMP) is a well-established second messenger in bacteria that governs the transition between motile (planktonic) and sessile (biofilm) lifestyles, its linear degradation product, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG), plays a critical regulatory role.

Role as a Regulatory Intermediate

The degradation of c-di-GMP is often a two-step process. First, phosphodiesterases (PDEs) containing an EAL domain hydrolyze c-di-GMP into the linear dinucleotide pGpG. Second, a different type of hydrolase, typically the oligoribonuclease Orn or a specific pGpG phosphodiesterase like PggH, degrades pGpG into two molecules of GMP.[10][19]

The key function of pGpG is to act as a feedback inhibitor on the EAL-domain PDEs that produce it.[20][21] When pGpG levels rise, for example due to insufficient Orn activity, it competitively inhibits the PDE, slowing the degradation of c-di-GMP.[21] This feedback loop leads to an overall increase in the intracellular concentration of c-di-GMP, which in turn promotes biofilm formation and other sessile behaviors. Therefore, pGpG is not just a simple breakdown product but a crucial homeostatic regulator within the c-di-GMP signaling network.

Regulatory Pathway Visualization:

pGpG_Feedback_Loop gtp 2 x GTP dgc Diguanylate Cyclase (DGC / GGDEF) gtp->dgc Substrate cdg c-di-GMP dgc->cdg Synthesis pde Phosphodiesterase (PDE / EAL) cdg->pde Substrate biofilm Biofilm Formation (Sessile State) cdg->biofilm Promotes motility Motility (Planktonic State) cdg->motility Inhibits pgpg pGpG (linear dinucleotide) pde->pgpg Hydrolysis (Step 1) pgpg->pde Feedback Inhibition orn Oligoribonuclease (Orn / PggH) pgpg->orn Substrate gmp 2 x GMP orn->gmp Hydrolysis (Step 2)

Figure 3: The pGpG Feedback Loop in Bacterial c-di-GMP Signaling.

Quantitative Data for c-di-GMP/pGpG Signaling
ParameterEnzyme / MoleculeOrganismValueReference(s)
Enzyme Kinetics
c-di-GMP Hydrolysis (Kₘ)RocR (EAL-PDE)P. aeruginosa3.2 ± 0.3 µM[2]
c-di-GMP Hydrolysis (kcat)RocR (EAL-PDE)P. aeruginosa0.67 ± 0.03 s⁻¹[2]
c-di-GMP Hydrolysis (Kₘ)PA4108 (HD-GYP PDE)P. aeruginosa20 ± 5 µM[1][22]
c-di-GMP Hydrolysis (kcat)PA4108 (HD-GYP PDE)P. aeruginosa1.5 ± 0.1 x 10⁻⁴ s⁻¹[1][22]
Cellular Concentration
pGpG LevelB. subtilis (ΔnrnA ΔnrnB mutant)~70 µM[20]
c-di-GMP LevelB. subtilis (ΔnrnA ΔnrnB mutant)~20 µM[20]

Therapeutic Implications

The central role of linear dinucleotides and their associated metabolic enzymes in pathophysiology makes them attractive targets for drug development.

  • NAADP Pathway: Given its role in T-cell activation, inhibitors of NAADP synthesis (e.g., targeting CD38) or NAADP receptors (TPCs) could represent novel immunosuppressive or anti-inflammatory therapies. Conversely, NAADP analogs could be developed as tool compounds to study Ca²⁺ signaling.

  • ApnA Pathway: The diverse effects of ApnA on the cardiovascular system suggest that stable analogs acting as selective agonists or antagonists for specific P2Y receptors could be developed to treat hypertension, thrombosis, or other vascular diseases.

  • Bacterial Signaling: The enzymes involved in the c-di-GMP/pGpG pathway are unique to bacteria and essential for processes like biofilm formation, which is a major factor in chronic infections and antibiotic resistance. Inhibitors targeting Orn or other pGpG hydrolases could disrupt this feedback loop, dysregulate c-di-GMP levels, and potentially inhibit virulence or biofilm formation, offering a novel antibacterial strategy.[18]

Appendix A: Experimental Protocols

Protocol 1: Quantification of Dinucleotides by HPLC

This protocol provides a general framework for the separation and quantification of linear dinucleotides like NAADP or ApnA from cell or tissue extracts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization:

HPLC_Workflow start Start: Cell/Tissue Sample extraction 1. Extraction (e.g., Perchloric Acid) start->extraction neutralization 2. Neutralization & Centrifugation (e.g., KOH/K₂CO₃) extraction->neutralization supernatant Collect Supernatant neutralization->supernatant injection 3. HPLC Injection (Autosampler) supernatant->injection column 4. Separation (C18 Reverse-Phase Column) injection->column elution 5. Gradient Elution (Mobile Phase A/B) column->elution detection 6. UV Detection (e.g., 260 nm) elution->detection chromatogram 7. Data Acquisition (Chromatogram) detection->chromatogram analysis 8. Peak Integration & Quantification (vs. Standards) chromatogram->analysis end End: Concentration Data analysis->end

Figure 4: General Workflow for Dinucleotide Quantification by HPLC.

Methodology:

  • Sample Preparation (Acid Extraction):

    • Harvest cultured cells or snap-freeze tissues in liquid nitrogen.

    • Homogenize the sample on ice in 1M perchloric acid (HClO₄) to precipitate proteins and halt enzymatic activity.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully collect the acid-soluble supernatant.

    • Neutralize the supernatant by adding a calculated amount of a potassium-based buffer (e.g., 3M K₂CO₃ or 2M KOH). The perchlorate will precipitate as potassium perchlorate.

    • Centrifuge again to pellet the precipitate and collect the final supernatant for analysis.[23]

  • Chromatographic Separation:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size) is commonly used.[23][24]

    • Mobile Phase A: An aqueous buffer, typically 50-100 mM potassium phosphate (KH₂PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄), adjusted to a specific pH (e.g., pH 6.0-7.0).[23][25]

    • Mobile Phase B: An organic solvent, typically HPLC-grade methanol or acetonitrile.[23]

    • Gradient: A linear gradient is applied to elute the compounds. A typical gradient might start with 100% Mobile Phase A, then ramp up the percentage of Mobile Phase B to elute the more hydrophobic compounds. For example: 0-5 min (100% A), 5-25 min (linear gradient to 20% B), 25-30 min (wash with high % B), followed by re-equilibration with 100% A.[23]

    • Flow Rate: Typically 0.5 - 1.2 mL/min.[24]

  • Detection and Quantification:

    • Detection: Monitor the column effluent using a UV detector set to a wavelength of ~260 nm, the absorbance maximum for the adenine base.[23]

    • Quantification: Prepare a standard curve by injecting known concentrations of purified dinucleotide standards (e.g., NAADP, Ap₄A). Identify the peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. Normalize the final concentration to the initial tissue weight or cell protein content.[12][23]

Protocol 2: Quantification of ApnA by LC-MS/MS

This method offers higher sensitivity and selectivity than HPLC-UV, making it ideal for detecting low-nanomolar concentrations of ApnA in complex biological matrices like plasma.[17][18]

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Objective: To extract and concentrate ApnA from plasma while removing interfering substances.

    • Cartridge: Use a weak anion-exchange (WAX) SPE cartridge.

    • Conditioning: Condition the cartridge with methanol, followed by water, and finally an equilibration buffer (e.g., 50 mM ammonium acetate).[24]

    • Loading: Dilute 100 µL of human plasma with equilibration buffer and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants, followed by a wash with a high-methanol solution to remove non-specifically bound lipids and proteins.

    • Elution: Elute the bound ApnA using a basic methanol/ammonia solution (e.g., 80:15:5 methanol:water:ammonia).[24]

    • Drying & Reconstitution: Dry the eluate under vacuum or nitrogen stream and reconstitute in a small volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • LC Separation: Use a capillary or UPLC C18 column for high-resolution separation. The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic component like acetonitrile, run in a gradient.[26]

    • Mass Spectrometry:

      • Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode, as the phosphate groups are readily deprotonated.[17][18]

      • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. In MRM, a specific precursor ion (the molecular weight of the target ApnA) is selected, fragmented, and a specific product ion is monitored.

      • MRM Transitions (Example for Ap₄A):

        • Precursor Ion (m/z): 835.1 [M-H]⁻

        • Product Ion (m/z): e.g., 312.0 (fragment corresponding to AMP-PO₃⁻)

    • Quantification: Spike the initial plasma sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-Ap₄A). The concentration of the endogenous analyte is determined by comparing the ratio of its MRM peak area to that of the internal standard against a calibration curve.

Protocol 3: NAADP-Mediated Calcium Release Assay

This protocol describes a method to measure NAADP-induced Ca²⁺ release from the stores of permeabilized cells using a fluorescent Ca²⁺ indicator.

Methodology:

  • Cell Preparation and Permeabilization:

    • Harvest cells (e.g., Jurkat T-cells) by centrifugation and wash with a buffer mimicking intracellular ionic conditions (e.g., containing KCl, HEPES, MgCl₂).

    • Resuspend cells in this intracellular buffer containing a low concentration of a fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2).

    • Add a mild-permeabilizing agent, such as saponin or digitonin, at a pre-titrated concentration. This creates pores in the plasma membrane, allowing NAADP to enter the cytosol, while leaving intracellular organelle membranes intact.

  • Calcium Measurement:

    • Instrument: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Baseline Reading: Place the permeabilized cell suspension in the instrument and record a stable baseline fluorescence signal. The buffer should contain ATP (to fuel Ca²⁺ pumps to load the stores) and an ATP regeneration system (creatine phosphate/creatine kinase).

    • Stimulation: Inject a small volume of a concentrated NAADP solution to achieve the desired final concentration (typically in the 10-100 nM range).

    • Data Acquisition: Record the change in fluorescence over time. An increase in fluorescence corresponds to a release of Ca²⁺ from intracellular stores, which binds to the indicator dye.

  • Controls and Validation:

    • Positive Control: After the NAADP response, add a Ca²⁺ ionophore like ionomycin to release all remaining Ca²⁺ from all stores, providing a measure of the maximum fluorescence signal (Fₘₐₓ).

    • Negative Control: Perform an injection with buffer alone to ensure the injection itself does not cause a mechanical artifact.

    • Specificity: To confirm the Ca²⁺ release is from acidic stores, pre-treat cells with bafilomycin A1, a V-ATPase inhibitor that depletes Ca²⁺ from lysosomes. Bafilomycin A1 treatment should abolish the NAADP-induced Ca²⁺ signal.

    • Data Analysis: The Ca²⁺ response is typically quantified as the peak change in fluorescence (ΔF) over the baseline fluorescence (F₀), represented as ΔF/F₀.

References

The Significance of the 3'-5' Phosphodiester Bond in pppApA: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA) is a critical, yet transient, linear dinucleotide that serves as a key intermediate in the biosynthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). The formation and subsequent cyclization of this compound are entirely dependent on the integrity and specific stereochemistry of its 3'-5' phosphodiester bond. This technical guide provides an in-depth analysis of the significance of this bond, detailing its role in the enzymatic synthesis of c-di-AMP, its implications for bacterial signaling, and its potential as a target for novel antimicrobial drug development. This document includes summaries of quantitative data, detailed experimental protocols for the study of this compound, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of this compound in Bacterial Signaling

Bacteria employ a sophisticated network of second messengers to regulate a wide array of physiological processes, including cell wall homeostasis, biofilm formation, and virulence. Cyclic di-AMP is a crucial signaling molecule in many Gram-positive bacteria, and its synthesis is tightly regulated. The primary pathway for c-di-AMP production involves the condensation of two ATP molecules, a reaction catalyzed by diadenylate cyclase (DAC) enzymes, such as DisA and CdaA. This process is not a direct cyclization but proceeds through the formation of a linear intermediate, this compound.[1][2]

The formation of the 3'-5' phosphodiester bond in this compound is the pivotal first step in this two-step reaction mechanism. This bond links the 3'-hydroxyl group of one adenosine triphosphate (ATP) molecule to the 5'-alpha-phosphate of a second ATP molecule. The resulting linear dinucleotide, this compound, is then positioned within the active site of the DAC enzyme for the subsequent intramolecular cyclization, which forms the second 3'-5' phosphodiester bond and releases pyrophosphate to yield c-di-AMP.

The 3'-5' Phosphodiester Bond: The Linchpin of this compound's Function

The 3'-5' phosphodiester bond is the backbone of nucleic acids, providing structural stability and the basis for genetic information storage. In this compound, this bond has several key points of significance:

  • Enzymatic Recognition and Positioning: The specific 3'-5' linkage is crucial for the correct positioning of this compound within the catalytic pocket of the diadenylate cyclase. This precise orientation is a prerequisite for the subsequent cyclization step.

  • Chemical Stability and Reactivity: The phosphodiester bond provides a balance of stability, allowing this compound to exist as a discrete intermediate, and reactivity, enabling the subsequent nucleophilic attack to form the cyclic product.

  • Distinction from other Linkages: The 3'-5' linkage distinguishes this compound from other isomers, such as those with 2'-5' linkages. While 2'-5' linked oligonucleotides play roles in other biological systems, such as the interferon response in eukaryotes, the bacterial c-di-AMP synthesis pathway is specific for the 3'-5' isomer.

While this compound is primarily recognized as an intermediate, its correct formation is a critical checkpoint in the c-di-AMP signaling pathway. Any disruption in the formation of this 3'-5' phosphodiester bond would effectively halt the production of c-di-AMP, with significant consequences for bacterial physiology.

Quantitative Analysis of this compound Metabolism

Currently, there is a lack of comprehensive quantitative data specifically for this compound in the literature. However, the experimental protocols outlined in Section 5 can be employed to determine key kinetic parameters for the enzymes involved in its synthesis and degradation. The following table provides a template for the presentation of such data.

EnzymeOrganismSubstrate(s)Product(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Diadenylate Cyclase (e.g., DisA, CdaA)Bacillus subtilis, Listeria monocytogenes, Mycobacterium tuberculosisATPThis compound, c-di-AMPTBDTBDTBD
Phosphodiesterase (e.g., GdpP)Staphylococcus aureusc-di-AMPpApATBDTBDTBD
Phosphodiesterase (e.g., Pde2)Staphylococcus aureuspApAAMPTBDTBDTBD

TBD: To Be Determined through the experimental protocols detailed below.

Signaling Pathways and Logical Relationships

The synthesis of c-di-AMP via the this compound intermediate is a fundamental bacterial signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the logical flow of experimental analysis.

c_di_AMP_Synthesis ATP1 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP1->DAC ATP2 ATP ATP2->DAC This compound This compound Intermediate DAC->this compound Step 1: 3'-5' bond formation c_di_AMP c-di-AMP DAC->c_di_AMP Step 2: Cyclization PPi PPi DAC->PPi This compound->DAC Signaling Downstream Signaling (e.g., K+ homeostasis, cell wall synthesis) c_di_AMP->Signaling

Caption: The two-step enzymatic synthesis of c-di-AMP via the this compound intermediate.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis & Purification cluster_analysis Analysis cluster_application Application Enzyme_Purification Purify Diadenylate Cyclase Reaction Incubate Enzyme with ATP Enzyme_Purification->Reaction HPLC HPLC Purification of this compound Reaction->HPLC MS_Quant Mass Spectrometry Quantification HPLC->MS_Quant Kinetic_Assay Enzyme Kinetic Assays HPLC->Kinetic_Assay STING_Activity STING Activation Assay HPLC->STING_Activity Drug_Screening High-Throughput Screening for Inhibitors Kinetic_Assay->Drug_Screening

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methodologies used to study diadenylate cyclase activity.

1. Reagents and Buffers:

  • Purified diadenylate cyclase (e.g., recombinant DisA from Bacillus subtilis or CdaA from Listeria monocytogenes).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 50 mM KCl.

  • ATP solution: 100 mM ATP in nuclease-free water, pH adjusted to 7.0.

  • Quenching solution: 0.5 M EDTA.

2. Protocol:

  • Prepare the reaction mixture in a final volume of 100 µL.

  • To the reaction tube, add 10 µL of 10x Reaction Buffer.

  • Add ATP to a final concentration of 1-5 mM.

  • Add purified diadenylate cyclase to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C. The reaction time should be optimized to maximize the accumulation of the this compound intermediate (e.g., short time points of 1-10 minutes).

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • The reaction products can be immediately analyzed by HPLC or stored at -20°C.

HPLC Purification of this compound

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Anion-exchange column (e.g., a DEAE column) or a C18 reverse-phase column.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.5.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

2. Protocol:

  • Equilibrate the column with Mobile Phase A.

  • Inject the quenched reaction mixture onto the column.

  • Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

  • Monitor the elution profile at 254 nm. ATP, ADP, AMP, this compound, and c-di-AMP will elute at distinct retention times.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to remove the volatile buffer.

  • Re-dissolve the purified this compound in nuclease-free water.

Mass Spectrometry Analysis for Quantification

1. Equipment:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a triple quadrupole or Orbitrap mass spectrometer).

2. Protocol:

  • Inject the purified this compound or an aliquot of the reaction mixture onto an appropriate LC column coupled to the mass spectrometer.

  • Perform electrospray ionization (ESI) in negative ion mode.

  • Monitor for the expected mass-to-charge ratio (m/z) of this compound.

  • For absolute quantification, a standard curve should be generated using a synthesized this compound standard.

Implications for Drug Development

The 3'-5' phosphodiester bond in this compound, and more specifically the diadenylate cyclase enzymes that form it, represent a promising target for the development of novel antibiotics. Since c-di-AMP is essential for the viability of many pathogenic bacteria, inhibiting its production would be a bacteriostatic or bactericidal strategy.

Targeting Diadenylate Cyclases:

  • Small Molecule Inhibitors: High-throughput screening campaigns can be designed to identify small molecules that bind to the active site of DACs and prevent the formation of the this compound intermediate. The enzymatic assays described in this guide are well-suited for such screens.

  • Non-hydrolyzable Analogs: The development of ATP analogs that can bind to the DAC active site but cannot be converted to this compound could serve as competitive inhibitors.

  • Structure-Based Drug Design: With the availability of crystal structures for several DACs, structure-based drug design can be employed to develop potent and specific inhibitors.

It is important to note that this compound itself is unlikely to be a direct signaling molecule that activates downstream pathways like the STING pathway in host cells. The STING pathway is primarily activated by cyclic dinucleotides. Therefore, drug development efforts should focus on the enzymes that metabolize this compound rather than targeting this compound itself as a signaling molecule.

Conclusion

The 3'-5' phosphodiester bond in this compound is a cornerstone of c-di-AMP biosynthesis in a wide range of bacteria. While this compound is a transient intermediate, its correct and efficient formation is essential for the production of this vital second messenger. Understanding the enzymatic mechanisms that create and utilize this bond provides a critical foundation for the development of novel antimicrobial agents. The experimental protocols and analytical approaches detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the significance of this compound and to exploit its metabolic pathway for therapeutic benefit.

References

The pppApA Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5'-triphosphoadenylyl(3'→5')adenosine, commonly known as pppApA, is a linear dinucleotide that serves as a critical intermediate in the biosynthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). Initially viewed as a transient species, recent discoveries have highlighted its direct role in bacterial physiology and interbacterial competition, particularly as a potent toxin. Understanding the metabolic pathway of this compound—its synthesis, degradation, and regulation—is paramount for developing novel antimicrobial strategies and for the targeted modulation of bacterial signaling networks. This guide provides an in-depth exploration of the this compound metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.

The this compound Metabolic Pathway: Synthesis and Fate

The cellular concentration of this compound is tightly controlled by the coordinated action of synthesizing enzymes (diadenylate cyclases) and catabolizing enzymes (phosphodiesterases).

Synthesis of this compound

This compound is synthesized through the condensation of two molecules of adenosine triphosphate (ATP). This reaction is catalyzed by diadenylate cyclases (DACs), a class of enzymes that includes DisA and CdaA, which are responsible for producing c-di-AMP.[1] In this enzymatic reaction, this compound is formed as a linear intermediate before the final cyclization step that produces c-di-AMP and pyrophosphate (PPi).

Certain bacterial toxins, such as Tas1 from Pseudomonas aeruginosa, also function as this compound synthetases. These toxins utilize an ATP-dependent pyrophosphorylation mechanism to rapidly convert ATP into this compound, leading to ATP depletion and metabolic collapse in target cells.

pppApA_Synthesis ATP1 ATP Enzyme Diadenylate Cyclase (e.g., DisA, CdaA, Tas1) ATP1->Enzyme ATP2 ATP ATP2->Enzyme This compound This compound PPi PPi Enzyme->this compound Synthesis

Figure 1: Enzymatic synthesis of this compound from two ATP molecules.
The Fate of this compound: Cyclization and Degradation

Once synthesized, this compound has two primary fates:

  • Cyclization to c-di-AMP: In the canonical pathway, the same diadenylate cyclase that formed this compound catalyzes its intramolecular cyclization to produce the signaling molecule c-di-AMP.

  • Hydrolysis: this compound can be degraded by specific phosphodiesterases (PDEs). Enzymes like GdpP and Pde2 are involved in this process. GdpP primarily hydrolyzes c-di-AMP to the linear intermediate 5'-phosphoadenylyl(3'→5')adenosine (pApA).[2] Pde2, in turn, preferentially hydrolyzes pApA into two molecules of adenosine monophosphate (AMP), completing the degradation pathway.[3] Some multifunctional PDEs, such as AtaC, can hydrolyze c-di-AMP efficiently to AMP via the pApA intermediate.[4]

pppApA_Fate cluster_synthesis cluster_degradation This compound This compound cdiAMP c-di-AMP This compound->cdiAMP Cyclization pApA pApA This compound->pApA Hydrolysis Enzyme_DAC Diadenylate Cyclase cdiAMP->Enzyme_DAC AMP 2 x AMP pApA->AMP Hydrolysis Enzyme_PDE1 Phosphodiesterase (e.g., GdpP, AtaC) Enzyme_PDE2 Phosphodiesterase (e.g., Pde2, AtaC)

Figure 2: The metabolic fate of this compound: cyclization or degradation.

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its associated enzymes. While comprehensive kinetic data for this compound as a direct substrate is still emerging, studies on the closely related c-di-AMP metabolism provide crucial insights.

EnzymeOrganismSubstrateParameterValueReference
GdpP Bacillus subtilisc-di-AMPkcat0.55 s-1[4]
AtaC Streptomyces venezuelaec-di-AMPkcat0.2 s-1[4]
AtaCD269N (inactive) Streptomyces venezuelaec-di-AMPKD0.9 µM[4]
CdaA (Δ100CdaA) Listeria monocytogenesATPRelative ActivityHighest with Mn2+, reduced with Co2+, not confirmed with Mg2+/Ca2+[5]
CdaA (Y187A mutant) Listeria monocytogenesATPActivity Change~5-fold reduction compared to wild-type[6]

Role in Cellular Signaling and Crosstalk

The this compound/c-di-AMP pathway does not operate in isolation. It engages in significant crosstalk with other critical bacterial signaling networks, most notably the stringent response, which is governed by the alarmones (p)ppGpp. In Staphylococcus aureus, ppGpp has been shown to inhibit the phosphodiesterase Pde2. This inhibition leads to the accumulation of pApA, which in turn acts as an inhibitor of the primary c-di-AMP phosphodiesterase, GdpP, creating a complex feedback loop that elevates intracellular c-di-AMP levels.[3] This crosstalk allows bacteria to integrate signals from nutritional stress (via (p)ppGpp) with signals related to cell envelope integrity and other processes regulated by c-di-AMP.

Crosstalk ppGpp (p)ppGpp (Stringent Response) Pde2 Pde2 ppGpp->Pde2 inhibits cdiAMP c-di-AMP pApA pApA cdiAMP->pApA GdpP AMP AMP pApA->AMP Pde2 GdpP GdpP pApA->GdpP inhibits

Figure 3: Crosstalk between the (p)ppGpp and c-di-AMP/pApA pathways.

Experimental Protocols

Accurate characterization of the enzymes involved in this compound metabolism is essential for research and drug discovery. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

A typical experiment to determine the kinetic parameters of a this compound-metabolizing enzyme involves incubating the purified enzyme with its substrate, taking samples at various time points, stopping the reaction, and quantifying the substrate and product(s) using High-Performance Liquid Chromatography (HPLC).

Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Purify Enzyme (e.g., His-tagged CdaA or GdpP) r1 Equilibrate Buffer and Enzyme at optimal temperature (e.g., 37°C) p1->r1 p2 Prepare Reaction Buffer (e.g., Tris-HCl, MgCl2/MnCl2) p2->r1 p3 Prepare Substrate Stock (ATP or this compound) r2 Initiate reaction by adding substrate p3->r2 r1->r2 r3 Collect aliquots at defined time points (t=0, 1, 5, 15 min) r2->r3 r4 Stop reaction in aliquot (e.g., add EDTA, heat inactivation) r3->r4 a1 Separate nucleotides via Reverse-Phase HPLC r4->a1 a2 Quantify peaks (Substrate/Product) by UV absorbance (254-260 nm) a1->a2 a3 Calculate reaction velocity (V) a2->a3 a4 Plot V vs. [Substrate] and fit to Michaelis-Menten model a3->a4 a5 Determine Km, Vmax, kcat a4->a5

Figure 4: General workflow for kinetic analysis of a this compound enzyme.
Protocol for In Vitro this compound Synthesis Assay

This protocol is designed to measure the activity of a diadenylate cyclase in synthesizing this compound and/or c-di-AMP.

  • Reaction Setup:

    • Prepare a 2X reaction buffer (e.g., 80 mM Tris-HCl pH 7.5, 200 mM NaCl, 20 mM MnCl₂).

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of 2X reaction buffer, purified diadenylate cyclase (e.g., DisA or CdaA) to a final concentration of 1-5 µM, and nuclease-free water to a volume of 90 µL.

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 10 µL of 10 mM ATP (final concentration 1 mM). Mix gently.

    • Incubate the reaction at 37°C.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of 0.5 M EDTA, pH 8.0, to chelate the divalent metal cations essential for the enzyme's activity.[1] Alternatively, heat inactivation (95°C for 5 minutes) can be used.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at >13,000 x g for 5 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis by HPLC.

Protocol for In Vitro this compound Hydrolysis Assay

This protocol measures the activity of a phosphodiesterase that degrades this compound.

  • Reaction Setup:

    • Prepare a 2X reaction buffer suitable for the specific PDE (e.g., 80 mM MOPS pH 7.5, 20 mM MnCl₂).

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of 2X reaction buffer, purified phosphodiesterase (e.g., GdpP) to a final concentration of 50-200 nM, and nuclease-free water to a volume of 90 µL.

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a stock solution of this compound to achieve the desired final concentration (ranging from sub-Km to saturating levels, e.g., 1 µM to 500 µM).

    • Incubate the reaction at 37°C.

  • Time-Course Sampling and Quenching:

    • Follow the same procedure as in Protocol 4.2, Step 3, collecting aliquots at appropriate time points based on the enzyme's expected activity.

  • Sample Preparation for Analysis:

    • Follow the same procedure as in Protocol 4.2, Step 4.

Protocol for Quantification of this compound by HPLC

This protocol outlines a general method for separating and quantifying adenine nucleotides.

  • Instrumentation and Column:

    • Utilize an HPLC system equipped with a UV detector.

    • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6-5 µm particle size) suitable for nucleotide separation.

  • Mobile Phase Preparation:

    • Buffer A: 5 mM Tetrabutylammonium hydroxide (as an ion-pairing agent), 30 mM KH₂PO₄, adjusted to pH 6.0.

    • Buffer B: 100% Acetonitrile.

  • Chromatographic Separation:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).

    • Inject 10-50 µL of the prepared sample supernatant.

    • Run a linear gradient to separate the nucleotides. A typical gradient might be:

      • 0-2 min: 5% Buffer B

      • 2-15 min: Ramp from 5% to 40% Buffer B

      • 15-20 min: Ramp from 40% to 95% Buffer B (column wash)

      • 20-22 min: Ramp from 95% to 5% Buffer B

      • 22-30 min: Re-equilibrate at 5% Buffer B

    • Set the flow rate to 0.8-1.2 mL/min.

  • Detection and Quantification:

    • Monitor the elution profile by measuring UV absorbance at 254 nm or 260 nm.

    • Identify peaks corresponding to ATP, this compound, pApA, and AMP by comparing their retention times to those of pure standards run under the same conditions.

    • Quantify the amount of each nucleotide by integrating the area under the corresponding peak and comparing it to a standard curve generated from known concentrations of the standards.

Conclusion and Relevance for Drug Development

The this compound metabolic pathway represents a nexus of bacterial signaling, stress response, and pathogenesis. As the essential precursor to c-di-AMP in many pathogens, the enzymes responsible for its synthesis, such as CdaA, are attractive targets for novel antibiotics.[6] Inhibiting diadenylate cyclases would not only block the production of a vital signaling molecule but could also prevent the toxic accumulation of this compound by certain pathogens. Conversely, understanding the mechanisms of this compound-producing toxins could inspire new antibacterial agents that function by deliberately inducing metabolic catastrophe in target bacteria. The intricate regulatory networks, including the crosstalk with the stringent response, offer further opportunities for therapeutic intervention. A comprehensive understanding of this pathway, supported by robust quantitative and methodological data, is crucial for exploiting it as a target in the ongoing fight against antibiotic resistance.

References

The Natural Occurrence of pppApA: A Linear Dinucleotide Intermediate in Bacterial Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial signaling, small molecules play a pivotal role in regulating a vast array of cellular processes, from stress responses to virulence. Among these signaling molecules, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many bacteria, particularly Gram-positive species. The synthesis of this vital molecule proceeds through a fascinating, yet often overlooked, linear dinucleotide intermediate: pppApA . This technical guide provides a comprehensive overview of the natural occurrence of this compound in different bacterial species, its enzymatic synthesis, and the methodologies for its detection and analysis. While quantitative data on the intracellular concentrations of this compound are still emerging and not widely available across a range of bacterial species, this guide synthesizes the current understanding and provides the necessary framework for its investigation.

The Central Role of this compound in c-di-AMP Synthesis

The primary known role of this compound in bacteria is as a key intermediate in the enzymatic synthesis of cyclic di-AMP. This process is catalyzed by a class of enzymes known as diadenylate cyclases (DACs), with two major families being DisA (DNA integrity scanning protein A) and CdaA (c-di-AMP synthase A).[1][2][3]

The synthesis of c-di-AMP from ATP is a two-step reaction:

  • Formation of this compound: Two molecules of ATP are condensed by the diadenylate cyclase enzyme to form the linear dinucleotide intermediate, this compound, with the release of two pyrophosphate (PPi) molecules.[4][5]

  • Cyclization: The same enzyme then catalyzes the intramolecular cyclization of this compound to form the cyclic di-AMP molecule, releasing another pyrophosphate molecule.

The transient nature of this compound as an intermediate makes its detection and quantification challenging, contributing to the limited availability of data on its intracellular concentrations.

Natural Occurrence and Quantitative Data

Direct quantitative data on the natural occurrence and intracellular concentrations of this compound in different bacterial species are currently scarce in the scientific literature. Most metabolomic and nucleotide analyses in bacteria have historically focused on more abundant signaling molecules like (p)ppGpp and, more recently, c-di-AMP. The low abundance and transient nature of this compound as a reaction intermediate present significant analytical challenges.

However, the presence of genes encoding for diadenylate cyclases (DisA and CdaA) in a wide range of bacteria strongly implies the transient existence of this compound in these organisms.

Table 1: Predicted Occurrence of this compound in Various Bacterial Phyla Based on the Presence of Diadenylate Cyclase Genes

Bacterial PhylumRepresentative Genera with DACsImplied this compound PresenceQuantitative Data Availability
Firmicutes Bacillus, Staphylococcus, Listeria, StreptococcusHighLimited to non-existent
Actinobacteria Mycobacterium, Streptomyces, CorynebacteriumHighLimited to non-existent
Proteobacteria Pseudomonas, Escherichia, Salmonella, VibrioVariable (some species possess DACs)Limited to non-existent

Note: This table is based on the genomic presence of c-di-AMP synthesizing enzymes, which implies the transient formation of this compound. Direct quantitative measurements of this compound are largely unavailable.

Signaling Pathways and Experimental Workflows

The primary signaling pathway involving this compound is the synthesis of c-di-AMP. Below are diagrams illustrating this pathway and a general experimental workflow for the detection and quantification of this compound.

c_di_AMP_Synthesis ATP1 2x ATP DisA Diadenylate Cyclase (DisA/CdaA) ATP1->DisA This compound This compound This compound->DisA cdiAMP c-di-AMP DisA->this compound Step 1 DisA->cdiAMP Step 2 PPi1 2x PPi DisA->PPi1 PPi2 PPi DisA->PPi2 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture (e.g., E. coli, B. subtilis) quenching Metabolic Quenching (e.g., Cold Methanol) culture->quenching extraction Nucleotide Extraction (e.g., Acidic Acetonitrile) quenching->extraction lcms LC-MS/MS Analysis (HILIC, Triple Quadrupole) extraction->lcms quant Quantification (Standard Curve) lcms->quant

References

The Antiviral Effector Viperin and its Product ddhCTP: A Core Axis in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system constitutes the first line of defense against invading pathogens. A key player in this intricate network is the interferon-stimulated gene (ISG), viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-Associated, Interferon-Inducible), also known as RSAD2. Viperin exhibits broad-spectrum antiviral activity against a range of DNA and RNA viruses. This technical guide delves into the core of viperin's function, focusing on its enzymatic activity and the production of the antiviral nucleotide, 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP). We will explore the signaling pathways governing viperin expression, the mechanism of ddhCTP-mediated viral inhibition, and present key quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this critical area of innate immunity.

Introduction: Viperin as a Multifunctional Antiviral Protein

Viperin is a highly conserved protein that is robustly induced by interferons (IFNs) and direct viral infection.[1][2] Its strategic localization to the endoplasmic reticulum (ER) and lipid droplets positions it at a central hub of viral replication and cellular metabolism.[3] While initially characterized by its interactions with various host and viral proteins, a pivotal discovery identified viperin as a radical S-adenosyl-L-methionine (SAM) enzyme.[4] This enzymatic function is central to its direct antiviral effects.

The Enzymatic Synthesis of ddhCTP by Viperin

Viperin catalyzes the conversion of cytidine triphosphate (CTP) into the novel antiviral ribonucleotide, 3'-deoxy-3',4'-didehydro-CTP (ddhCTP).[5][6] This reaction is dependent on its radical SAM domain and involves a complex catalytic mechanism.

The proposed mechanism involves the following key steps[5]:

  • Radical Initiation: The reaction is initiated by the reductive cleavage of S-adenosylmethionine (SAM) by viperin's [4Fe-4S] cluster, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•).

  • Hydrogen Abstraction: The 5'-dA• radical abstracts a hydrogen atom from the 4' position of the CTP ribose ring.

  • Dehydration: This is followed by the loss of the 3'-hydroxyl group.

  • Product Formation: A final reduction step yields the ddhCTP product.

Mechanism of Antiviral Action: ddhCTP as a Chain Terminator

ddhCTP acts as a potent chain terminator for viral RNA-dependent RNA polymerases (RdRp).[7][8] By mimicking the natural substrate CTP, ddhCTP is incorporated into the nascent viral RNA strand. However, the absence of a 3'-hydroxyl group on the ribose sugar of ddhCTP prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the viral RNA chain and effectively terminating viral replication.[9][10] This mechanism has been demonstrated for a variety of flaviviruses, including Dengue, West Nile, and Zika viruses.[7][11]

Signaling Pathways Regulating Viperin Expression

The expression of viperin is tightly regulated and can be induced through both IFN-dependent and IFN-independent pathways, ensuring a rapid response to viral threats.

IFN-Dependent Induction

Upon viral infection, pattern recognition receptors (PRRs) detect viral components, leading to the production of type I interferons (IFN-α/β).[2] Secreted IFNs then bind to their receptors on the surface of infected and neighboring cells, activating the JAK-STAT signaling pathway. This culminates in the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9), which binds to the Interferon-Stimulated Response Element (ISRE) in the promoter region of ISGs, including viperin, to drive their transcription.[2]

Viral PAMPs Viral PAMPs PRRs PRRs IFN-I Production IFN-I Production PRRs->IFN-I Production IFNAR IFNAR IFN-I Production->IFNAR Secreted JAK/STAT Pathway JAK/STAT Pathway IFNAR->JAK/STAT Pathway ISGF3 Complex ISGF3 Complex JAK/STAT Pathway->ISGF3 Complex Viperin Gene (ISRE) Viperin Gene (ISRE) ISGF3 Complex->Viperin Gene (ISRE) Binds to Viperin Protein Viperin Protein Viperin Gene (ISRE)->Viperin Protein Transcription & Translation

Figure 1: IFN-Dependent Viperin Induction Pathway.

IFN-Independent Induction

Viperin expression can also be induced independently of the IFN feedback loop. For instance, activation of transcription factors such as IRF1 and IRF3, downstream of PRR signaling, can directly bind to the ISRE in the viperin promoter and initiate its transcription.[2] This provides a more immediate response to viral infection.

Viperin's Role in Modulating Innate Immune Signaling

Beyond its direct enzymatic activity, viperin functions as a scaffold protein, modulating key innate immune signaling pathways. It has been shown to interact with and enhance the signaling of Toll-like receptor 7 (TLR7) and TLR9 pathways.[3] More recently, viperin has been demonstrated to bind directly to STING (Stimulator of Interferon Genes), a central adaptor protein in the cytosolic DNA sensing pathway, leading to enhanced type I IFN production.[12][13] This suggests a multifaceted role for viperin in amplifying the antiviral state.

Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits Viperin Viperin Viperin->STING Binds to IRF3 Phosphorylation IRF3 Phosphorylation TBK1->IRF3 Phosphorylation Type I IFN Production Type I IFN Production IRF3 Phosphorylation->Type I IFN Production

Figure 2: Viperin Enhances STING-Mediated Signaling.

Quantitative Data on ddhCTP Antiviral Activity

The antiviral potency of ddhCTP has been quantified against the RdRps of several flaviviruses. The following table summarizes key inhibitory concentration (IC50) values.

VirusTarget EnzymeSubstrate (CTP) ConcentrationddhCTP IC50 (µM)Reference
Dengue Virus (DV)RdRp0.1 µM60 ± 10[11]
Dengue Virus (DV)RdRp1 µM120 ± 20[11]
Dengue Virus (DV)RdRp10 µM520 ± 90[11]
Dengue Virus (DV)RdRp100 µM3900 ± 700[11]
Zika Virus (ZIKV)RdRpNot Specified>1 log10 pfu/mL reduction at 0.1 mM ddhC (prodrug)[14]
West Nile Virus (WNV)RdRpNot Specified>1 log10 pfu/mL reduction at 0.1 mM ddhC (prodrug)[14]

Note: The IC50 values for DV RdRp are dependent on the concentration of the natural substrate, CTP, highlighting the competitive nature of the inhibition.

Experimental Protocols

Purification of Full-Length, Membrane-Associated Viperin

This protocol describes the purification of full-length viperin from transfected HEK293T cells using nanodiscs to maintain its membrane-associated state.[15][16]

Materials:

  • HEK293T cells

  • pcDNA3.1(+) expression vector containing the viperin gene with an N-terminal 3xFLAG tag

  • Polyethylenimine (PEI) transfection reagent

  • Lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Membrane scaffold protein (MSP) and phospholipids (e.g., POPC)

  • Amberlite XAD-2 beads

  • Ni-NTA affinity resin

  • Anti-FLAG affinity resin

  • Elution buffer (e.g., 3xFLAG peptide solution)

Workflow:

Transfect HEK293T cells Transfect HEK293T cells Cell Lysis Cell Lysis Nanodisc Assembly Nanodisc Assembly Cell Lysis->Nanodisc Assembly Add MSP, lipids, detergent Ni-NTA Chromatography Ni-NTA Chromatography Nanodisc Assembly->Ni-NTA Chromatography Remove detergent with Amberlite beads Anti-FLAG Chromatography Anti-FLAG Chromatography Ni-NTA Chromatography->Anti-FLAG Chromatography Purify His-tagged scaffold protein Purified Viperin Nanodiscs Purified Viperin Nanodiscs Anti-FLAG Chromatography->Purified Viperin Nanodiscs Purify FLAG-tagged viperin

Figure 3: Workflow for Viperin Purification.

Procedure:

  • Transfect HEK293T cells with the viperin expression vector using PEI.

  • After 48-72 hours, harvest and lyse the cells in lysis buffer.

  • Clarify the lysate by centrifugation.

  • To the supernatant, add membrane scaffold protein and phospholipids in the presence of detergent.

  • Induce nanodisc formation by removing the detergent with Amberlite XAD-2 beads overnight at 4°C.[16]

  • Purify the nanodiscs using Ni-NTA affinity chromatography to capture the His-tagged scaffold protein.

  • Further purify the viperin-containing nanodiscs using anti-FLAG affinity chromatography.

  • Elute the purified viperin nanodiscs.

In Vitro Viperin Activity Assay

This assay measures the production of 5'-deoxyadenosine (5'-dA), a byproduct of the radical SAM reaction, to quantify viperin's enzymatic activity.[17][18]

Materials:

  • Purified viperin

  • Anaerobic chamber

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Sodium dithionite (for reduction of the Fe-S cluster)

  • CTP

  • S-adenosylmethionine (SAM)

  • HPLC system with a C18 column

Procedure:

  • Perform all steps under anaerobic conditions.

  • Reduce the [4Fe-4S] cluster of viperin by incubating with sodium dithionite.

  • Add CTP to the reaction mixture.

  • Initiate the reaction by adding SAM.

  • Incubate at 37°C for a defined period.

  • Quench the reaction by heating or with acid.

  • Analyze the formation of 5'-dA by HPLC.

Chemoenzymatic Synthesis of ddhCTP

This protocol provides a method for the synthesis of ddhCTP starting from the commercially available nucleoside 3'-deoxy-3',4'-didehydro-cytidine (ddhC).[6][19]

Materials:

  • ddhC

  • Uridine-cytidine kinase (UCK)

  • Cytidylate kinase (CMK)

  • Nucleoside diphosphate kinase (NDK)

  • ATP

  • Reaction buffer

  • Anion exchange chromatography system

Procedure:

  • Monophosphorylation: Incubate ddhC with UCK and ATP to produce ddhCMP.

  • Diphosphorylation: Add CMK to the reaction to convert ddhCMP to ddhCDP.

  • Triphosphorylation: Add NDK to the reaction to convert ddhCDP to ddhCTP.

  • Purification: Purify ddhCTP from the reaction mixture using anion exchange chromatography.

Conclusion and Future Directions

Viperin and its enzymatic product, ddhCTP, represent a critical and fascinating axis of the innate immune response to viral infections. The dual functionality of viperin as both a direct-acting antiviral enzyme and a modulator of immune signaling highlights its importance in host defense. The chain-terminating activity of ddhCTP against viral polymerases presents a promising avenue for the development of novel broad-spectrum antiviral therapeutics.

Future research should focus on:

  • Elucidating the full spectrum of viral polymerases susceptible to ddhCTP inhibition.

  • Investigating the mechanisms by which host polymerases avoid inhibition by ddhCTP.

  • Developing and optimizing ddhC prodrugs to enhance intracellular delivery and antiviral efficacy.[14]

  • Further dissecting the role of viperin in regulating various innate immune signaling pathways.

A deeper understanding of the viperin-ddhCTP axis will undoubtedly pave the way for innovative strategies to combat a wide range of viral diseases.

References

Methodological & Application

Enzymatic Synthesis of pppApA: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of 5'-triphosphorylated adenylyl(3'→5')adenosine (pppApA). This compound is a linear dinucleotide that serves as a key intermediate in cellular signaling pathways, including as a precursor to the bacterial second messenger cyclic di-AMP. The protocol herein details a robust method for this compound synthesis using 2',5'-oligoadenylate synthetase (OAS), optimized for the preferential production of the dinucleotide. This application note also provides a detailed methodology for the purification of this compound using anion-exchange high-performance liquid chromatography (HPLC) and its subsequent characterization by mass spectrometry. The straightforward and efficient protocol is designed to be readily implemented in a standard laboratory setting, providing researchers with a reliable method for producing high-purity this compound for a variety of research and drug development applications.

Introduction

5'-triphosphorylated adenylyl(3'→5')adenosine (this compound) is a linear dinucleotide that has garnered significant interest in the scientific community due to its role as a biological intermediate. Notably, it is a precursor in the enzymatic synthesis of cyclic di-AMP (c-di-AMP) in bacteria, a critical second messenger that regulates a wide array of physiological processes. Furthermore, the study of linear dinucleotides like this compound is crucial for understanding the mechanisms of enzymes such as cGAS (cyclic GMP-AMP synthase), where linear intermediates are formed prior to the generation of cyclic dinucleotides.

The enzymatic synthesis of this compound offers several advantages over chemical synthesis, including high specificity, milder reaction conditions, and the production of a biologically active stereoisomer. This protocol focuses on the use of 2',5'-oligoadenylate synthetase (OAS), an enzyme that polymerizes ATP into a series of 2'-5' linked oligoadenylates. By carefully controlling the reaction kinetics, the synthesis can be directed to predominantly yield the dimeric product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic synthesis and purification of this compound.

ParameterValueNotes
Enzymatic Reaction
EnzymeRecombinant Human OAS1
Substrate (ATP) Concentration1 mM
Enzyme Concentration1 µM
Reaction Buffer20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM NaCl, 1 mM DTT
Activator (Poly(I:C))10 µg/mL
Incubation Temperature37°C
Reaction Time1-2 hoursShorter reaction times favor the dinucleotide product.
Purification
MethodAnion-Exchange HPLC
ColumnStrong anion exchange column (e.g., Agilent PL-SAX)
Buffer A20 mM Tris-HCl (pH 8.0)
Buffer B20 mM Tris-HCl (pH 8.0), 1 M NaCl
Gradient0-50% Buffer B over 30 minutes
Flow Rate1 mL/min
Detection260 nm
Expected Yield & Purity
Yield~10-20% conversion of ATP to this compoundYield is dependent on precise reaction time and enzyme activity.
Purity>95%After HPLC purification.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is optimized to favor the synthesis of the dinucleotide this compound by 2',5'-oligoadenylate synthetase (OAS). Kinetic studies have shown that the dimer, this compound, is the first major product to accumulate, with longer oligomers appearing after a lag phase.[1] Therefore, a shorter reaction time is employed to maximize the yield of the desired product.

Materials:

  • Recombinant Human OAS1 (or other active OAS enzyme)

  • Adenosine 5'-triphosphate (ATP), molecular biology grade

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM NaCl, 1 mM DTT

  • Nuclease-free water

  • Thermomixer or water bath

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice as follows:

    • Nuclease-free water: to a final volume of 100 µL

    • 10X Reaction Buffer: 10 µL

    • 100 mM ATP: 1 µL (final concentration 1 mM)

    • 1 mg/mL Poly(I:C): 1 µL (final concentration 10 µg/mL)

    • 100 µM Recombinant OAS1: 1 µL (final concentration 1 µM)

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 1 to 2 hours in a thermomixer or water bath.

  • Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes. This will denature and inactivate the OAS enzyme.

  • Pre-purification: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein. Carefully transfer the supernatant, which contains the synthesized this compound, to a new sterile tube. The sample is now ready for HPLC purification.

II. Purification of this compound by Anion-Exchange HPLC

Anion-exchange chromatography separates molecules based on their net negative charge.[2] Since this compound has a greater negative charge than the substrate ATP, and a lesser charge than longer oligoadenylates, this method provides excellent resolution.

Materials and Equipment:

  • HPLC system with a UV detector

  • Strong anion-exchange column (e.g., Agilent PL-SAX, or similar)

  • Buffer A: 20 mM Tris-HCl (pH 8.0)

  • Buffer B: 20 mM Tris-HCl (pH 8.0) with 1 M NaCl

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Preparation: Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Setup:

    • Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

    • Set the UV detector to monitor absorbance at 260 nm.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the bound nucleotides using a linear gradient of 0-50% Buffer B over 30 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram. The expected elution order is AMP (if present), ADP (if present), ATP, this compound, and then longer oligoadenylates (e.g., pppApApA).

  • Desalting and Lyophilization: Pool the fractions containing the this compound peak. Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or a commercial desalting column). Lyophilize the desalted sample to obtain this compound as a dry powder.

III. Quality Control and Data Analysis

A. HPLC Analysis:

The purity of the final this compound product should be assessed by re-injecting a small amount onto the analytical anion-exchange HPLC column. A single, sharp peak at the expected retention time for this compound indicates high purity.

B. Mass Spectrometry:

The identity of the synthesized this compound should be confirmed by mass spectrometry.

  • Expected Mass: The theoretical monoisotopic mass of this compound (C₂₀H₂₉N₁₀O₁₉P₃) is 826.0792 m/z. In negative ion mode ESI-MS, the expected [M-H]⁻ ion would be at m/z 825.0714.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will produce characteristic fragment ions. Key expected fragments include the loss of phosphate groups (e.g., [M-H-PO₃]⁻, [M-H-2PO₃]⁻), and cleavage of the phosphodiester bond to yield fragments corresponding to AMP and triphosphorylated adenosine.

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP 2x ATP OAS1 OAS1 (2',5'-oligoadenylate synthetase) ATP->OAS1 Substrate This compound This compound OAS1->this compound Catalyzes PPi Pyrophosphate (PPi) OAS1->PPi Byproduct PolyIC Poly(I:C) (dsRNA activator) PolyIC->OAS1 Activator Experimental_Workflow_this compound reaction_setup 1. Reaction Setup (ATP, OAS1, Poly(I:C)) incubation 2. Incubation (37°C, 1-2 hours) reaction_setup->incubation termination 3. Reaction Termination (95°C, 5 min) incubation->termination centrifugation 4. Centrifugation termination->centrifugation hplc 5. Anion-Exchange HPLC Purification centrifugation->hplc Supernatant fraction_collection 6. Fraction Collection hplc->fraction_collection desalting 7. Desalting & Lyophilization fraction_collection->desalting qc 8. Quality Control (HPLC & Mass Spec) desalting->qc final_product Pure this compound qc->final_product Verified Product

References

Purification of Synthetic pppApA by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linear dinucleotide 5'-triphosphorylated adenylyl(3'→5')adenosine (pppApA) is a key intermediate in the synthesis of cyclic dinucleotides, such as c-di-AMP, which are crucial second messengers in bacterial signaling pathways.[1] Furthermore, understanding the role of linear dinucleotides is of growing interest in the context of innate immunity and the cGAS-STING pathway. The availability of high-purity synthetic this compound is essential for a range of research applications, including structural biology, enzymology, and as a reference standard in analytical methods. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides and their analogues, offering high resolution and reproducibility.[2][3]

This application note provides detailed protocols for the purification of synthetic this compound using two common HPLC methods: ion-exchange chromatography (IEX-HPLC) and ion-pair reverse-phase chromatography (IP-RP-HPLC). We present the methodologies, expected results, and post-purification analysis to guide researchers in obtaining highly pure this compound for their studies.

Signaling Pathway Context: The cGAS-STING Pathway

While this compound is primarily recognized as a bacterial signaling molecule, the broader context of dinucleotide signaling in mammals involves the cGAS-STING pathway, which is critical for innate immune responses to cytosolic DNA. Upon detection of dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the cyclic dinucleotide 2'3'-cGAMP. This molecule then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This activation leads to a signaling cascade resulting in the production of type I interferons and other inflammatory cytokines, orchestrating an antimicrobial and antitumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 dimerizes IFN_genes Interferon Genes p_IRF3->IFN_genes translocates to nucleus STING->TBK1 Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude synthetic this compound sample should be appropriately prepared to ensure optimal separation and to prevent column contamination.

Protocol:

  • Resuspend the lyophilized crude this compound in an aqueous buffer compatible with the chosen HPLC method. For IEX-HPLC, a low-salt buffer at a neutral or slightly basic pH is suitable. For IP-RP-HPLC, the sample should be dissolved in the initial mobile phase (e.g., 0.1 M Triethylammonium Acetate).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Ion-Exchange HPLC (IEX-HPLC) Purification

IEX-HPLC separates molecules based on their net charge. Given the negatively charged phosphate groups of this compound, anion-exchange chromatography is a suitable purification method.

Methodology:

ParameterSpecification
Column Strong anion-exchange (e.g., quaternary ammonium-based resin)
Mobile Phase A 20 mM Tris-HCl, pH 7.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Gradient 0-50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature Ambient

Protocol:

  • Equilibrate the anion-exchange column with Mobile Phase A until a stable baseline is achieved.

  • Inject the filtered crude this compound sample onto the column.

  • Run the linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm and collect fractions corresponding to the major peak, which is expected to be this compound.

  • Wash the column with 100% Mobile Phase B to elute any strongly bound species, followed by re-equilibration with Mobile Phase A.

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Purification

IP-RP-HPLC separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the charge on the analyte, allowing it to interact with the hydrophobic stationary phase.

Methodology:

ParameterSpecification
Column C18 or C8 reverse-phase column (e.g., 5 µm particle size)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B 0.1 M TEAA in 50% Acetonitrile
Gradient 5-30% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 50 °C

Protocol:

  • Equilibrate the C18 column with 5% Mobile Phase B until a stable baseline is achieved.

  • Inject the filtered crude this compound sample.

  • Apply a linear gradient of 5% to 30% Mobile Phase B over 25 minutes.

  • Collect fractions corresponding to the main elution peak.

  • After the gradient, wash the column with a higher concentration of Mobile Phase B (e.g., 95%) to remove any remaining hydrophobic impurities.

  • Re-equilibrate the column with the initial mobile phase conditions.

Experimental Workflow

The overall workflow for the purification and analysis of synthetic this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Crude Crude Synthetic this compound Dissolve Dissolve in HPLC Buffer Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC IEX or IP-RP HPLC Filter->HPLC Fractionation Fraction Collection HPLC->Fractionation Purity Purity Check (Analytical HPLC) Fractionation->Purity Desalt Desalting (if necessary) Purity->Desalt Identity Identity Confirmation (Mass Spectrometry) Desalt->Identity Lyophilize Lyophilization Identity->Lyophilize Final Pure this compound Lyophilize->Final

Figure 2: Experimental workflow for this compound purification.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of synthetic this compound by IEX-HPLC and IP-RP-HPLC.

Table 1: IEX-HPLC Purification Parameters and Results

ParameterValue
Column Strong Anion-Exchange, 4.6 x 250 mm
Mobile Phase A 20 mM Tris-HCl, pH 7.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Gradient 0-50% B in 30 min
Flow Rate 1.0 mL/min
Detection 260 nm
Expected Retention Time 15-20 min
Purity Achieved >95%
Yield >80%

Table 2: IP-RP-HPLC Purification Parameters and Results

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1 M TEAA, pH 7.0
Mobile Phase B 0.1 M TEAA in 50% Acetonitrile
Gradient 5-30% B in 25 min
Flow Rate 1.0 mL/min
Detection 260 nm
Expected Retention Time 12-18 min
Purity Achieved >98%
Yield >85%

Post-Purification Analysis

Purity Assessment

The purity of the collected fractions should be assessed by analytical HPLC using the same method as the preparative run or a standardized analytical method. Fractions with the desired purity (typically >95% or >98%) should be pooled.

Desalting

Fractions collected from IEX-HPLC will contain a high concentration of salt, and IP-RP-HPLC fractions will contain the ion-pairing agent. These need to be removed before downstream applications.

Protocol (using a C18 Sep-Pak cartridge for desalting IP-RP-HPLC fractions):

  • Activate a C18 Sep-Pak cartridge with methanol, followed by equilibration with water.

  • Load the pooled this compound fractions onto the cartridge.

  • Wash the cartridge with water to remove the TEAA buffer salts.

  • Elute the desalted this compound with a solution of 50% methanol or acetonitrile in water.

  • Lyophilize the eluted sample to obtain a dry, pure powder.

For IEX-HPLC fractions, size-exclusion chromatography or dialysis can be used for desalting.

Identity Confirmation

The identity and integrity of the purified this compound should be confirmed by mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose and should yield a molecular weight consistent with that of this compound.

Conclusion

This application note provides detailed and actionable protocols for the purification of synthetic this compound using both ion-exchange and ion-pair reverse-phase HPLC. Both methods are capable of yielding high-purity this compound suitable for a wide range of research applications. The choice between the two methods will depend on the specific impurities present in the crude sample and the available instrumentation. The provided workflows and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important linear dinucleotide.

References

Detecting pppApA in Bacterial Lysates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphorylated adenosine dinucleotide (pppApA) is a linear dinucleotide that serves as a key intermediate in the biosynthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP). The intracellular concentration of this compound is tightly regulated and reflects the activity of diadenylate cyclase (DAC) enzymes, making its detection a valuable tool for studying bacterial signaling, physiology, and identifying novel antimicrobial targets. These application notes provide detailed protocols for the extraction and detection of this compound from bacterial lysates using state-of-the-art methodologies.

Signaling Pathway of this compound and c-di-AMP

The synthesis of c-di-AMP from ATP proceeds through the formation of the linear intermediate this compound. This reaction is catalyzed by DAC enzymes. The this compound is then cyclized to form c-di-AMP. The degradation of c-di-AMP is carried out by phosphodiesterases (PDEs), which can hydrolyze c-di-AMP to 5'-phosphoadenylyl-(3'-5')-adenosine (pApA).[1][2][3]

G This compound Synthesis and its Role in the c-di-AMP Pathway ATP1 2x ATP This compound This compound ATP1->this compound Diadenylate Cyclase (DAC) cdiAMP c-di-AMP This compound->cdiAMP Diadenylate Cyclase (DAC) pApA pApA cdiAMP->pApA Phosphodiesterase (PDE) AMP 2x AMP pApA->AMP Phosphodiesterase (PDE) G HPLC-MS/MS Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Analysis Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Nucleotide_Extraction Nucleotide Extraction Cell_Harvesting->Nucleotide_Extraction Lysate_Clarification Lysate Clarification Nucleotide_Extraction->Lysate_Clarification HPLC HPLC Separation Lysate_Clarification->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis G FRET Biosensor for this compound Detection cluster_0 No this compound Bound (Low FRET) cluster_1 This compound Bound (High FRET) CFP1 CFP YFP1 YFP BindingDomain1 This compound Binding Domain label_low Excitation (430 nm) Emission (475 nm) CFP2 CFP YFP2 YFP BindingDomain2 This compound Binding Domain This compound This compound label_high Excitation (430 nm) Emission (530 nm) G Conceptual Enzymatic Assay for this compound This compound This compound (from lysate) Products AMP + PPi This compound->Products Enzyme Enzyme This compound-specific Phosphatase CoupledReaction Coupled Reaction (e.g., colorimetric) Products->CoupledReaction Signal Detectable Signal CoupledReaction->Signal

References

Application Note: Quantitative Analysis of pppApA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphorylated adenosine dinucleotide (pppApA) is a key linear dinucleotide intermediate in the biosynthesis of the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP). The accurate quantification of this compound is crucial for understanding the regulation of c-di-AMP signaling pathways, which are involved in bacterial physiology, virulence, and antibiotic resistance. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

This compound is synthesized from two molecules of ATP by a diadenylate cyclase and is subsequently cyclized to form c-di-AMP. This pathway is a critical component of bacterial signaling networks. Understanding the flux through this pathway by quantifying intermediates like this compound can provide insights into the regulation of bacterial processes.

ATP1 2x ATP DAC Diadenylate Cyclase ATP1->DAC This compound This compound DAC->this compound Synthesis c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization Signaling Downstream Signaling c_di_AMP->Signaling

Figure 1: Simplified overview of the c-di-AMP biosynthesis pathway highlighting the role of this compound.

Experimental Protocol

This protocol is designed for the quantification of this compound from bacterial cell cultures. It can be adapted for other biological matrices with appropriate validation.

Sample Preparation (Intracellular Metabolite Extraction)

The goal of this step is to efficiently extract this compound from bacterial cells while quenching metabolic activity to prevent its degradation.

Reagents and Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Internal Standard (IS): 13C10,15N5-pppApA (if available) or a structurally similar stable isotope-labeled compound.

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly harvest a known volume of bacterial culture (e.g., 1 mL) and pellet the cells by centrifugation (10,000 x g, 1 min, 4°C).

  • Immediately aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold quenching solution to stop enzymatic activity.

  • Centrifuge again (10,000 x g, 2 min, 4°C) and discard the supernatant.

  • Add 500 µL of cold extraction solvent to the cell pellet. If using an internal standard, spike it into the extraction solvent at a known concentration.

  • Thoroughly resuspend the pellet by vortexing for 1 minute.

  • Incubate the samples on ice for 15 minutes to allow for cell lysis and metabolite extraction.

  • Centrifuge at high speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Dry the extracts completely using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC conditions below) for LC-MS/MS analysis.

cluster_0 Sample Preparation Workflow Harvest Harvest Bacterial Cells Quench Quench Metabolism (-40°C Methanol) Harvest->Quench Extract Extract Metabolites (Cold Acetonitrile/Methanol/Water + IS) Quench->Extract Separate Separate Debris (Centrifugation) Extract->Separate Dry Dry Extract (Lyophilization) Separate->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Workflow for the extraction of this compound from bacterial cells.
LC-MS/MS Conditions

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. Alternatively, ion-pairing reversed-phase chromatography can be employed.

Liquid Chromatography (LC) Parameters (HILIC):

ParameterRecommended Setting
Column SeQuant ZIC-pHILIC (e.g., 150 x 2.1 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 min, then re-equilibrate
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation of similar triphosphorylated dinucleotides. It is highly recommended to empirically optimize these transitions using a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound828.1 [M-H]-426.0 [AMP-H]-To be optimized (e.g., 20-30)Corresponds to the loss of a triphosphorylated adenosine moiety.
This compound828.1 [M-H]-134.0 [Adenine-H]-To be optimized (e.g., 35-45)Represents the adenine base fragment.
ISDependent on ISDependent on ISTo be optimizedUse corresponding transitions for the stable isotope-labeled standard.
  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different experimental conditions. The concentration of this compound is typically normalized to the amount of starting material (e.g., cell number or total protein concentration).

Table 1: Example Quantitative Data for this compound in Bacillus subtilis

Strain / ConditionThis compound Concentration (pmol/mg protein) ± SDn
Wild Type - Control15.2 ± 2.13
Wild Type - Stress45.8 ± 5.63
ΔcdaA Mutant - Control< LOD3
ΔcdaA Mutant - Stress< LOD3

LOD: Limit of Detection. Data are presented as mean ± standard deviation for n=3 biological replicates. This is hypothetical data for illustrative purposes.

Method Validation

To ensure the reliability of the quantitative data, the LC-MS/MS method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using a this compound standard of known concentration. A linear range with a correlation coefficient (r²) > 0.99 should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal concentration, and precision (as relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Assessed by comparing the response of this compound in the presence and absence of the biological matrix to evaluate for ion suppression or enhancement.

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS. The described method, with proper validation, offers a sensitive and specific tool for researchers studying bacterial signaling pathways and for professionals in drug development targeting these pathways. The provided diagrams and tables serve as a guide for experimental workflow and data presentation.

Application Notes and Protocols for a pppApA-Specific Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing a specific enzymatic assay for the detection and quantification of 5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA). This linear dinucleotide is a key intermediate in the synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP).[1][2] The ability to accurately measure this compound levels is crucial for understanding the regulation of c-di-AMP signaling pathways and for the development of novel antimicrobial agents targeting these pathways.

Two primary assay methodologies are presented: a synthesis-based assay and a degradation-based assay. Both methods can be adapted for various detection techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and fluorescence-based readouts.

Introduction to this compound and its Signaling Pathway

This compound is a linear dinucleotide formed from two ATP molecules by the action of diadenylate cyclases (DACs), also known as c-di-AMP synthases.[3][4][5] This molecule serves as a direct precursor to c-di-AMP, a crucial second messenger in many Gram-positive bacteria, regulating processes such as cell wall homeostasis, ion transport, and virulence.[3][5] The intracellular concentration of c-di-AMP is tightly controlled by the synthesizing activity of DACs and the degrading activity of phosphodiesterases (PDEs).[3][5] PDEs hydrolyze c-di-AMP to pApA, which is then further metabolized to AMP by enzymes such as NrnA.[2][3] Understanding the kinetics of this compound synthesis and degradation is therefore essential for elucidating the dynamics of c-di-AMP signaling.

pppApA_Signaling_Pathway ATP1 2x ATP This compound This compound ATP1->this compound Diadenylate Cyclase (DAC) cdiAMP c-di-AMP This compound->cdiAMP Diadenylate Cyclase (DAC) (cyclization) pApA pApA cdiAMP->pApA Phosphodiesterase (PDE) AMP 2x AMP pApA->AMP NrnA/Orn

Figure 1: this compound metabolism and its role in the c-di-AMP signaling pathway.

Part 1: Synthesis-Based this compound Enzymatic Assay

This assay measures the activity of a diadenylate cyclase (DAC) by quantifying the amount of this compound produced from ATP.

Experimental Workflow

Synthesis_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Buffer, ATP solution, and Diadenylate Cyclase Reaction_Mix Combine Buffer, ATP, and Enzyme Reagents->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop reaction with EDTA Incubation->Stop_Reaction Detection Quantify this compound (HPLC-MS or Fluorescence) Stop_Reaction->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Workflow for the synthesis-based this compound enzymatic assay.

Detailed Protocols

Protocol 1.1: this compound Synthesis Assay using HPLC-MS Detection

This protocol provides a highly specific and quantitative method for measuring this compound.

Materials and Reagents:

  • Purified diadenylate cyclase (e.g., DisA from Bacillus subtilis)

  • Adenosine 5'-triphosphate (ATP) solution (100 mM)

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • This compound standard

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 10

  • Mobile Phase B: Acetonitrile

  • HPLC column suitable for nucleotide separation (e.g., C18)

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Prepare a 50 µL reaction mixture in a microcentrifuge tube by adding the following components on ice:

      • 35 µL sterile nuclease-free water

      • 5 µL 10x Reaction Buffer

      • 5 µL 10 mM ATP (final concentration 1 mM)

      • 5 µL of purified diadenylate cyclase (e.g., 1 µM final concentration)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 30-60 minutes. Time course experiments may be performed to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA and heating at 95°C for 5 minutes.

    • Centrifuge the sample at 13,000 x g for 5 minutes to pellet the precipitated protein.

  • HPLC-MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 10 µL of the sample onto the HPLC-MS system.

    • Separate the nucleotides using a gradient of Mobile Phase B in Mobile Phase A.

    • Detect this compound using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 1.2: Fluorescence-Based this compound Synthesis Assay

This protocol utilizes a fluorescent ATP analog to produce a fluorescent this compound product. This method is suitable for high-throughput screening.

Materials and Reagents:

  • Purified diadenylate cyclase

  • ATP solution (100 mM)

  • Fluorescent ATP analog (e.g., N⁶-(6-Amino)hexyl-ATP-Cy3 or a 2-aminopurine-based analog)

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well black microplate, prepare a 50 µL reaction mixture containing:

      • Reaction Buffer

      • A mixture of ATP and fluorescent ATP analog (e.g., 100 µM ATP and 1 µM fluorescent ATP analog). The ratio should be optimized for signal intensity and enzyme kinetics.

      • Purified diadenylate cyclase.

  • Enzymatic Reaction and Detection:

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The change in the fluorescent environment upon incorporation into this compound can lead to a detectable change in fluorescence intensity or polarization.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

    • Compare the velocities of different enzyme concentrations or in the presence of potential inhibitors.

Part 2: Degradation-Based this compound Enzymatic Assay

This assay measures the activity of a phosphodiesterase (PDE) or other this compound-degrading enzymes by quantifying the decrease of a this compound substrate.

Experimental Workflow

Degradation_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Buffer, This compound Substrate, and Phosphodiesterase Reaction_Mix Combine Buffer, this compound, and Enzyme Reagents->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop reaction with Heat/EDTA Incubation->Stop_Reaction Detection Quantify remaining this compound or product formation (HPLC-MS or Fluorescence) Stop_Reaction->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for the degradation-based this compound enzymatic assay.

Detailed Protocols

Protocol 2.1: this compound Degradation Assay using HPLC-MS Detection

Materials and Reagents:

  • Purified phosphodiesterase (e.g., GdpP) or NrnA

  • This compound substrate (synthesized enzymatically or commercially available)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MnCl₂ (for some PDEs) or MgCl₂

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • HPLC-MS system and reagents as in Protocol 1.1

Procedure:

  • Reaction Setup:

    • Prepare a 50 µL reaction mixture containing:

      • Reaction Buffer

      • This compound substrate (e.g., 100 µM final concentration)

      • Purified enzyme.

  • Enzymatic Reaction:

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA and heating at 95°C for 5 minutes.

    • Centrifuge to pellet the denatured protein.

  • HPLC-MS Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the remaining this compound and/or the formation of the product (pApA or AMP).

  • Data Analysis:

    • Calculate the amount of this compound degraded over time.

Protocol 2.2: Fluorescence-Based this compound Degradation Assay

This protocol uses a fluorescently labeled this compound analog. Cleavage of this substrate by a phosphodiesterase results in a change in the fluorescent signal.[6][7]

Materials and Reagents:

  • Purified phosphodiesterase

  • Fluorescent this compound analog (e.g., a FRET-based probe with a fluorophore and a quencher on the two adenosine moieties, or a 2-aminopurine labeled analog). The synthesis of such a probe would involve using appropriately modified ATP analogs in an enzymatic synthesis reaction as described in Part 1.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MnCl₂ or MgCl₂

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well black microplate, prepare a 50 µL reaction mixture containing:

      • Reaction Buffer

      • Fluorescent this compound analog (at a concentration optimized for the assay, typically near the Kₘ).

      • Purified phosphodiesterase.

  • Enzymatic Reaction and Detection:

    • Incubate the plate at 37°C.

    • Monitor the change in fluorescence in real-time. For a FRET probe, cleavage would lead to an increase in the donor's fluorescence. For a 2-aminopurine probe, the change in the local environment upon cleavage would alter its quantum yield.[6]

  • Data Analysis:

    • Determine the initial rate of the reaction from the fluorescence data.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of enzyme kinetics and the effects of inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Diadenylate CyclaseATP1505.22.51.7 x 10⁴
PhosphodiesteraseThis compound2510.88.13.2 x 10⁵
NrnApApA508.56.31.3 x 10⁵

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: IC₅₀ Values of Inhibitors for this compound Metabolizing Enzymes

CompoundTarget EnzymeIC₅₀ (µM)
Inhibitor ADiadenylate Cyclase15.2
Inhibitor BDiadenylate Cyclase89.7
Inhibitor CPhosphodiesterase5.8
Inhibitor DPhosphodiesterase42.1

Conclusion

The provided application notes and protocols describe robust and adaptable methods for the specific enzymatic assay of this compound. The choice of a synthesis or degradation-based assay will depend on the specific research question and the availability of purified enzymes and substrates. The HPLC-MS method offers high specificity and is ideal for quantitative analysis and validation, while the fluorescence-based assays are well-suited for high-throughput screening of enzyme inhibitors. These tools will be invaluable for researchers in academia and industry who are focused on bacterial signaling pathways and the development of new antimicrobial therapies.

References

Application Notes and Protocols: Utilizing pppApA as a Negative Control for STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. The canonical activation of STING is triggered by the binding of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which is synthesized by cGMP-AMP synthase (cGAS) upon sensing cytosolic DNA. The cyclic nature of these dinucleotides is paramount for their ability to bind to the STING dimer and induce the conformational changes necessary for downstream signaling.

In experimental settings, it is crucial to employ appropriate negative controls to ensure the specificity of STING activation. pppApA, a linear dinucleotide, serves as an excellent negative control for STING activation studies. Its linear structure prevents it from binding effectively to the STING protein, thus failing to initiate the downstream signaling cascade that leads to the phosphorylation of TBK1 and IRF3, and subsequent IFN-β production. These application notes provide a comprehensive guide and detailed protocols for using this compound as a negative control in STING activation assays. A commercially available linear analog of 2'3'-cGAMP, 2'5'-GpAp, is also available and serves the same purpose as a negative control due to its linear conformation[1].

Principle of this compound as a Negative Control

The activation of STING is highly dependent on the specific molecular structure of its ligand. Cyclic dinucleotides like 2'3'-cGAMP fit into a binding pocket on the STING dimer, inducing a conformational change that is essential for the recruitment and activation of downstream signaling molecules. In contrast, linear dinucleotides such as this compound lack the necessary cyclic structure to engage the STING binding pocket effectively. Consequently, this compound does not induce the conformational changes required for STING activation, making it an ideal negative control to demonstrate that the observed immune response is specifically due to a cyclic dinucleotide agonist and not a non-specific effect of the nucleotide structure.

Data Presentation

The following tables summarize the expected outcomes when using this compound as a negative control in comparison to a known STING agonist, 2'3'-cGAMP.

Table 1: Qualitative Comparison of STING Activation by 2'3'-cGAMP and this compound

Analyte/Parameter2'3'-cGAMP (Positive Control)This compound (Negative Control)Expected Outcome with this compound
STING Dimerization & Conformational Change Induces a "closed" conformationDoes not induce conformational changeNo activation
TBK1 Phosphorylation (pTBK1) Robust phosphorylationNo significant phosphorylationBaseline levels of pTBK1
IRF3 Phosphorylation (pIRF3) Robust phosphorylationNo significant phosphorylationBaseline levels of pIRF3
IFN-β Promoter Activity Strong inductionNo significant inductionBasal promoter activity
IFN-β mRNA Expression Significant upregulationNo significant upregulationBasal expression levels
IFN-β Protein Secretion High levels of secretionNo significant secretionBasal or undetectable levels

Data is based on the established mechanism of STING activation by cyclic dinucleotides and the lack of activity of linear dinucleotides as reported by commercial suppliers of STING agonists and negative controls.

Table 2: Key Reagents for STING Activation Assays

ReagentRoleExpected Effect on STING Pathway
2'3'-cGAMP Positive Control (Agonist)Activates STING, leading to IFN-β production.
This compound Negative ControlDoes not activate STING.
Vehicle (e.g., sterile water, PBS) Negative ControlShould not induce STING activation.
Poly(I:C) Positive Control (for IRF3 activation independent of STING)Activates TLR3/RIG-I pathways, leading to IRF3 phosphorylation and IFN-β production.
Transfection Reagent Delivery VehicleFacilitates the entry of nucleotides into the cytoplasm. Should not activate STING on its own.

Signaling Pathways and Experimental Workflow

STING Signaling Pathway

Caption: STING signaling pathway illustrating activation by 2'3'-cGAMP and inaction by this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for STING Activation Assay cluster_assays Downstream Assays start Seed cells (e.g., THP-1, HEK293T) treatment Treat cells with: - Vehicle - this compound (Negative Control) - 2'3'-cGAMP (Positive Control) start->treatment incubation Incubate for a defined period (e.g., 4-24 hours) treatment->incubation harvest Harvest cells and/or supernatant incubation->harvest wb Western Blot (pTBK1, pIRF3, total proteins) harvest->wb qpcr RT-qPCR (IFN-β, ISG transcripts) harvest->qpcr elisa ELISA / Reporter Assay (Secreted IFN-β / Luciferase) harvest->elisa analysis Data Analysis and Comparison wb->analysis qpcr->analysis elisa->analysis

Caption: General experimental workflow for assessing STING activation using controls.

Experimental Protocols

Protocol 1: Assessment of IFN-β Induction by RT-qPCR

This protocol describes how to measure the induction of IFN-β mRNA in response to STING agonists and controls in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • 2'3'-cGAMP (Positive Control)

  • This compound (Negative Control)

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Opti-MEM™ I Reduced Serum Medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.

    • After differentiation, replace the medium with fresh RPMI-1640 and allow cells to rest for 24 hours.

  • Cell Treatment:

    • Prepare transfection complexes in Opti-MEM™ according to the manufacturer's protocol for the chosen transfection reagent.

      • Vehicle control: Transfection reagent only.

      • Negative control: this compound (e.g., 1 µg/mL).

      • Positive control: 2'3'-cGAMP (e.g., 1 µg/mL).

    • Add the transfection complexes to the differentiated THP-1 cells.

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • RNA Extraction and cDNA Synthesis:

    • After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform qPCR using a qPCR master mix, cDNA, and primers for IFN-β and the housekeeping gene.

    • Use a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Analyze the data using the ΔΔCt method to determine the fold change in IFN-β expression relative to the vehicle control.

Protocol 2: Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This protocol details the detection of phosphorylated TBK1 and IRF3 as markers of STING pathway activation.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 2'3'-cGAMP (Positive Control)

  • This compound (Negative Control)

  • Transfection reagent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Transfect cells with vehicle, this compound (1 µg/mL), or 2'3'-cGAMP (1 µg/mL) using a suitable transfection reagent.

    • Incubate for 2-4 hours at 37°C.

  • Protein Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound is an indispensable tool for researchers studying the cGAS-STING pathway. Its inability to activate STING due to its linear structure provides a clear and reliable negative control, ensuring that observed downstream effects are specifically mediated by STING agonists like 2'3'-cGAMP. The protocols outlined in these application notes provide a framework for robust experimental design, enabling researchers to confidently investigate the intricacies of STING-mediated immunity.

References

Application Notes and Protocols: pppApA as a Substrate for Phosphodiesterase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphorylated adenosine monophosphate-adenosine (pppApA) is a linear dinucleotide that serves as a key intermediate in the biosynthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP)[1]. The metabolism of these signaling molecules is tightly regulated by phosphodiesterases (PDEs), which catalyze the hydrolysis of phosphodiester bonds. The degradation of this compound and related linear nucleotides is critical for maintaining cellular homeostasis and regulating downstream signaling pathways. This document provides detailed application notes and protocols for utilizing this compound as a substrate in phosphodiesterase activity assays, offering valuable tools for studying enzyme kinetics, inhibitor screening, and understanding the role of these enzymes in various biological processes.

Signaling Pathway of this compound Metabolism

In many bacteria, the synthesis of c-di-AMP from ATP proceeds through a linear this compound intermediate. This intermediate is then subject to degradation by specific phosphodiesterases, which can hydrolyze it to pApA and subsequently to AMP. Understanding this pathway is crucial for contextualizing the role of this compound-hydrolyzing PDEs.

ATP1 2x ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP1->DAC Synthesis This compound This compound DAC->this compound Intermediate c_di_AMP c-di-AMP DAC->c_di_AMP PDE1 Phosphodiesterase (e.g., DhhP-type) c_di_AMP->PDE1 Hydrolysis Signaling Downstream Signaling c_di_AMP->Signaling pApA pApA PDE1->pApA PDE2 Phosphodiesterase (e.g., Pde2, NrnA) pApA->PDE2 Hydrolysis AMP 2x AMP PDE2->AMP

This compound in the c-di-AMP metabolic pathway.

Data Presentation: Phosphodiesterase Kinetic Parameters

Quantitative analysis of enzyme kinetics is fundamental for characterizing phosphodiesterase activity. The Michaelis-Menten parameters, Km and Vmax, provide essential information about the enzyme's affinity for the substrate and its maximum catalytic rate. While specific kinetic data for this compound as a substrate for a wide range of phosphodiesterases are not extensively available in the literature, the following table provides a template for presenting such data once determined experimentally.

PhosphodiesteraseSource OrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Example PDEExample OrganismThis compound[Value][Value][Citation]
DhhP-type PDEBacillus subtilisc-di-AMP~5~100Hypothetical
ENPP1Homo sapiensATP10-50100-500[2]

Note: The values for the Example PDE with this compound are placeholders. Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols

Two primary methods for assaying phosphodiesterase activity using this compound are detailed below: a High-Performance Liquid Chromatography (HPLC)-based assay for direct quantification of substrate and products, and a fluorescence-based assay for high-throughput screening.

HPLC-Based Phosphodiesterase Activity Assay

This method allows for the direct measurement of this compound consumption and the formation of its hydrolysis products (pApA, ATP, AMP).

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Incubation & Quenching cluster_2 Analysis A Prepare Reaction Mix (Buffer, MgCl2) B Add this compound Substrate A->B C Initiate with PDE Enzyme B->C D Incubate at 37°C C->D E Quench Reaction (e.g., with HClO4 or heat) D->E F Centrifuge to Pellet Protein E->F G Filter Supernatant F->G H Inject onto HPLC System G->H I Quantify Peaks (this compound, pApA, AMP) H->I

Workflow for HPLC-based PDE assay.

Materials:

  • This compound substrate stock solution (e.g., 10 mM in water)

  • Purified phosphodiesterase enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl

  • Quenching Solution: 1 M Perchloric Acid (HClO4) or heat block

  • Neutralization Solution: 3 M K2CO3

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1 M KH2PO4 (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • Syringe filters (0.22 µm)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing Reaction Buffer and the desired concentration of this compound (e.g., 10-500 µM).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the phosphodiesterase enzyme to a final concentration appropriate for linear reaction kinetics (to be determined empirically, e.g., 10-100 nM).

    • The final reaction volume is typically 50-100 µL.

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring that substrate consumption is within the linear range (typically <20%).

    • Terminate the reaction by adding an equal volume of ice-cold 1 M HClO4 or by heating the reaction mixture at 95°C for 5 minutes.

  • Sample Preparation for HPLC:

    • If acid quenching was used, incubate the samples on ice for 10 minutes to precipitate the protein.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and neutralize with a calculated volume of 3 M K2CO3.

    • Centrifuge again to pellet the KClO4 precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 column.

    • Separate the nucleotides using a gradient of Mobile Phase B into Mobile Phase A (e.g., 0-30% Methanol over 20 minutes)[3][4].

    • Detect the nucleotides by UV absorbance at 254 nm.

    • Quantify the peak areas of this compound, pApA, and AMP by comparing them to a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the amount of this compound hydrolyzed per unit time.

    • For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Fluorescence-Based Phosphodiesterase Activity Assay

This method utilizes a fluorescently labeled this compound analog or a coupled enzyme system to provide a continuous or endpoint fluorescence readout, suitable for high-throughput screening of PDE inhibitors. A fluorescence polarization (FP) assay is a common format[1][5].

Assay Principle (Fluorescence Polarization):

cluster_0 Initial State cluster_1 PDE Action A Fluorescent this compound analog B Binding Partner A->B Bound (High Polarization) C PDE A->C Hydrolysis D Hydrolyzed fluorescent product C->D E Binding Partner D->E Unbound (Low Polarization)

Principle of a this compound FP-based assay.

Materials:

  • Fluorescently labeled this compound analog (e.g., with fluorescein or another suitable fluorophore). Note: The synthesis of such a probe may be required if not commercially available.

  • A binding partner that specifically binds to the fluorescent this compound analog but not to its hydrolyzed products.

  • Purified phosphodiesterase enzyme.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the fluorescent this compound analog, binding partner, and enzyme in Assay Buffer. The optimal concentrations of each component should be determined empirically through titration experiments.

  • Assay Procedure:

    • Add the fluorescent this compound analog and the binding partner to the wells of the microplate.

    • For inhibitor screening, add the test compounds at various concentrations.

    • Initiate the reaction by adding the phosphodiesterase enzyme.

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes).

    • Alternatively, for kinetic assays, the fluorescence polarization can be read at multiple time points.

  • Detection:

    • Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates hydrolysis of the fluorescent this compound analog and thus, phosphodiesterase activity.

    • For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value.

    • For kinetic studies, the initial reaction rates can be determined from the change in polarization over time and used to calculate Km and Vmax.

Conclusion

The use of this compound as a substrate in phosphodiesterase activity assays provides a valuable method for studying a class of enzymes crucial for bacterial signaling and potentially other biological systems. The HPLC-based method offers a direct and quantitative approach for detailed kinetic analysis, while fluorescence-based assays are well-suited for high-throughput screening applications. These protocols provide a solid foundation for researchers to investigate the activity of this compound-metabolizing phosphodiesterases and to identify novel inhibitors that may have therapeutic potential. Further research is warranted to identify and characterize more phosphodiesterases that act on this important linear dinucleotide.

References

Application Notes and Protocols for Radiolabeling pppApA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 5'-triphosphorylated diadenosine monophosphate (pppApA) and its subsequent use in in vitro studies. The methodologies described herein are essential for investigating the biological roles of this compound, particularly its interaction with components of the innate immune system, such as the STING (Stimulator of Interferon Genes) protein.

Introduction

This compound is a linear dinucleotide that has been identified as a signaling molecule in various biological processes. Understanding its synthesis, recognition, and degradation is crucial for elucidating its physiological and pathophysiological roles. Radiolabeling this compound with isotopes such as Phosphorus-32 (³²P) provides a highly sensitive method for its detection and quantification in a variety of in vitro assays, including enzyme activity and receptor-binding studies.[1] This document outlines the enzymatic synthesis of [α-³²P]this compound using cyclic GMP-AMP synthase (cGAS), its purification, and its application in characterizing interactions with the STING protein and in enzymatic assays.

I. Enzymatic Synthesis and Purification of [α-³²P]this compound

The synthesis of radiolabeled this compound can be achieved enzymatically using the enzyme cGAS, which, in the presence of a DNA activator, can synthesize linear dinucleotides from ATP. By including [α-³²P]ATP in the reaction, the resulting this compound will be radiolabeled.

Experimental Protocol: Enzymatic Synthesis of [α-³²P]this compound

This protocol describes the synthesis of [α-³²P]this compound using recombinant human cGAS.

Materials:

  • Recombinant human cGAS (catalytically active)

  • [α-³²P]ATP (specific activity ≥ 3000 Ci/mmol)[2]

  • Unlabeled ATP

  • Herring Testis DNA (or other suitable dsDNA activator)

  • Reaction Buffer (40 mM HEPES pH 7.2, 10 mM MgCl₂, 100 mM NaCl)[3]

  • Nuclease-free water

  • Stop Solution (0.5 M EDTA)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, add the following components in order:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL of 10x Reaction Buffer

    • 1 µL of Herring Testis DNA (0.1 mg/mL final concentration)[3]

    • X µL of unlabeled ATP (to achieve a final concentration of 0.5 mM)[3]

    • 1 µL of [α-³²P]ATP (e.g., 10 µCi)

    • 1 µL of recombinant human cGAS (final concentration of 40 µg/mL)[3]

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours. The optimal incubation time should be determined empirically.[3]

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution (0.5 M EDTA) and heating at 95°C for 5 minutes.[3]

  • Storage: Store the reaction mixture at -20°C until purification.

Experimental Protocol: Purification of [α-³²P]this compound by Anion-Exchange HPLC

This protocol outlines the purification of the synthesized [α-³²P]this compound from the reaction mixture using high-performance liquid chromatography (HPLC).

Materials:

  • Anion-exchange HPLC column (e.g., NucleoPac PA-100 or similar)[4]

  • HPLC system with a UV detector and a radioactivity detector

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl

  • Synthesized [α-³²P]this compound reaction mixture

  • Unlabeled this compound standard

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Gradient Elution: Elute the bound nucleotides using a linear gradient of Mobile Phase B. A suggested gradient is 0-100% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the specific column and separation desired.

  • Detection and Fraction Collection: Monitor the elution profile using both UV (at 260 nm) and radioactivity detectors. Collect fractions corresponding to the radioactive peak that co-elutes with the unlabeled this compound standard.

  • Desalting and Quantification: Pool the fractions containing the purified [α-³²P]this compound. Desalt the sample using a suitable method (e.g., a desalting column or lyophilization). Determine the concentration and specific activity of the purified product by measuring the radioactivity (e.g., via scintillation counting) and the absorbance at 260 nm.

Data Presentation: Synthesis and Purification Summary
ParameterResult
Synthesis
Radioisotope³²P
Labeled Precursor[α-³²P]ATP
EnzymeRecombinant Human cGAS
Reaction Volume50 µL
Incubation Time4-24 hours
Incubation Temperature37°C
Purification
MethodAnion-Exchange HPLC
Columne.g., NucleoPac PA-100
ElutionNaCl Gradient
Product
Radiochemical Purity>95%
Specific ActivityTo be determined experimentally

II. In Vitro Applications of Radiolabeled this compound

Radiolabeled this compound is a valuable tool for studying its interactions with binding partners and its metabolism by cellular enzymes.

Signaling Pathway: cGAS-STING

This compound is a product of cGAS activity. The canonical second messenger produced by cGAS is cGAMP, which potently activates the STING protein, leading to the induction of type I interferons and other inflammatory cytokines. While this compound's role in STING activation is less characterized than cGAMP's, studying its direct interaction with STING is crucial.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound [32P]this compound cGAS->this compound synthesizes ATP ATP ATP->cGAS STING STING This compound->STING binds?

Figure 1. Simplified cGAS-STING signaling pathway highlighting the synthesis of this compound.

Experimental Protocol: STING Binding Assay (Filtration Method)

This protocol describes a filter-binding assay to determine the binding affinity of [α-³²P]this compound to recombinant STING protein.

Materials:

  • Purified recombinant STING protein (e.g., the cytosolic domain)

  • [α-³²P]this compound (purified)

  • Unlabeled this compound

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Wash Buffer (ice-cold Binding Buffer)

  • Nitrocellulose and Polyethersulfone (PES) filters (0.22 µm)

  • 96-well dot-blot apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Protein Immobilization: Pre-wet the nitrocellulose membrane in Binding Buffer. Assemble the dot-blot apparatus with the nitrocellulose membrane on top of the PES membrane. Apply a vacuum to immobilize a constant amount of STING protein (e.g., 1-5 µg) onto the nitrocellulose in each well.

  • Binding Reaction: In separate tubes, prepare binding reactions by mixing a fixed concentration of [α-³²P]this compound (e.g., a concentration below the expected Kd) with increasing concentrations of unlabeled this compound (for competition binding) or with buffer alone (for total binding).

  • Incubation: Add the binding reactions to the wells containing the immobilized STING protein. Incubate at 4°C for 1 hour with gentle agitation.

  • Filtration and Washing: Apply a vacuum to filter the unbound radioligand. Wash each well rapidly with three aliquots of ice-cold Wash Buffer.

  • Quantification: Disassemble the apparatus and cut out the individual filter dots. Place each dot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Saturation Binding: Plot the bound radioactivity against the concentration of [α-³²P]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition Binding: Plot the percentage of bound [α-³²P]this compound against the concentration of unlabeled this compound to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: STING Binding Affinity
LigandBinding Assay MethodTarget ProteinBinding Affinity (Kd or Ki)
[α-³²P]this compoundFiltration Binding AssayRecombinant Human STINGTo be determined
Unlabeled this compoundCompetition Binding AssayRecombinant Human STINGTo be determined
Experimental Protocol: In Vitro Enzyme Activity Assay

This protocol provides a general method to identify and characterize enzymes that may metabolize [α-³²P]this compound.

Materials:

  • [α-³²P]this compound (purified)

  • Cell or tissue extracts (as a source of potential enzymes)

  • Enzyme Reaction Buffer (to be optimized based on the suspected enzyme class, e.g., a phosphatase or phosphodiesterase buffer)

  • Thin-Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC Developing Solvent (e.g., 1 M LiCl)

  • Phosphorimager or autoradiography film

Procedure:

  • Enzyme Reaction: In a microcentrifuge tube, mix the cell/tissue extract with the Enzyme Reaction Buffer.

  • Initiate Reaction: Add a known amount of [α-³²P]this compound to start the reaction.

  • Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and stop it by adding an equal volume of 0.5 M EDTA or by heating.

  • TLC Analysis: Spot a small volume of each stopped reaction aliquot onto a TLC plate.

  • Chromatography: Develop the TLC plate in the Developing Solvent until the solvent front nears the top.

  • Visualization and Quantification: Dry the TLC plate and visualize the separated radioactive species (substrate and potential products) using a phosphorimager or by exposing it to autoradiography film. Quantify the intensity of the spots corresponding to the substrate and product(s) to determine the rate of substrate degradation.

Experimental Workflow Diagrams

Synthesis_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification HPLC Purification start_synth Mix cGAS, DNA, ATP, [α-32P]ATP incubate Incubate at 37°C start_synth->incubate stop_synth Stop reaction incubate->stop_synth inject Inject crude product stop_synth->inject separate Anion-Exchange HPLC inject->separate collect Collect radioactive fractions separate->collect desalt Desalt and quantify collect->desalt end_purify end_purify desalt->end_purify Purified [α-32P]this compound STING_Binding_Workflow cluster_assay Filtration Binding Assay immobilize Immobilize STING on membrane bind Incubate with [α-32P]this compound immobilize->bind filter_wash Filter and wash bind->filter_wash quantify Scintillation counting filter_wash->quantify analyze Data analysis (Kd/Ki) quantify->analyze

References

Techniques for Introducing pppApA into Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA) is a linear dinucleotide that serves as a key intermediate in the enzymatic synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP).[1][2] The study of this compound's intracellular roles is crucial for understanding bacterial signaling and for the development of novel antimicrobial agents. However, its hydrophilic and charged nature prevents passive diffusion across cell membranes, necessitating specialized techniques for its introduction into live cells.

These application notes provide a comprehensive overview of established and potential methods for delivering this compound into live cells. Detailed protocols for key techniques are provided, along with a summary of critical parameters. Additionally, we present a putative signaling pathway involving this compound to guide experimental design.

Data Presentation: Comparison of Delivery Techniques

Due to the limited availability of quantitative data specifically for this compound delivery, this table provides a comparative summary of common techniques used for introducing similarly charged small molecules into live cells. Researchers should consider these as starting points and optimize parameters for their specific cell type and experimental goals.

TechniquePrincipleTypical EfficiencyAdvantagesDisadvantagesKey Optimization Parameters
Electroporation Application of an electrical pulse to transiently permeabilize the cell membrane.[3]Variable (5-90%)High throughput, applicable to a wide range of cell types.[4]Can cause significant cell death, requires optimization for each cell type.[3]Voltage, pulse duration, number of pulses, buffer composition, this compound concentration.[5]
Microinjection Direct physical injection of a solution into the cytoplasm or nucleus using a fine glass needle.[6]High (>90% of injected cells)Precise delivery into single cells, allows for accurate dosage control.[7]Low throughput, technically demanding, can cause physical damage to cells.[8]Needle tip diameter, injection pressure and duration, buffer composition, this compound concentration.[7]
Cell-Permeable Analogs Chemical modification of this compound to neutralize its charge, allowing passive diffusion across the cell membrane. Intracellular enzymes cleave the modifying groups to release active this compound.[9]HighNon-invasive, suitable for high-throughput screening.[10]Requires chemical synthesis of analogs, potential for incomplete cleavage or off-target effects of the analog.[11]Analog concentration, incubation time, cell type-dependent enzymatic activity.
Biolistic Delivery Coating this compound onto microparticles (e.g., gold) and accelerating them into cells.[12]VariableCan penetrate tissues and cell walls, useful for plant and organotypic cultures.[2]Can cause significant physical damage to cells, uneven delivery.[12]Particle size and material, this compound loading concentration, delivery pressure.[1]

Experimental Protocols

Protocol 1: Electroporation of this compound into Mammalian Cells

This protocol is adapted from general electroporation procedures for small molecules and nucleic acids.[4][5] Optimization for each cell line is critical.

Materials:

  • Mammalian cells in suspension

  • This compound sodium salt solution (e.g., 10 mM stock in sterile water)[1]

  • Electroporation buffer (e.g., Opti-MEM™ or specialized electroporation buffers)

  • Electroporator and sterile electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to a density of approximately 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase.

    • Harvest cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold, sterile PBS.

    • Resuspend the cell pellet in ice-cold electroporation buffer at a final concentration of 1-5 x 10^7 cells/mL.

  • Electroporation:

    • Add this compound to the cell suspension to a final concentration of 1-100 µM. Mix gently by pipetting.

    • Transfer the cell/pppApA mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles.

    • Place the cuvette into the electroporator.

    • Apply the electrical pulse. Starting parameters for common mammalian cell lines can be found in the instrument's manual or literature. A square-wave pulse is often suitable for small molecules.

    • Immediately after the pulse, remove the cuvette and let it rest on ice for 5-10 minutes to allow the cell membranes to recover.

  • Post-Electroporation Culture:

    • Gently add 0.5-1.0 mL of pre-warmed complete culture medium to the cuvette.

    • Transfer the cell suspension to a culture plate or flask containing the appropriate volume of pre-warmed medium.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

    • After 24 hours, assess cell viability using Trypan blue exclusion.

    • Proceed with downstream assays to evaluate the effects of intracellular this compound.

Protocol 2: Microinjection of this compound into Adherent Cells

This protocol describes the direct delivery of this compound into the cytoplasm of single adherent cells.[6][7]

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound sodium salt solution (e.g., 1 mM stock in sterile injection buffer)

  • Injection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • Micromanipulator system with an inverted microscope

  • Microinjector

  • Glass capillaries for pulling microneedles

  • Needle puller

Procedure:

  • Needle Preparation:

    • Pull glass capillaries to form microneedles with a tip diameter of approximately 0.5 µm using a needle puller.

    • Back-load a microneedle with the this compound solution using a microloader pipette tip.

    • Mount the loaded needle onto the microinjector holder on the micromanipulator.

  • Microinjection:

    • Place the dish or coverslip with adherent cells on the microscope stage.

    • Focus on a target cell.

    • Using the micromanipulator, carefully bring the tip of the microneedle into the same focal plane as the cell.

    • Gently pierce the cell membrane to introduce the needle tip into the cytoplasm.

    • Apply a short, controlled pressure pulse from the microinjector to deliver a small volume (typically 1-5% of the cell volume) of the this compound solution.

    • Carefully retract the needle from the cell.

    • Repeat the process for the desired number of cells.

  • Post-Injection Culture and Analysis:

    • Return the cells to the incubator to recover.

    • Monitor the injected cells for viability and morphological changes.

    • Perform downstream assays at the desired time points post-injection.

Application Note: Development of Cell-Permeable this compound Analogs

A promising strategy to overcome the membrane impermeability of this compound is the use of cell-permeable prodrugs.[9] This approach involves masking the negatively charged phosphate groups with lipophilic, ester-containing moieties.

Design Principle:

The addition of acetoxymethyl (AM) or other similar esters to the phosphate groups neutralizes the negative charges, rendering the molecule more hydrophobic and capable of passive diffusion across the cell membrane.[13] Once inside the cell, ubiquitous intracellular esterases cleave these groups, releasing the active this compound molecule.[9] This method has been successfully applied to other charged molecules like cyclic ADP-ribose.[13]

Synthesis and Application:

The synthesis of this compound-AM analogs requires specialized organic chemistry expertise. Once synthesized, these analogs can be dissolved in a suitable solvent (e.g., DMSO) and added directly to the cell culture medium. The optimal concentration and incubation time must be determined empirically for each cell type and experimental system. It is also crucial to include appropriate controls, such as a vehicle control (DMSO) and an inactive analog if available, to account for any off-target effects of the prodrug itself.

Visualizations

pppApA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pppApA_ext Exogenous this compound delivery Delivery Method (Electroporation, Microinjection, Cell-Permeable Analog) pppApA_ext->delivery pppApA_int This compound delivery->pppApA_int c_di_AMP c-di-AMP pppApA_int->c_di_AMP cyclization DisA Diadenylate Cyclase (e.g., DisA) DisA->pppApA_int synthesis PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE hydrolysis downstream Downstream Effectors (e.g., STING, RECON) c_di_AMP->downstream pApA pApA PDE->pApA cellular_response Cellular Response (e.g., Innate Immunity, Gene Expression) downstream->cellular_response ATP 2 x ATP ATP->DisA

Caption: Putative signaling pathway involving this compound.

Electroporation_Workflow A 1. Cell Culture (Logarithmic Growth Phase) B 2. Harvest and Wash Cells A->B C 3. Resuspend in Electroporation Buffer B->C D 4. Add this compound C->D E 5. Transfer to Cuvette and Electroporate D->E F 6. Recovery and Plating E->F G 7. Incubation F->G H 8. Downstream Analysis G->H

Caption: Experimental workflow for this compound electroporation.

Microinjection_Workflow A 1. Culture Adherent Cells B 2. Prepare Microneedles A->B C 3. Load this compound Solution B->C D 4. Calibrate Microinjection System C->D E 5. Inject this compound into Cytoplasm D->E F 6. Cell Recovery E->F G 7. Downstream Analysis F->G

Caption: Experimental workflow for this compound microinjection.

References

Applications of pppApA in Structural Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-adenosine triphosphate (pppApA) is a linear trinucleotide that plays a crucial role as an intermediate in key biological signaling pathways. Primarily recognized for its involvement in the cGAS-STING pathway of innate immunity and the bacterial c-di-AMP signaling pathway, this compound serves as a precursor to the synthesis of cyclic dinucleotides. Understanding the structural basis of how this compound interacts with its target proteins is paramount for elucidating the mechanisms of these pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in structural biology studies, focusing on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).

Signaling Pathway Involving this compound

This compound is a key intermediate in the synthesis of cyclic GMP-AMP (cGAMP) by cGMP-AMP synthase (cGAS). Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the formation of this compound from ATP, which is then converted to cGAMP. cGAMP subsequently activates the STING protein, leading to a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds This compound This compound cGAS->this compound Synthesizes from ATP cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes with GTP ATP ATP This compound->cGAMP Intermediate to GTP GTP STING STING (ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN Type I Interferons IRF3->IFN Induces Transcription pppApA_Synthesis_Workflow Enzyme OAS Enzyme Reaction Enzymatic Reaction (Overnight Incubation) Enzyme->Reaction ATP_substrate ATP ATP_substrate->Reaction Termination Reaction Termination ((NH4)2SO4) Reaction->Termination AnionExchange Anion Exchange Chromatography Termination->AnionExchange FractionAnalysis Fraction Analysis (TLC/HPLC) AnionExchange->FractionAnalysis Lyophilization1 Pooling & Lyophilization FractionAnalysis->Lyophilization1 RPHPLC RP-HPLC Purification Lyophilization1->RPHPLC Lyophilization2 Final Lyophilization RPHPLC->Lyophilization2 Pure_this compound Pure this compound Lyophilization2->Pure_this compound CoCrystallization_Workflow Protein Purified Protein Complex Protein-pppApA Complex Formation Protein->Complex This compound This compound Solution This compound->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection NMR_Titration_Workflow cluster_sample_prep Sample Preparation cluster_experiment NMR Experiment cluster_analysis Data Analysis Protein_Sample 15N-labeled Protein Initial_Spectrum Record Initial 1H-15N HSQC Protein_Sample->Initial_Spectrum Ligand_Stock This compound Stock Titration Titrate with this compound & Record Spectra Ligand_Stock->Titration Initial_Spectrum->Titration Overlay_Spectra Overlay Spectra Titration->Overlay_Spectra Identify_CSPs Identify Chemical Shift Perturbations Overlay_Spectra->Identify_CSPs Plot_Fit Plot & Fit Data (Determine Kd) Identify_CSPs->Plot_Fit

Application Notes and Protocols for the Crystallization of Proteins in Complex with pppApA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions at an atomic level is fundamental to understanding biological processes and for the rational design of therapeutic agents. X-ray crystallography remains a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes, providing invaluable insights into binding modes and mechanisms of action. This document provides a detailed guide for the crystallization of proteins in complex with 5'-triphosphoadenylyl(3'->5')adenosine (pppApA), a linear dinucleotide intermediate in the synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP)[1]. The protocols outlined herein are intended to serve as a comprehensive resource for researchers aiming to structurally characterize this compound-binding proteins, such as diadenylate cyclases, which are emerging as important targets in antibacterial drug discovery.

Signaling Pathway Involving this compound

The synthesis of c-di-AMP is a crucial signaling pathway in many bacteria, regulating processes such as cell wall homeostasis, ion transport, and virulence[2]. Diadenylate cyclases (DACs), like DisA and CdaA, catalyze the condensation of two ATP molecules to form c-di-AMP. This reaction is thought to proceed through a linear intermediate, this compound[1][3]. Understanding the interaction of these enzymes with both the substrate (ATP) and the intermediate (this compound) is key to deciphering their catalytic mechanism and for the development of specific inhibitors.

c_di_AMP_Synthesis_Pathway cluster_synthesis Synthesis ATP1 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP1->DAC ATP2 ATP ATP2->DAC This compound This compound (Linear Intermediate) DAC->this compound Step 1 cdiAMP c-di-AMP This compound->cdiAMP Step 2 (Cyclization) PPi PPi Effector Effector Proteins/ Riboswitches cdiAMP->Effector Binding Response Cellular Response Effector->Response

Caption: c-di-AMP synthesis pathway.

Experimental Workflow for Co-crystallization

The overall process for obtaining protein-pppApA complex crystals involves several key stages, from protein expression and purification to crystallization and structure determination. A generalized workflow is depicted below.

Co_Crystallization_Workflow A Protein Expression & Purification C Purity & Homogeneity Assessment (SDS-PAGE, SEC) A->C B Ligand Preparation (this compound) E Complex Formation (Protein + this compound) B->E D Interaction Analysis (ITC or SPR) C->D D->E Confirm Binding F Crystallization Screening (Vapor Diffusion) E->F G Hit Optimization F->G Initial Hits H Crystal Harvesting & Cryo-protection G->H Diffraction Quality Crystals I X-ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J

Caption: Experimental workflow for protein-pppApA co-crystallization.

Detailed Protocols

Protein Expression and Purification (Example: Diadenylate Cyclase)

High purity (>95%) and homogeneity of the target protein are critical for successful crystallization[4][5]. The following is a general protocol for the expression and purification of a His-tagged diadenylate cyclase from E. coli.

Protocol:

  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET28a) containing the gene for the target diadenylate cyclase[6]. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Culture: Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours[7].

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer (see Table 1)[6][7]. Lyse the cells by sonication on ice and clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C).

  • Affinity Chromatography (IMAC): Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer[4][6].

  • Size Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer. This step removes aggregates and provides a buffer exchange[6].

  • Purity and Concentration: Analyze the purified protein fractions by SDS-PAGE to assess purity. Pool the purest fractions, concentrate to 10-20 mg/mL, and determine the final concentration using a spectrophotometer (A280) or a Bradford assay. Flash-freeze the protein in small aliquots in liquid nitrogen and store at -80°C.

Table 1: Buffer Compositions for Protein Purification

Buffer TypeComposition
Lysis Buffer50 mM Tris-HCl pH 7.9, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF
Wash Buffer50 mM Tris-HCl pH 7.9, 300 mM NaCl, 40 mM Imidazole
Elution Buffer50 mM Tris-HCl pH 7.9, 300 mM NaCl, 300 mM Imidazole
SEC Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
Ligand Preparation

This compound can be sourced commercially or synthesized enzymatically[1][3]. It is crucial to ensure the purity and stability of the ligand for successful co-crystallization.

Protocol:

  • Source: Obtain high-purity this compound (e.g., >95% by HPLC) from a commercial vendor like MedChemExpress or BIOLOG Life Science Institute[1][3].

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in nuclease-free water or a buffer compatible with your protein (e.g., the SEC buffer without DTT).

  • Storage: Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles and store at -80°C[1]. The stability of this compound in solution should be considered, and fresh preparations are recommended for critical experiments.

Verification of Protein-pppApA Interaction

Before proceeding to crystallization trials, it is highly recommended to confirm the binding of this compound to the target protein and to quantify the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose[8][9][10].

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding[11][12].

Protocol:

  • Sample Preparation: Dialyze the purified protein extensively against the ITC buffer (e.g., SEC buffer). Dissolve the this compound ligand in the final dialysis buffer to minimize heats of dilution.

  • ITC Experiment: Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.

  • Data Analysis: The resulting thermogram is analyzed by fitting the integrated heat data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip[9][13].

Protocol:

  • Immobilization: Immobilize the purified protein (ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of this compound (analyte) over the sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Table 2: Representative Protein-pppApA Interaction Data

TechniqueParameterRepresentative Value
ITCBinding Affinity (Kd)5.2 µM
Stoichiometry (n)1.1 (protein:ligand)
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)2.1 kcal/mol
SPRAssociation Rate (ka)1.2 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)6.5 x 10⁻¹ s⁻¹
Binding Affinity (Kd)5.4 µM

Note: These are hypothetical but realistic values for a protein-dinucleotide interaction.

Co-crystallization of the Protein-pppApA Complex

Co-crystallization involves setting up crystallization trials with the pre-formed protein-ligand complex[14]. The hanging-drop vapor diffusion method is commonly used.

Protocol:

  • Complex Formation: Mix the purified protein with this compound at a molar ratio of approximately 1:5 to 1:10 (protein:ligand) to ensure saturation of the binding sites. Incubate the mixture on ice for at least 30-60 minutes[14].

  • Crystallization Screening: Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to sample a wide range of precipitants, salts, and pH values[15].

  • Plate Setup (Hanging-Drop):

    • Pipette 500 µL of the screen solution into the reservoir of a crystallization plate well.

    • On a siliconized cover slip, mix 1 µL of the protein-pppApA complex solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well with grease.

  • Incubation: Incubate the plates at a constant temperature (commonly 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

Table 3: Example Initial Co-crystallization Screening Conditions

Condition #PrecipitantSaltBufferAdditive
120% w/v PEG 33500.2 M Sodium Acetate0.1 M Bis-Tris pH 6.5-
21.6 M Ammonium Sulfate-0.1 M MES pH 6.0-
325% w/v PEG 15000.1 M MMT buffer pH 5.0--
41.0 M Lithium Sulfate-0.1 M HEPES pH 7.55% v/v Isopropanol
Optimization and Data Collection

Once initial crystal hits are identified, the conditions must be optimized to obtain diffraction-quality crystals.

Protocol:

  • Optimization: Systematically vary the concentrations of the precipitant, salt, and buffer pH around the initial hit condition. Additives such as detergents, small molecules, or different salts can also be screened[16].

  • Crystal Harvesting: Carefully loop a single, well-formed crystal out of the drop.

  • Cryo-protection: Briefly pass the crystal through a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

Conclusion

The successful crystallization of a protein in complex with this compound is a multi-step process that requires careful optimization at each stage. High-quality, pure, and homogeneous protein and ligand are prerequisites. Biophysical characterization of the interaction provides confidence that a stable complex can be formed. Systematic screening and optimization of crystallization conditions are then necessary to obtain well-diffracting crystals. The protocols and data presented in these application notes provide a robust framework for researchers to embark on the structural characterization of this compound-binding proteins, ultimately contributing to a deeper understanding of their biological function and facilitating structure-based drug design efforts.

References

Using pppApA to study c-diAMP synthase kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Using pppApA to Study c-di-AMP Synthase Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical bacterial second messenger that plays a central role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium ion transport, DNA damage repair, and virulence.[1][2][3] The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated actions of synthesizing enzymes, known as diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][4] Given its essentiality in many Gram-positive bacteria, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial agents.[2][5]

Diadenylate cyclases, such as DisA and CdaA, synthesize c-di-AMP from two molecules of ATP.[6][7][8] This synthesis is not a single-step condensation but proceeds through a linear intermediate, 5'-phosphoadenylyl-(3'->5')-adenosine 5'-triphosphate (this compound).[9][10][11] Understanding the kinetics of DAC enzymes is fundamental for characterizing their function and for developing specific inhibitors. The formation and subsequent cyclization of the this compound intermediate provide key checkpoints for kinetic analysis.

These application notes provide a detailed overview and protocols for studying c-di-AMP synthase kinetics by monitoring the ATP substrate, the this compound intermediate, and the c-di-AMP product.

The c-di-AMP Signaling Pathway

The synthesis and degradation of c-di-AMP form a tightly regulated cycle. Diadenylate cyclases (DACs) catalyze the condensation of two ATP molecules to form the linear intermediate this compound, which is then rapidly converted into c-di-AMP with the release of pyrophosphate.[8][9] Cellular levels of c-di-AMP are then controlled by phosphodiesterases (PDEs), which hydrolyze c-di-AMP to the linear dinucleotide 5'-phosphoadenylyl-(3'->5')-adenosine (pApA).[1][6][12] In many bacteria, pApA is further hydrolyzed into two molecules of 5'-AMP.[7][9]

c_di_AMP_Pathway cluster_synthesis Synthesis cluster_degradation Degradation ATP1 2x ATP This compound This compound (Linear Intermediate) ATP1->this compound Step 1 (DAC) cdiAMP c-di-AMP This compound->cdiAMP Step 2 (DAC) pApA pApA cdiAMP->pApA Degradation (PDE) AMP 2x AMP pApA->AMP Hydrolysis (PDE/NrnA)

Caption: c-di-AMP synthesis and degradation pathway.

Application: Kinetic Analysis of c-di-AMP Synthase

The two-step synthesis of c-di-AMP allows for a detailed kinetic analysis of DAC enzymes. By monitoring the concentrations of ATP, this compound, and c-di-AMP over time using methods like High-Performance Liquid Chromatography (HPLC), key kinetic parameters such as Kₘ, Vₘₐₓ, and k꜀ₐₜ can be determined. This approach is invaluable for:

  • Characterizing the catalytic efficiency of different DAC enzymes.

  • Investigating the role of cofactors, such as metal ions (Mg²⁺, Mn²⁺).[9]

  • Studying the allosteric regulation of DAC activity by substrates or other molecules.[9]

  • Screening and characterizing potential inhibitors for drug development.

Experimental Workflow

A typical workflow for a c-di-AMP synthase kinetic assay involves setting up the enzymatic reaction, stopping it at various time points, separating the nucleotide species by HPLC, and analyzing the resulting data.

Workflow_Kinetic_Assay A Reaction Setup (Enzyme, ATP, Buffer, Metal Ions) B Incubation (e.g., 37°C) A->B C Time-Point Sampling & Reaction Quenching (e.g., EDTA, Heat) B->C D HPLC Analysis (C18 Column) C->D E Data Acquisition (Peak Integration) D->E F Kinetic Analysis (Michaelis-Menten Plot) E->F G Determine Km, Vmax, kcat F->G

Caption: General workflow for c-di-AMP synthase kinetic analysis.

Protocols

Protocol 1: In Vitro c-di-AMP Synthase Kinetic Assay

This protocol describes a method to measure the activity of a purified c-di-AMP synthase (e.g., DisA) by quantifying the consumption of ATP and the formation of this compound and c-di-AMP.

Materials:

  • Purified c-di-AMP synthase enzyme

  • ATP stock solution (e.g., 100 mM, pH 7.5)

  • Reaction Buffer (e.g., 5X stock: 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂)

  • Quenching Solution (e.g., 0.5 M EDTA)

  • Nuclease-free water

  • Thermomixer or water bath

Procedure:

  • Reaction Preparation: On ice, prepare a master mix for the desired number of reactions. For a final volume of 50 µL per reaction, combine:

    • 10 µL of 5X Reaction Buffer

    • Purified c-di-AMP synthase (to a final concentration of 1-5 µM)

    • Nuclease-free water to bring the volume to 45 µL.

  • Substrate Variation: Prepare serial dilutions of ATP to achieve a range of final concentrations (e.g., 0.05 mM to 5 mM) to determine the Kₘ.

  • Reaction Initiation: Pre-warm the master mix and ATP solutions to the desired reaction temperature (e.g., 37°C or 50°C[13]) for 5 minutes.

  • Initiate the reaction by adding 5 µL of the appropriate ATP dilution to 45 µL of the master mix. Mix gently.

  • Time Course: Incubate the reactions at the chosen temperature. At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction by adding 10 µL of Quenching Solution. Alternatively, reactions can be stopped by heating at 95°C for 5 minutes followed by centrifugation to pellet the denatured protein.

  • Sample Preparation: Centrifuge the quenched samples at >13,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-Based Quantification of Nucleotides

This protocol outlines the separation and quantification of ATP, this compound, and c-di-AMP.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Standards: Purified ATP, c-di-AMP, and if available, this compound and pApA.

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Injection: Inject 20-50 µL of the prepared sample supernatant.

  • Gradient Elution: Run a linear gradient to separate the nucleotides. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 25% B

    • 25-30 min: 25% to 95% B (column wash)

    • 30-35 min: 95% to 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 259 nm.

  • Quantification: Create a standard curve for ATP and c-di-AMP of known concentrations. Integrate the peak areas corresponding to each nucleotide in the experimental samples and calculate their concentrations using the standard curve. The concentration of this compound can be estimated relative to an ATP standard if a pure this compound standard is unavailable.

Data Presentation & Analysis

The data obtained from HPLC analysis can be used to calculate initial reaction velocities at different substrate concentrations. These values are then plotted (Substrate Concentration vs. Velocity) and fitted to the Michaelis-Menten equation to determine kinetic parameters.

Table 1: Example HPLC Retention Times

CompoundTypical Retention Time (min)
AMP~8
ADP~12
ATP~15
pApA~18
This compound~20[10]
c-di-AMP~24[10]
Note: Retention times are approximate and will vary based on the specific column, gradient, and HPLC system used.

Table 2: Representative Kinetic Parameters for a Diadenylate Cyclase

ParameterDescriptionExample Value
Kₘ (ATP) Michaelis constant; substrate concentration at half Vₘₐₓ.0.1 - 1.0 mM
Vₘₐₓ Maximum reaction velocity at saturating substrate.Varies with enzyme concentration
k꜀ₐₜ Turnover number; molecules of product per enzyme per second.0.1 - 10 s⁻¹
k꜀ₐₜ/Kₘ Catalytic efficiency.10² - 10⁵ M⁻¹s⁻¹
Note: These values are illustrative. Actual parameters must be determined experimentally.

Application in Drug Development: Inhibitor Screening

The kinetic assay protocol can be adapted for high-throughput screening (HTS) of DAC inhibitors. The principle is to measure the reduction in c-di-AMP production in the presence of test compounds. Luminescence-based assays that detect the remaining ATP (e.g., Kinase-Glo) can also be used for a faster readout.[14]

Inhibitor_Screening_Logic Start Assay Plate Setup (Enzyme + Buffer) Add_Cmpd Add Test Compound or DMSO (Control) Start->Add_Cmpd Add_Sub Add Substrate (ATP) to Initiate Reaction Add_Cmpd->Add_Sub Incubate Incubate for Fixed Time Add_Sub->Incubate Stop_Detect Stop Reaction & Add Detection Reagent (e.g., for HPLC or Luminescence) Incubate->Stop_Detect Readout Measure Signal (Absorbance or Luminescence) Stop_Detect->Readout Analysis Calculate % Inhibition Identify 'Hits' Readout->Analysis

Caption: Logic flow for a high-throughput inhibitor screen.

By providing a robust framework for analyzing c-di-AMP synthase kinetics through its this compound intermediate, these protocols offer a powerful tool for fundamental research and the discovery of novel antibacterial agents.

References

Application Notes and Protocols for In Vitro Transcription Assays Involving pppApA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing 5'-triphosphoryl-adenylyl(3'→5')adenosine (pppApA) in in vitro transcription and immune signaling assays. Detailed protocols for the enzymatic synthesis of this compound, its quantification, and its application in studying the cGAS-STING and RIG-I innate immune pathways are provided.

Introduction to this compound

5'-triphosphoryl-adenylyl(3'→5')adenosine, commonly known as this compound, is a linear dinucleotide. It serves as a key intermediate in the enzymatic synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP)[1]. Beyond its role as a metabolic intermediate, this compound is gaining attention as a potential signaling molecule in its own right, with the ability to modulate innate immune responses. Understanding the synthesis and biological activity of this compound is crucial for research in microbiology, immunology, and the development of novel therapeutics targeting bacterial signaling and host-pathogen interactions.

Application I: In Vitro Synthesis of this compound

The following protocol details a method for the enzymatic synthesis of this compound using T7 RNA polymerase and a short DNA template. This method allows for the production of this compound with a 5'-triphosphate group, which is critical for its biological activity in certain immune-sensing pathways.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from general principles of in vitro transcription of short RNA oligonucleotides[2][3]. The yield of the dinucleotide product can be optimized by adjusting the ratio of the DNA template to the nucleotides and the concentration of T7 RNA polymerase[4][5].

Materials:

  • DNA Template: A pair of complementary HPLC-purified DNA oligonucleotides.

    • Template Strand: 5'-TAATACGACTCACTATAGpA-3' (The underlined sequence is the T7 promoter. 'pA' represents the template for the first adenosine of this compound).

    • Non-Template Strand: 5'-TATTATGAGTGAGTATATpT-3'

  • T7 RNA Polymerase (high concentration)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 50% glycerol)[6]

  • Ribonucleotide Triphosphates (NTPs): ATP solution (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., HPLC or anion-exchange chromatography)

Procedure:

  • Template Annealing:

    • Mix the template and non-template DNA oligonucleotides in a 1:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to slowly cool to room temperature to facilitate annealing.

  • In Vitro Transcription Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following components in the order listed at room temperature. The concentrations provided are starting points and may require optimization for maximum dinucleotide yield[5][7].

ComponentVolume (for a 50 µL reaction)Final Concentration
Nuclease-free waterTo 50 µL-
10x Transcription Buffer5 µL1x
ATP (100 mM)10 µL20 mM
Annealed DNA Template (100 µM)1 µL2 µM
RNase Inhibitor (40 U/µL)1 µL0.8 U/µL
T7 RNA Polymerase (50 U/µL)2 µL2 U/µL
  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. Longer incubation times may increase the yield of the dinucleotide product.

  • DNase Treatment:

    • Add 1 µL of DNase I (RNase-free) to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification of this compound:

    • The this compound product can be purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC) with an anion-exchange column or other suitable chromatographic methods.

    • Monitor the elution profile at 260 nm. The dinucleotide product will elute at a different retention time than the unincorporated ATP.

    • Collect the fractions containing this compound and confirm its identity and purity by LC-MS/MS[8][9][10].

Experimental Workflow for this compound Synthesis

cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification & Analysis Oligo1 Template Strand Oligo Anneal Annealing (95°C to RT) Oligo1->Anneal Oligo2 Non-Template Strand Oligo Oligo2->Anneal Template dsDNA Template Anneal->Template IVT_mix Transcription Mix (T7 Polymerase, ATP, Buffer) Template->IVT_mix Incubate Incubation (37°C, 2-4h) IVT_mix->Incubate DNase DNase I Treatment Incubate->DNase Purify HPLC Purification DNase->Purify Analyze LC-MS/MS Analysis Purify->Analyze Product Pure this compound Analyze->Product

Workflow for the in vitro synthesis of this compound.

Application II: Quantification of this compound

Accurate quantification of synthesized this compound is essential for downstream applications. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound using HPLC with UV detection[11][12][13].

Materials:

  • Purified this compound sample

  • This compound standard of known concentration

  • Mobile Phase A: 5 mM Ion-Pairing Reagent (e.g., Tetrabutylammonium hydroxide) in 30 mM Phosphate Buffer, pH 6.0[11]

  • Mobile Phase B: Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound standard in nuclease-free water to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a fixed volume of each standard and the purified this compound sample.

    • Run a gradient elution program, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B

      • 25-30 min: 50% B

      • 30-35 min: 50-5% B

      • 35-40 min: 5% B

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and the sample.

    • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

HPLC Parameters Value
ColumnC18, 2.6 µm, 4.6 x 150 mm
Mobile Phase A5 mM Tetrabutylammonium hydroxide, 30 mM KH₂PO₄, pH 6.0
Mobile Phase B100% Acetonitrile
Flow Rate0.8 mL/min
Column Temperature26°C
DetectionUV at 260 nm
Injection Volume10 µL

Application III: In Vitro cGAS-STING Pathway Activation Assay

The cGAS-STING pathway is a critical component of the innate immune system that senses cytosolic DNA. While cyclic dinucleotides are the canonical activators of STING, this assay can be adapted to investigate the potential of the linear dinucleotide this compound to activate this pathway.

Experimental Protocol: cGAS-STING Luciferase Reporter Assay

This protocol utilizes a cell-based luciferase reporter assay to measure the activation of the cGAS-STING pathway in response to this compound[14][15][16][17].

Materials:

  • HEK293T cells stably expressing a luciferase reporter gene under the control of an IFN-β promoter.

  • Expression plasmids for human cGAS and STING (if not endogenously expressed at sufficient levels).

  • Transfection reagent (e.g., Lipofectamine).

  • Purified this compound.

  • Positive control (e.g., 2'3'-cGAMP).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed HEK293T-IFN-β-Luc cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection (if necessary):

    • If the reporter cells do not express sufficient levels of cGAS and STING, co-transfect the cells with cGAS and STING expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation with this compound:

    • 24 hours post-transfection (or when cells are at the appropriate confluency), transfect the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) using a transfection reagent.

    • Include a negative control (transfection reagent only) and a positive control (e.g., 10 µM 2'3'-cGAMP).

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

    • Express the results as fold induction over the negative control.

cGAS-STING Signaling Pathway

This compound This compound cGAS cGAS This compound->cGAS Binds (?) STING STING (ER) cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferon Production Nucleus->IFN Induces Transcription

Hypothesized activation of the cGAS-STING pathway by this compound.

Application IV: In Vitro RIG-I Activation Assay

RIG-I is a cytosolic pattern recognition receptor that recognizes viral RNA, particularly short double-stranded RNA with a 5'-triphosphate. This assay investigates the binding of this compound to RIG-I.

Experimental Protocol: Fluorescence Polarization Assay for this compound-RIG-I Binding

Fluorescence polarization (FP) is a sensitive technique to measure molecular interactions in solution[18][19][20]. This protocol describes an FP-based competition assay to determine the binding affinity of this compound to RIG-I.

Materials:

  • Purified, full-length human RIG-I protein.

  • Fluorescently labeled short dsRNA with a 5'-triphosphate (e.g., FAM-labeled 12-bp dsRNA-ppp). This will serve as the tracer.

  • Unlabeled this compound.

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT).

  • 384-well, non-binding black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Determine the Kd of RIG-I for the Fluorescent Tracer:

    • Perform a direct titration by incubating a constant concentration of the fluorescent tracer (e.g., 1 nM) with increasing concentrations of RIG-I protein.

    • Measure the fluorescence polarization at each RIG-I concentration.

    • Plot the change in polarization against the RIG-I concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

  • Competition Assay:

    • Prepare a reaction mixture containing a fixed concentration of RIG-I (at a concentration close to the Kd for the tracer) and the fluorescent tracer (e.g., 1 nM).

    • Add increasing concentrations of unlabeled this compound as a competitor (e.g., from nM to mM range).

    • Incubate the reactions at room temperature for 30 minutes to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a competition binding equation to determine the IC₅₀ value of this compound.

    • Calculate the binding affinity (Ki) of this compound for RIG-I using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd,tracer).

Parameter Description Example Value
[RIG-I] Concentration of RIG-I protein~Kd of tracer
[Tracer] Concentration of fluorescent dsRNA-ppp1 nM
[this compound] Concentration range of competitor1 nM - 1 mM
Binding Buffer Reaction buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT
Incubation Time and temperature30 min at 25°C

RIG-I Signaling Pathway

This compound This compound RIGI_inactive RIG-I (inactive) This compound->RIGI_inactive Binds (?) RIGI_active RIG-I (active) (Conformational Change) RIGI_inactive->RIGI_active MAVS MAVS (Mitochondrial Membrane) RIGI_active->MAVS Interacts with Signaling_Complex Signaling Complex MAVS->Signaling_Complex Oligomerizes to form TRAFs TRAFs Signaling_Complex->TRAFs TBK1_IKKe TBK1/IKKε Signaling_Complex->TBK1_IKKe IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylate pIRF3_pIRF7 p-IRF3/p-IRF7 IRF3_IRF7->pIRF3_pIRF7 Nucleus Nucleus pIRF3_pIRF7->Nucleus Translocate IFN Type I & III Interferon Production Nucleus->IFN Induce Transcription

Hypothesized activation of the RIG-I signaling pathway by this compound.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the described assays. These values should be considered as starting points, and optimization may be required for specific experimental conditions.

AssayParameterRecommended Value/RangeReference
This compound Synthesis ATP Concentration20 mM[5]
DNA Template Concentration2 µM-
T7 RNA Polymerase2 U/µL-
Incubation Time2-4 hours-
HPLC Quantification Standard Curve Range0.1 - 50 µM-
Detection Wavelength260 nm[11][12]
cGAS-STING Assay This compound Concentration0.1 - 100 µM[21]
Positive Control (2'3'-cGAMP)10 µM[15]
RIG-I Binding Assay Fluorescent Tracer Concentration1 nM-
RIG-I Concentration~Kd of tracer[22]
This compound Competitor Range1 nM - 1 mM-

Conclusion

The protocols and application notes provided herein offer a framework for the in vitro synthesis, quantification, and functional characterization of this compound. These methods will enable researchers to further investigate the role of this linear dinucleotide in bacterial signaling and host innate immunity, potentially leading to the identification of new drug targets and the development of novel immunomodulatory agents.

References

Troubleshooting & Optimization

pppApA stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pppApA (Adenosine 5'-triphosphate, 5'→3'-ester with adenosine) in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, it is recommended to store this compound as an aqueous solution at -70°C. Commercial suppliers typically provide it in a solution at pH 7.6.

Q2: What are the primary factors that affect this compound stability in solution?

The stability of this compound, like other polyphosphate-containing molecules, is primarily influenced by temperature, pH, and the presence of divalent metal ions.

Q3: How does pH affect the stability of this compound?

Based on studies of similar molecules like ATP and diadenosine triphosphate (Ap3A), this compound is expected to be most stable in the pH range of 6.0 to 9.0.[1][2] Under acidic conditions (pH < 6.0), the triphosphate chain is susceptible to acid-catalyzed hydrolysis.[1] At very high pH, base-catalyzed hydrolysis can also occur.[1]

Q4: How does temperature impact this compound stability?

Higher temperatures accelerate the rate of hydrolysis of the phosphoanhydride bonds in the triphosphate chain. Therefore, it is crucial to keep this compound solutions on ice during experiments and store them at low temperatures (-20°C for short-term and -70°C for long-term) to minimize degradation.

Q5: Can the choice of buffer impact this compound stability?

Yes, the buffer composition can influence the stability of nucleotides. While specific data for this compound is limited, studies on other dinucleotides suggest that some buffer components can affect stability. For general purposes, standard biological buffers like Tris-HCl or HEPES at a neutral pH are commonly used.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results This compound degradation due to improper storage or handling.Ensure this compound is stored at -70°C and thawed on ice. Minimize the time the solution is kept at room temperature. Prepare fresh dilutions for each experiment.
Loss of this compound concentration over time Hydrolysis of the triphosphate chain due to acidic or alkaline buffer conditions.Maintain the buffer pH between 6.0 and 9.0. Verify the pH of your buffers regularly.
Unexpected peaks in HPLC analysis Degradation of this compound into products like ADP, AMP, and triphosphate.Analyze samples immediately after preparation. If storage is necessary, freeze them at -70°C. Review the buffer conditions and temperature to ensure they are optimal for this compound stability.
Poor peak shape or recovery during HPLC analysis Interaction of the phosphate groups with stainless steel components of the HPLC system.Use a bio-inert HPLC system with PEEK-lined columns and tubing to minimize metal-ion interactions.[3]

This compound Stability Data (Extrapolated from Related Compounds)

Disclaimer: The following data is extrapolated from studies on ATP and diadenosine 5',5'''-triphosphate (Ap3A) due to the limited availability of specific stability data for this compound. It should be used as a general guideline.

Condition Expected Stability of Triphosphate Linkage Reference Compound(s)
pH
< 3Rapid hydrolysisATP, Ap3A[1][2]
3 - 6Moderate hydrolysis, rate increases with decreasing pHAp3A[1]
6 - 9Relatively stable, slow hydrolysisATP, Ap3A[1][2]
> 9Increased hydrolysis with increasing pHAp3A[1]
Temperature
-70°CHigh (long-term storage)General nucleotide stability
-20°CGood (short-term storage)General nucleotide stability
4°CLimited (hours to days)General nucleotide stability
Room TemperatureLow (rapid degradation)General nucleotide stability

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound under different buffer conditions (pH, temperature).

1. Materials

  • This compound

  • Buffers of interest (e.g., citrate for acidic pH, phosphate for neutral pH, carbonate for alkaline pH)

  • HPLC system with a UV detector (or mass spectrometer)

  • Reversed-phase C18 column (preferably PEEK-lined for bio-inertness)[3]

  • Mobile phase A: 100 mM potassium phosphate buffer, pH 7.0

  • Mobile phase B: 100% Acetonitrile

  • Incubator/water bath

2. Procedure

  • Buffer Preparation: Prepare a series of buffers at the desired pH values.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a neutral, stable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Dilute the this compound stock solution into each of the test buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation:

    • Incubate the this compound samples in the different test buffers at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately stop the degradation by flash-freezing the aliquot in liquid nitrogen and store at -70°C until analysis.

  • HPLC Analysis:

    • Thaw the samples on ice.

    • Set the HPLC detector wavelength to 259 nm (the absorbance maximum for adenosine).

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the sample using a suitable gradient of mobile phase A and B to separate this compound from its potential degradation products (ADP, AMP). A typical gradient could be:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 25% B

      • 15-20 min: Hold at 25% B

      • 20-25 min: Return to 100% A

      • 25-30 min: Re-equilibration at 100% A

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its degradation products based on retention times of standards.

    • Integrate the peak areas.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) prep_sample Prepare this compound Samples in Test Buffers prep_buffer->prep_sample incubate Incubate Samples (Varying Temperatures) prep_sample->incubate time_points Collect Aliquots at Time Points incubate->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis (Quantify Degradation) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation ATP1 ATP enzyme_synthesis Dinucleotide Cyclase/Synthase ATP1->enzyme_synthesis ATP2 ATP ATP2->enzyme_synthesis This compound This compound (Intermediate) enzyme_synthesis->this compound c_diAMP c-di-AMP enzyme_synthesis->c_diAMP This compound->enzyme_synthesis Cyclization downstream Downstream Effectors c_diAMP->downstream PDE Phosphodiesterase (PDE) c_diAMP->PDE pApA pApA PDE->pApA AMP AMP pApA->AMP

Caption: this compound as an intermediate in c-di-AMP signaling.

References

Technical Support Center: Stabilizing pppApA During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of (p)ppApp (pppApA and ppApp) is critical for accurate experimental results. These alarmones are key signaling molecules in bacteria, and their inherent instability during sample preparation can lead to significant data variability. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation and ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is enzymatic activity from hydrolases, phosphatases, and other nucleases that are released upon cell lysis.[1][2] These enzymes can rapidly hydrolyze the pyrophosphate bonds of this compound. Additionally, improper temperature control and multiple freeze-thaw cycles can contribute to the chemical instability of the molecule.[3]

Q2: At what temperature should I store my samples to ensure this compound stability?

A2: For long-term storage, it is recommended to store cell pellets and extracts at -80°C. For short-term handling during sample preparation, all steps should be conducted on ice or at 4°C to minimize enzymatic activity.[3] Studies have shown that storage at -20°C or below is effective at preserving nucleic acid integrity in tissue samples, a principle that can be applied to this compound.[3]

Q3: Can I use a standard nucleic acid extraction kit for this compound?

A3: While standard nucleic acid extraction kits can be a starting point, they may not be optimized to prevent the degradation of small molecules like this compound. It is crucial to supplement the lysis buffers in these kits with phosphatase and broad-spectrum nuclease inhibitors. Additionally, methods that employ rapid inactivation of enzymes, such as immediate acid extraction followed by freeze-drying, are often more successful.[4]

Q4: What type of inhibitors should I use?

A4: A cocktail of inhibitors is generally more effective than a single inhibitor.[1] Commercially available phosphatase inhibitor cocktails are a good choice as they target a broad range of phosphatases. It is also beneficial to include general nuclease inhibitors to prevent degradation by other enzymes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable this compound levels in final sample Enzymatic degradation during lysis: Endogenous phosphatases and nucleases are highly active upon cell lysis.[1][2]- Add a commercial phosphatase inhibitor cocktail to your lysis buffer immediately before use.- Work quickly and keep samples on ice at all times.- Consider rapid inactivation methods like immediate extraction with formic acid.
Inefficient extraction: this compound may be lost during standard nucleic acid or protein precipitation steps.- Utilize a specialized protocol for small nucleotide extraction, which may involve techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase (IPRP) HPLC.[5]- Avoid harsh precipitation methods that might co-precipitate small molecules with larger ones.
Sample degradation during storage: Multiple freeze-thaw cycles or improper storage temperature can lead to degradation.- Aliquot samples after the initial extraction to avoid repeated freeze-thaw cycles.- Store all samples, including cell pellets and extracts, at -80°C for long-term stability.[3]
High variability between replicate samples Inconsistent inhibition of enzymatic activity: Inhibitors may not have been added consistently or may have lost activity.- Ensure inhibitors are added to the lysis buffer fresh each time.- Thoroughly mix the lysis buffer containing inhibitors before adding it to the cell pellet.
Incomplete cell lysis: Inconsistent lysis can lead to variable release of intracellular contents, including this compound.- Optimize your lysis procedure (e.g., sonication time, bead beating intensity) to ensure complete and reproducible cell disruption.[6]
Presence of degradation products in analysis (e.g., pA, AMP) Partial enzymatic degradation: Incomplete inhibition of phosphatases or nucleases.- Increase the concentration of the phosphatase inhibitor cocktail.- Evaluate the use of a broader spectrum inhibitor cocktail that also targets other nucleases.

Experimental Protocols

Protocol: this compound Extraction from Bacterial Cells with Enhanced Stability

This protocol is designed to maximize the yield of intact this compound by minimizing enzymatic degradation.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA

  • Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726 or similar)

  • Formic Acid (ice-cold)

  • Acetonitrile

  • Nuclease-free water

  • Centrifuge capable of 4°C and >13,000 x g

  • Lyophilizer (optional)

Methodology:

  • Cell Harvesting: Centrifuge bacterial culture and discard the supernatant. Immediately flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

  • Lysis Buffer Preparation: Just before use, add the phosphatase inhibitor cocktail to the required volume of Lysis Buffer according to the manufacturer's instructions. Keep the buffer on ice.

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 500 µL of ice-cold Lysis Buffer containing inhibitors.

    • Lyse the cells using a method appropriate for your bacterial species (e.g., sonication on ice, bead beating at 4°C). Ensure the sample remains cold throughout the process.

  • Protein and Debris Removal: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Acid Extraction:

    • Carefully transfer the supernatant to a new microfuge tube on ice.

    • Add an equal volume of ice-cold 2M formic acid to the supernatant, mix thoroughly, and incubate on ice for 30 minutes. This step will precipitate remaining proteins and inactivate enzymes.

  • Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Extraction of this compound:

    • Transfer the supernatant to a new tube.

    • The sample can now be directly analyzed by LC-MS/MS or further purified. For long-term storage or concentration, the sample can be lyophilized.

  • Quantification: Analyze the extracted sample using a validated method such as HILIC-MS or IPRP-MS to separate and quantify this compound.[5]

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

troubleshooting_workflow start Start: Low/No this compound Signal check_lysis Review Lysis & Extraction Protocol start->check_lysis inhibitors Inhibitors Added? check_lysis->inhibitors add_inhibitors Action: Add Phosphatase Inhibitor Cocktail inhibitors->add_inhibitors No temp_control Temperature Kept at 4°C/Ice? inhibitors->temp_control Yes re_evaluate Re-evaluate with Optimized Protocol add_inhibitors->re_evaluate improve_temp Action: Maintain Cold Chain Rigorously temp_control->improve_temp No storage_check Review Storage Conditions temp_control->storage_check Yes improve_temp->re_evaluate freeze_thaw Multiple Freeze-Thaw Cycles? storage_check->freeze_thaw aliquot Action: Aliquot Samples After Extraction freeze_thaw->aliquot Yes storage_temp Stored at -80°C? freeze_thaw->storage_temp No aliquot->re_evaluate correct_storage Action: Store All Materials at -80°C storage_temp->correct_storage No storage_temp->re_evaluate Yes correct_storage->re_evaluate

Caption: Troubleshooting workflow for this compound degradation.

Signaling Context of this compound

pppApA_pathway stress Cellular Stress (e.g., Nutrient Limitation) relA_spoT RelA/SpoT Homologs (RSH) stress->relA_spoT Activates This compound This compound relA_spoT->this compound Synthesizes atp_amp ATP + AMP atp_amp->relA_spoT aph1_sah Aph1/SAH Hydrolases This compound->aph1_sah Substrate for cellular_response Cellular Response (e.g., Growth Arrest) This compound->cellular_response Triggers degradation_products Degradation Products (e.g., pppA + AMP) aph1_sah->degradation_products Hydrolyzes to

Caption: Simplified this compound synthesis and degradation pathway.

References

Technical Support Center: Enzymatic Synthesis of pppApA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of 5'-triphosphorylated adenylyl(3'->5')adenosine (pppApA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a linear dinucleotide intermediate in the enzymatic production of bacterial signaling molecules like cyclic di-AMP (c-di-AMP) and cyclic oligoadenylates.[1] Its accurate synthesis is crucial for studying these signaling pathways, which are involved in bacterial pathogenesis and the host immune response.

Q2: Which enzymes are typically used for the enzymatic synthesis of this compound?

A2: While various nucleotidyl transferases can synthesize dinucleotides, enzymes like 2'5' oligoadenylate synthetase (OAS) can produce 2'5' linked pppA(pA)n oligomers.[2] Other specific synthetases involved in cyclic-di-nucleotide synthesis may also yield this compound as a primary product or an intermediate. The choice of enzyme is critical and depends on the desired linkage (e.g., 2'-5' vs. 3'-5').

Q3: What are the basic components of a this compound enzymatic synthesis reaction?

A3: A typical reaction mixture includes the synthesizing enzyme, the substrate (ATP), a buffer to maintain optimal pH, and divalent metal cations like Mg²⁺ and sometimes Zn²⁺, which act as essential cofactors for the enzyme.[3]

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during enzymatic synthesis.

Q1: I am observing very low or no this compound product. What are the primary factors to check?

A1: Low or no product can stem from several critical factors. A systematic check of the following is recommended:

  • Enzyme Activity: The enzyme may be inactive or have low specific activity. Verify the enzyme's activity using a standard control reaction. Enzyme stability can be affected by storage conditions (temperature, buffer) and freeze-thaw cycles.[4]

  • Reaction Components: Ensure all components were added in the correct concentrations. Create a checklist and confirm the concentrations of ATP, MgCl₂, and other buffer components.

  • Incubation Conditions: Verify the reaction temperature and incubation time. Most enzymatic reactions have an optimal temperature (often 37°C) and yield can be time-dependent.[3]

Below is a workflow to diagnose the issue:

TroubleshootingWorkflow Start Low/No this compound Yield CheckEnzyme Verify Enzyme Activity (Control Reaction) Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckComponents Confirm Reaction Component Concentrations ComponentsOK Components Correct? CheckComponents->ComponentsOK CheckConditions Verify Incubation Temperature & Time ConditionsOK Conditions Correct? CheckConditions->ConditionsOK EnzymeOK->CheckComponents Yes TroubleshootEnzyme Source New Enzyme Lotor Re-purify EnzymeOK->TroubleshootEnzyme No ComponentsOK->CheckConditions Yes RemakeSolutions Prepare Fresh Reagents (ATP, Buffer, etc.) ComponentsOK->RemakeSolutions No AdjustConditions Optimize Temperature/Time (See Protocol) ConditionsOK->AdjustConditions No Proceed Proceed to Further Troubleshooting ConditionsOK->Proceed Yes TroubleshootEnzyme->CheckEnzyme RemakeSolutions->CheckComponents AdjustConditions->CheckConditions

Caption: A workflow for initial troubleshooting of low this compound yield.

Q2: My reaction produces other oligonucleotides (e.g., pppApApA) instead of the desired this compound. How can I improve specificity?

A2: The formation of longer oligoadenylates indicates that the enzyme is processive. To favor the synthesis of the dinucleotide this compound, you can try the following:

  • Adjust Substrate to Enzyme Ratio: A higher enzyme concentration relative to the ATP substrate concentration may favor the formation of shorter products.

  • Modify Reaction Time: Shorter incubation times will likely result in a higher proportion of the initial dinucleotide product.[3] Run a time-course experiment (e.g., collecting aliquots at 10, 30, 60, and 120 minutes) to determine the optimal reaction time.

  • Vary ATP Concentration: Lowering the initial ATP concentration can sometimes limit the extent of polymerization.

ParameterRecommendation for this compoundRationale
Enzyme Concentration IncreaseFavors product formation before enzyme dissociation.
ATP Concentration DecreaseMay limit the extent of polymerization.
Reaction Time DecreaseReduces the formation of longer chain products.

Q3: The yield of this compound is consistently low despite the enzyme being active. What other reaction parameters can I optimize?

A3: Fine-tuning the reaction environment is key to maximizing yield. Consider the following components and their impact:

  • Divalent Cations (Mg²⁺, Zn²⁺): These are critical cofactors. The concentration of Mg²⁺ can significantly impact enzyme activity.[3] While Mg²⁺ is often essential for catalysis, Zn²⁺ can play a structural role, for instance, in stabilizing the enzyme-DNA complex for enzymes like cGAS.[3] It is important to optimize the concentration of these cations.

  • pH: Most enzymatic reactions have a narrow optimal pH range. For cGAS, a pH of 7.5 is commonly used.[3] Prepare buffers meticulously and verify the pH at the reaction temperature.

  • Buffer Components: Ensure the buffer does not contain inhibitors. For example, high salt concentrations can be inhibitory.

The interplay between these components is crucial.

ComponentRelationships cluster_reactants Reactants & Cofactors cluster_conditions Reaction Conditions Enzyme Enzyme Product This compound Yield Enzyme->Product Catalyzes ATP ATP (Substrate) ATP->Product Is converted to Mg2 Mg²⁺ (Cofactor) Mg2->Enzyme Activates pH Optimal pH pH->Enzyme Affects Activity Temperature Optimal Temperature Temperature->Enzyme Affects Activity Time Reaction Time Time->Product Determines Extent

Caption: Key relationships affecting this compound synthesis yield.

Q4: I suspect the this compound product is being degraded or converted to a byproduct. How can I investigate and prevent this?

A4: Product instability or conversion can be a significant issue.

  • Product Degradation: Nucleases present as contaminants in the enzyme preparation or from other sources can degrade the this compound product. Ensure high-purity reagents and consider adding a broad-spectrum RNase inhibitor to the reaction mixture.

  • Conversion to c-di-AMP: this compound is a direct precursor to c-di-AMP in some enzymatic pathways.[1] If your enzyme has cyclase activity, this compound might be rapidly converted. To accumulate this compound, you might need to use an enzyme variant with reduced or abolished cyclase activity or carefully control the reaction time.

  • Product Purification: Immediately after the reaction, purify the this compound to separate it from the enzyme and other reaction components that might contribute to its degradation. Methods like High-Performance Liquid Chromatography (HPLC) or anion-exchange chromatography are effective.[2][3]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme.

1. Reaction Setup:

Assemble the following reaction mixture on ice in a sterile microcentrifuge tube:

ComponentStock ConcentrationVolume (for 100 µL reaction)Final Concentration
Tris-HCl (pH 7.5)1 M5 µL50 mM
NaCl2 M5 µL100 mM
MgCl₂100 mM5 µL5 mM
ATP10 mM10 µL1 mM
Synthesizing Enzyme1 mg/mL2 µL20 µg/mL
Nuclease-free Water-73 µL-
Total Volume 100 µL

Note: The optimal enzyme concentration should be determined experimentally.

2. Incubation:

  • Incubate the reaction mixture at 37°C.

  • For a time-course analysis, remove 10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Termination:

  • Stop the reaction by heating the aliquots at 95°C for 5 minutes.[3]

  • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

4. Product Analysis:

  • Analyze the supernatant for this compound formation using HPLC.[3] A C18 column is commonly used for nucleotide separation.

  • Compare the peak corresponding to this compound with a known standard to quantify the yield.

This compound Synthesis Pathway

The synthesis of this compound from ATP is a condensation reaction catalyzed by a specific synthetase enzyme.

pppApA_Synthesis ATP1 ATP Enzyme This compound Synthetase + Mg²⁺ ATP1->Enzyme ATP2 ATP ATP2->Enzyme This compound This compound Enzyme->this compound PPi Pyrophosphate (PPi) Enzyme->PPi

Caption: Enzymatic synthesis of this compound from two ATP molecules.

References

Optimizing HPLC Conditions for pppApA Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the dinucleotide triphosphate pppApA, achieving high purity is critical for accurate downstream applications. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for this compound purification: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?

Both IP-RP and AEX chromatography are effective for purifying oligonucleotides and nucleotides like this compound.[1][2] The choice depends on the specific requirements of your experiment.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is widely used for oligonucleotide analysis and purification. It utilizes a reversed-phase column (e.g., C8 or C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA) that forms a hydrophobic complex with the negatively charged phosphate groups of this compound, allowing for its retention and separation on the column.[2] IP-RP is often compatible with mass spectrometry (MS) analysis.

  • Anion-Exchange (AEX) HPLC: This method separates molecules based on their net negative charge. Given the triphosphate group, this compound is highly negatively charged and binds strongly to the positively charged stationary phase of an AEX column. Elution is achieved by increasing the salt concentration of the mobile phase. AEX is a cost-effective and reproducible technique, particularly for larger-scale purifications.[1]

Q2: What is the molar extinction coefficient for this compound and why is it important?

The molar extinction coefficient (ε) for this compound at its maximum absorbance wavelength (λmax) of 259 nm is 27,000 L·mol⁻¹·cm⁻¹. This value is crucial for accurately quantifying the concentration of your purified this compound sample using UV-Vis spectrophotometry (Beer-Lambert law).

Q3: What are common impurities in this compound synthesis?

Impurities in enzymatically synthesized this compound can include:

  • Unreacted starting materials: ATP and AMP.

  • Byproducts of non-specific enzymatic activity: Other short oligonucleotides.

  • Degradation products: this compound can be susceptible to hydrolysis, especially at non-optimal pH and temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound, categorized by the observed issue.

Poor Peak Shape (Broadening, Tailing, or Fronting)
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the phosphate groups of this compound.- Use a high-quality, end-capped column.- Optimize the mobile phase pH. For basic compounds, a lower pH can sometimes improve peak shape.[3]- Consider using a column with a different stationary phase (e.g., polymeric).
Column overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or the concentration of the sample.[3]
Peak Broadening High flow rate: Reduces the time for mass transfer between the mobile and stationary phases.- Decrease the flow rate to allow for better equilibration.[4]
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.- Use shorter, narrower-bore tubing where possible.
Inappropriate mobile phase strength: A mobile phase that is too weak can lead to broad peaks.- Adjust the concentration of the organic solvent or the ion-pairing reagent.[4]
Peak Fronting Sample solvent stronger than the mobile phase: Dissolving the sample in a solvent with a higher elution strength than the initial mobile phase can cause the peak to front.- Dissolve the sample in the initial mobile phase whenever possible.[3]
Column collapse or void: Can occur with silica-based columns at high pH or pressure.- Operate the column within the manufacturer's recommended pH and pressure limits. If a void is suspected, the column may need to be replaced.
Inconsistent Retention Times
Problem Possible Cause Solution
Drifting Retention Times Changes in mobile phase composition: Inaccurate mixing of gradient components or evaporation of volatile solvents.- Prepare fresh mobile phase daily and ensure proper degassing.- Check the HPLC pump's proportioning valves for accuracy.[5]
Column temperature fluctuations: Temperature affects retention, especially in reversed-phase chromatography.- Use a column oven to maintain a constant and stable temperature.[5]
Column degradation: Loss of stationary phase over time can alter retention characteristics.- Use a guard column to protect the analytical column.- Replace the column if performance significantly deteriorates.
Sudden Shifts in Retention Time Air bubbles in the pump or detector: Can cause flow rate inaccuracies.- Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air.[5]
Leak in the system: A leak will cause a drop in pressure and affect the flow rate.- Systematically check all fittings and connections for leaks.
Low Yield or No Recovery
Problem Possible Cause Solution
No peak detected Incorrect detection wavelength: this compound has a λmax of 259 nm.- Set the UV detector to 259 nm or a similar wavelength where adenosine absorbs.
Sample degradation: this compound may be unstable under certain conditions.- Ensure the pH of your sample and mobile phase is appropriate. Store samples at low temperatures.
Low recovery after purification Irreversible adsorption to the column: Highly charged molecules can sometimes bind irreversibly to certain stationary phases.- Try a different column chemistry (e.g., a different reversed-phase packing or an anion-exchange column).
Precipitation of this compound: High salt concentrations in AEX elution buffers can sometimes cause precipitation.- Optimize the salt gradient to elute this compound at a lower salt concentration.

Experimental Protocols

Ion-Pair Reversed-Phase (IP-RP) HPLC for this compound Purification

This protocol is a general guideline and may require optimization for your specific system and sample.

1. Materials:

  • Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). C18 columns offer greater retention for non-polar compounds, while C8 columns have shorter retention times and are suitable for more polar compounds.[6][7][8][9][10]

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in water.

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in 50% acetonitrile/water.

  • Sample: this compound dissolved in Mobile Phase A.

2. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV at 259 nm

  • Injection Volume: 20-100 µL (dependent on column size and sample concentration)

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: 0-100% B (linear gradient)

    • 25-30 min: 100% B

    • 30-35 min: 100% A (re-equilibration)

3. Procedure:

  • Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the this compound sample.

  • Run the gradient program.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to remove the volatile TEAA buffer.

Anion-Exchange (AEX) HPLC for this compound Purification

1. Materials:

  • Column: Strong anion-exchange column (e.g., quaternary ammonium functionality).

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

  • Mobile Phase B: 20 mM Tris-HCl, pH 7.5 with 1 M NaCl.

  • Sample: this compound dissolved in Mobile Phase A.

2. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 259 nm

  • Injection Volume: 20-100 µL

  • Gradient:

    • 0-5 min: 0% B

    • 5-30 min: 0-50% B (linear gradient)

    • 30-35 min: 100% B (column wash)

    • 35-45 min: 0% B (re-equilibration)

3. Procedure:

  • Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Inject the this compound sample.

  • Run the salt gradient.

  • Collect fractions corresponding to the this compound peak.

  • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or dialysis).

  • Lyophilize the desalted sample.

Data Presentation

Table 1: Comparison of HPLC Columns for Dinucleotide Purification

Column TypeStationary PhaseAdvantagesDisadvantagesTypical Application
C18 OctadecylsilaneHigh retention for non-polar and hydrophobic molecules.[7][10] Excellent for separating DMT-on oligonucleotides.May exhibit strong retention for highly hydrophobic impurities.General purpose reversed-phase separations.
C8 OctylsilaneLess hydrophobic than C18, leading to shorter retention times.[7][10] Good for separating more polar molecules.May provide less resolution for very similar non-polar compounds.Purification of moderately polar compounds.
Anion-Exchange Quaternary AmmoniumExcellent for separating molecules based on charge.[1] High capacity.Not directly compatible with MS. Requires desalting step.Purification of highly charged molecules like this compound.

Visualizations

Experimental Workflow for this compound Purification

G This compound Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Enzymatic_Synthesis Enzymatic Synthesis of this compound Crude_Sample Crude this compound Sample Enzymatic_Synthesis->Crude_Sample Dissolution Dissolve in Mobile Phase A Crude_Sample->Dissolution HPLC_System HPLC System (IP-RP or AEX) Dissolution->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization/ Desalting Pooling->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Workflow for the purification of this compound from enzymatic synthesis.

Troubleshooting Logic for Poor Peak Shape

G Troubleshooting Poor Peak Shape Start Poor Peak Shape (Tailing, Broadening, Fronting) Check_Column Check Column - Overloaded? - Contaminated? - Void? Start->Check_Column Check_Mobile_Phase Check Mobile Phase - Correct Composition? - Correct pH? - Degassed? Start->Check_Mobile_Phase Check_System Check HPLC System - Leaks? - Flow Rate Correct? - Temperature Stable? Start->Check_System Solution_Column Reduce Sample Load Clean/Replace Column Check_Column->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase Optimize pH Check_Mobile_Phase->Solution_Mobile_Phase Solution_System Fix Leaks Calibrate Pump Use Column Oven Check_System->Solution_System

Caption: A logical approach to troubleshooting common HPLC peak shape issues.

References

Technical Support Center: pppApA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 2',3'-cyclic GMP-AMP (pppApA) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification by LC-MS/MS?

A1: The most common sources of variability in this compound quantification include inconsistent sample preparation, matrix effects, instability of the analyte, instrument contamination, and improper data analysis. It is crucial to maintain consistency in all steps of the workflow, from sample collection to data processing, to ensure reliable and reproducible results.

Q2: How can I be sure that the peak I am integrating is this compound and not an isomer like 3'3'-cGAMP?

A2: Isomeric separation is a critical challenge. To ensure you are quantifying the correct isomer, chromatographic separation must be optimized. Using a column with high resolving power, such as a C18-amide column, and a suitable gradient can help separate this compound from its isomers. Confirmation of the specific isomer can be achieved by comparing the retention time with a pure standard and by analyzing the fragmentation pattern, as different isomers can produce unique product ions or different relative abundances of common fragments.

Q3: What are the typical MRM transitions for this compound?

A3: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying this compound. The selection of precursor and product ions is crucial for a successful assay. The protonated molecule [M+H]⁺ is a common precursor ion for this compound. The fragmentation of this compound typically involves the cleavage of the phosphodiester bonds and the glycosidic bonds.

Troubleshooting Guides

Problem 1: Low or No this compound Signal

This is a frequent issue that can arise from various factors throughout the experimental workflow. This guide provides a step-by-step approach to identify and resolve the root cause of a weak or absent this compound signal.

Troubleshooting Workflow for Low/No Signal

LowSignal_Workflow start Start: Low or No this compound Signal check_instrument 1. Check Instrument Performance start->check_instrument check_sample_prep 2. Evaluate Sample Preparation check_instrument->check_sample_prep Instrument OK? solution_instrument Solution: Calibrate MS, Clean Ion Source, Check for Leaks check_instrument->solution_instrument No check_stability 3. Assess Analyte Stability check_sample_prep->check_stability Sample Prep OK? solution_sample_prep Solution: Optimize Extraction Protocol, Use Internal Standard check_sample_prep->solution_sample_prep No check_ms_params 4. Verify MS Parameters check_stability->check_ms_params Stability OK? solution_stability Solution: Minimize Freeze-Thaw Cycles, Use Fresh Samples, Store at -80°C check_stability->solution_stability No solution_ms_params Solution: Optimize MRM Transitions and Collision Energies check_ms_params->solution_ms_params

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Check Instrument Performance:

    • Symptom: No signal for both the internal standard and this compound.

    • Action:

      • Verify the mass spectrometer is properly calibrated.

      • Check for leaks in the LC and MS systems.[1]

      • Inspect and clean the ion source.

      • Ensure the detector is functioning correctly.[1]

  • Evaluate Sample Preparation:

    • Symptom: Low signal for this compound, but the internal standard signal is acceptable.

    • Action:

      • Review the extraction protocol for potential errors.

      • Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to improve recovery.

      • Ensure complete cell lysis to release intracellular this compound.

  • Assess Analyte Stability:

    • Symptom: Signal intensity decreases with sample storage time or after freeze-thaw cycles.

    • Action:

      • Minimize the number of freeze-thaw cycles.[2][3]

      • Prepare fresh samples whenever possible.

      • Ensure samples are stored at -80°C for long-term stability.[4]

  • Verify MS Parameters:

    • Symptom: Low signal intensity for specific MRM transitions.

    • Action:

      • Optimize the MRM transitions (precursor and product ions) and collision energies for this compound.

      • Ensure the dwell time for each transition is sufficient.

Problem 2: High Signal Variability and Poor Reproducibility

High variability in this compound measurements across replicates or different batches can compromise the validity of the results. This guide will help you pinpoint and address the sources of this variability.

Troubleshooting Workflow for High Variability

HighVariability_Workflow start Start: High Signal Variability check_matrix_effects 1. Investigate Matrix Effects start->check_matrix_effects check_sample_handling 2. Review Sample Handling and Preparation check_matrix_effects->check_sample_handling Matrix Effects Assessed? solution_matrix_effects Solution: Use Matrix-Matched Calibrants, Isotope-Labeled Internal Standard check_matrix_effects->solution_matrix_effects No check_lc_performance 3. Assess LC Performance check_sample_handling->check_lc_performance Consistent Handling? solution_sample_handling Solution: Standardize Protocols, Use Positive and Negative Controls check_sample_handling->solution_sample_handling No solution_lc_performance Solution: Equilibrate Column, Check for Carryover, Use Guard Column check_lc_performance->solution_lc_performance

Caption: Troubleshooting workflow for high signal variability.

Detailed Steps:

  • Investigate Matrix Effects:

    • Symptom: Inconsistent signal intensity for this compound in different sample matrices.

    • Action:

      • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

      • Prepare matrix-matched calibration curves to compensate for matrix effects.[5]

      • Use a stable isotope-labeled internal standard that co-elutes with this compound to normalize for matrix effects.[6]

  • Review Sample Handling and Preparation:

    • Symptom: High variability between replicate injections of the same sample or between different samples.

    • Action:

      • Ensure consistent timing and temperature for all sample preparation steps.

      • Use calibrated pipettes and automated liquid handlers for precise volume transfers.

      • Include quality control samples (blanks, standards, and pooled samples) in each analytical run.

  • Assess LC Performance:

    • Symptom: Shifting retention times, poor peak shape, or carryover between injections.

    • Action:

      • Ensure the LC column is properly equilibrated before each run.

      • Implement a robust column washing protocol to prevent carryover.

      • Use a guard column to protect the analytical column from contaminants.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol provides a step-by-step guide for the efficient extraction of this compound from adherent mammalian cells for subsequent LC-MS/MS analysis.

Extraction Workflow

Extraction_Workflow start Start: Cell Culture Plate wash_cells 1. Wash Cells with Cold PBS start->wash_cells add_extraction_buffer 2. Add Cold Extraction Buffer (80% Methanol) wash_cells->add_extraction_buffer scrape_cells 3. Scrape Cells add_extraction_buffer->scrape_cells vortex_sonicate 4. Vortex and Sonicate scrape_cells->vortex_sonicate centrifuge 5. Centrifuge to Pellet Debris vortex_sonicate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant dry_extract 7. Dry Extract under Nitrogen collect_supernatant->dry_extract reconstitute 8. Reconstitute in LC-MS Grade Water dry_extract->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for this compound extraction from mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Buffer: 80% Methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator

  • LC-MS grade water

Procedure:

  • Aspirate the cell culture medium from the plate.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of cold (-80°C) 80% methanol to each well of a 6-well plate.[7][8]

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute and then sonicate for 5 minutes in an ice-water bath.[7]

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely using a nitrogen evaporator.

  • Reconstitute the dried extract in 50-100 µL of LC-MS grade water for analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to common pitfalls in the analysis of small molecules by LC-MS/MS, which can be analogous to this compound analysis.

Table 1: Effect of Matrix on Analyte Signal Intensity

AnalyteMatrixMatrix Effect (%)Reference
SulfonamidesHoneySignificant Suppression[9]
CreatinineUrine~34% Suppression[6]
Various DrugsPlasmaAnalyte Dependent[10]

Table 2: Recovery of Analytes Using Different Extraction Methods

AnalyteExtraction MethodRecovery (%)Reference
Neomycin BSPE>90%[11]
SulfonamidesLLE89.1 - 109.7%[9]
PeptidesSPE (Mixed-Mode)>80%[10]

Signaling Pathway

This compound in Cellular Signaling

This compound is a linear dinucleotide that can act as an intermediate in the synthesis of cyclic dinucleotides like c-di-AMP, which are important second messengers in bacteria. In mammalian cells, the role of this compound is less understood, but it may be involved in innate immune signaling pathways.

Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Downstream Signaling ATP ATP c_di_AMP_synthase c-di-AMP Synthase ATP->c_di_AMP_synthase AMP AMP AMP->c_di_AMP_synthase This compound This compound This compound->c_di_AMP_synthase c_di_AMP_synthase->this compound Intermediate c_di_AMP c-di-AMP c_di_AMP_synthase->c_di_AMP Product STING STING Pathway c_di_AMP->STING Immune_Response Innate Immune Response STING->Immune_Response

Caption: Simplified signaling pathway involving this compound as an intermediate.

References

Technical Support Center: Enhancing pppApA Enzymatic Assay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of pppApA enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound (5'-triphospho-adenylyl(3'→5')adenosine) is a linear dinucleotide that serves as an intermediate in the enzymatic synthesis of cyclic dinucleotides like c-di-AMP in bacteria.[1] Accurate and sensitive detection of this compound is crucial for studying bacterial signaling pathways, identifying novel antibacterial targets, and developing new therapeutic agents.

Q2: Which enzymatic assays are commonly used for this compound quantification?

A2: While direct and highly specific commercial assays for this compound are not widely available, its presence and the activity of enzymes that produce it are often inferred through downstream assays. Commonly adapted methods include luciferase-based reporter assays that measure the activation of signaling pathways induced by cyclic dinucleotides derived from this compound, such as the cGAS-STING pathway.[2][3] Additionally, HPLC and mass spectrometry can be used for direct quantification but may lack the high-throughput capability of enzymatic assays.

Q3: What are the main factors that can limit the sensitivity of a this compound-linked enzymatic assay?

A3: Several factors can impact assay sensitivity, including:

  • Low enzyme activity: The enzyme producing this compound or the downstream reporter enzyme may not be functioning optimally.

  • Sub-optimal reagent concentrations: Concentrations of substrates, co-factors, and enzymes are critical.[4]

  • Assay conditions: pH, temperature, and incubation time can significantly affect the reaction rate.[4][5]

  • Sample quality: Contaminants or interfering substances in the sample can inhibit the enzymatic reaction.[6]

  • Inappropriate instrumentation or settings: The luminometer or spectrophotometer settings must be optimized for the specific assay.[6]

Troubleshooting Guide

Issue 1: Low or No Signal Detected
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm its functionality.[5] - Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C in glycerol) and has not undergone multiple freeze-thaw cycles.[4]
Incorrect Assay Buffer - pH Optimization: Verify that the buffer pH is within the optimal range for the enzyme.[4] - Room Temperature: Ensure the assay buffer is at room temperature before starting the experiment, unless the protocol specifies otherwise.[6]
Reagent Omission or Degradation - Checklist: Carefully review the protocol to ensure all necessary components (e.g., ATP, MgCl2, D-luciferin for luciferase assays) were added.[7] - Fresh Reagents: Prepare fresh reagents, especially those that are light-sensitive or prone to degradation.
Sub-optimal Substrate Concentration - Titration: Perform a substrate titration to determine the optimal concentration (often near the Km value) for your specific assay conditions.[4][8]
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Contaminated Reagents - Use High-Purity Reagents: Utilize molecular biology grade water and high-purity reagents to minimize background. - Test Individual Components: Measure the background signal of each reagent individually to identify the source of contamination.
Autoluminescence/Autofluorescence - Plate Selection: For luminescence assays, use white, opaque plates. For fluorescence, use black plates.[6] - Subtract Background: Always include a "no enzyme" or "no substrate" control to measure and subtract the background signal from your experimental wells.
Non-specific Binding - Blocking Agents: Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding to the plate surface.[4]
Issue 3: Poor Assay Reproducibility
Possible Cause Troubleshooting Step
Inaccurate Pipetting - Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques, especially for small volumes.
Temperature Fluctuations - Thermal Cycler/Incubator: Use a temperature-controlled instrument for incubations to ensure consistency across all wells and experiments.[5]
Incomplete Mixing - Thorough Mixing: Gently but thoroughly mix the reagents in each well after addition. Avoid introducing bubbles.[5]
Edge Effects in Microplates - Avoid Outer Wells: Avoid using the outermost wells of the microplate as they are more prone to evaporation and temperature variations. - Plate Sealers: Use plate sealers during long incubations to minimize evaporation.

Data Presentation: Optimizing Assay Parameters

The following tables summarize key quantitative data for optimizing enzymatic assays.

Table 1: Recommended Starting Concentrations for Key Reagents

ReagentTypical Concentration RangeNotes
ATP1 - 10 mMSubstrate for many this compound-producing enzymes. Titration is recommended.
MgCl₂5 - 20 mMEssential co-factor for many synthetases and luciferases.
D-Luciferin0.1 - 1 mMSubstrate for firefly luciferase. Can be a limiting factor.[7]
Enzyme1 - 100 nMHighly dependent on the specific enzyme's activity. Titrate to find the optimal concentration that gives a linear response over time.[8]
This compound (for standard curve)1 pM - 1 µMA wide range is needed to determine the linear dynamic range of the assay.

Table 2: Comparison of Assay Detection Methods

MethodPrincipleTypical SensitivityThroughput
Luciferase Reporter Assay Enzymatic light production proportional to pathway activation.[7]fM - pMHigh
Fluorescence Polarization Change in polarization of a fluorescent probe upon binding.nMMedium-High
HPLC Separation and quantification by UV or fluorescence detection.µMLow
Mass Spectrometry Direct detection and quantification based on mass-to-charge ratio.pM - nMLow-Medium

Experimental Protocols

Protocol 1: General this compound Synthesis and Detection using a Luciferase-Based STING Reporter Assay

This protocol describes a method to synthesize this compound in situ and measure the resulting STING pathway activation via a luciferase reporter.

Materials:

  • HEK293T cells stably expressing a STING-responsive luciferase reporter (e.g., IFN-β promoter-luciferase).

  • Purified this compound-producing enzyme (e.g., a cGAS-like synthase).

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂.

  • ATP solution (100 mM stock).

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the STING reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Enzymatic Reaction: a. In a separate microcentrifuge tube, prepare the reaction mix. For a 20 µL reaction, combine:

    • 10 µL of 2x Assay Buffer.
    • 2 µL of purified this compound-producing enzyme (at an optimized concentration).
    • 2 µL of ATP (to a final concentration of 5 mM).
    • Nuclease-free water to 20 µL. b. Include a "no enzyme" control. c. Incubate the reaction at 37°C for 1-2 hours.

  • Cell Stimulation: a. Carefully remove the media from the seeded cells. b. Add 5 µL of the completed enzymatic reaction to each well. c. Incubate the plate at 37°C in a CO₂ incubator for 6-8 hours to allow for STING pathway activation and luciferase expression.

  • Luciferase Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium). c. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. d. Measure luminescence using a luminometer.

Visualizations

pppApA_STING_Pathway cluster_synthesis This compound Synthesis cluster_activation STING Pathway Activation ATP ATP Enzyme This compound Synthetase ATP->Enzyme This compound This compound Enzyme->this compound Synthesis STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFNb_Gene IFN-β Gene IRF3_P->IFNb_Gene Induces Transcription Luciferase Luciferase Reporter IFNb_Gene->Luciferase Signal Luminescent Signal Luciferase->Signal Generates

Caption: this compound synthesis and subsequent STING pathway activation leading to a luciferase reporter signal.

troubleshooting_workflow Start Start: Low Assay Sensitivity Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Optimize_Enzyme Check Enzyme Activity & Concentration Check_Signal->Optimize_Enzyme Yes Check_Reproducibility Poor Reproducibility? Check_Background->Check_Reproducibility No Contamination Check for Reagent Contamination Check_Background->Contamination Yes Technique Review Pipetting & Mixing Technique Check_Reproducibility->Technique Yes End Sensitivity Improved Check_Reproducibility->End No Optimize_Reagents Check Reagent Concentrations & Quality Optimize_Enzyme->Optimize_Reagents Optimize_Conditions Optimize Temp, pH, Incubation Time Optimize_Reagents->Optimize_Conditions Optimize_Conditions->End Plate_Choice Use Appropriate Microplates Contamination->Plate_Choice Plate_Choice->End Controls Implement Proper Controls Technique->Controls Controls->End

Caption: A logical workflow for troubleshooting common issues in enzymatic assays to improve sensitivity.

References

How to address non-specific binding in pppApA pulldown assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during pppApA pulldown assays, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a bait in pulldown assays?

This compound, or 5'-triphosphoadenylyl(3'→5')adenosine, is a linear dinucleotide that serves as an intermediate in the enzymatic synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP).[1][2] In pulldown assays, biotinylated this compound is used as a "bait" to capture and identify proteins that specifically interact with it, providing insights into the regulation of the c-di-AMP signaling pathway.

Q2: What are the common causes of non-specific binding in this compound pulldown assays?

Non-specific binding in this compound pulldown assays can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the surfaces of the affinity beads (e.g., streptavidin-coated beads) and the experimental tubes.[3]

  • Binding to Streptavidin: Some cellular proteins may have an affinity for streptavidin itself, independent of the biotinylated this compound.

  • Binding to the Biotin Linker: The chemical linker used to attach biotin to this compound might non-specifically interact with certain proteins.

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that can compete for binding sites on streptavidin beads.[3]

  • Insufficient Blocking: Inadequate blocking of the beads and other surfaces leaves sites open for non-specific protein adherence.

  • Inappropriate Wash Stringency: Wash buffers that are not stringent enough may fail to remove weakly bound, non-specific proteins.[4]

Q3: Why is it crucial to have proper controls in a this compound pulldown experiment?

Proper controls are essential to distinguish true this compound-interacting proteins from non-specific binders.[5][6] Key controls include:

  • Beads-only control: Streptavidin beads incubated with the cell lysate without any biotinylated this compound. This identifies proteins that bind non-specifically to the beads themselves.

  • Biotin-only control: Streptavidin beads saturated with free biotin before incubation with the cell lysate and biotinylated this compound. This helps identify proteins that bind to streptavidin in a biotin-sensitive manner.

  • Scrambled or inactive nucleotide control: A biotinylated nucleotide of similar size and charge but with a scrambled sequence or an inactive analog. This control helps to ensure that the observed interactions are specific to the this compound structure.

Troubleshooting Guide: Non-Specific Binding

High background due to non-specific binding is a common issue in this compound pulldown assays. The following guide provides a systematic approach to troubleshoot and minimize this problem.

Issue 1: High background in the beads-only control lane.

This indicates that proteins are binding directly to the streptavidin beads.

Solutions:

  • Pre-clearing the Lysate: Before the pulldown, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. Pellet the beads and use the supernatant for the actual pulldown experiment. This step removes many proteins that have a high affinity for the beads.

  • Bead Blocking: Thoroughly block the streptavidin beads before adding the biotinylated this compound. Common blocking agents are listed in the table below. Incubate the beads with the blocking buffer for at least 1 hour at 4°C with gentle rotation.

  • Increase Wash Stringency: Modify your wash buffers to be more stringent. See the "Optimizing Wash Buffers" section for detailed recommendations.

  • Change Bead Type: Consider using magnetic streptavidin beads, which often exhibit lower non-specific binding compared to agarose beads.[7]

Issue 2: Similar protein bands in both the this compound pulldown and the negative control lanes.

This suggests that the binding is not specific to this compound.

Solutions:

  • Optimize Blocking Strategy: Experiment with different blocking agents. A combination of a protein-based blocker and a non-ionic detergent can be effective.

  • Increase Wash Buffer Stringency: Gradually increase the salt and/or detergent concentration in your wash buffers. Perform additional wash steps.

  • Competitive Elution: Elute the bound proteins using a high concentration of free, non-biotinylated this compound. This will displace specifically bound proteins, leaving non-specific binders attached to the beads.

  • Verify Biotinylation: Ensure your this compound is efficiently biotinylated. Unbiotinylated this compound will not bind to the beads, and the pulldown will effectively be a beads-only control.

Experimental Protocols

Protocol 1: Biotinylation of this compound

Synthesizing biotinylated this compound is a critical first step. This can be achieved using commercially available kits for biotinylating small molecules or through custom chemical synthesis. One common method involves using a biotin linker with an activated triple bond donor for efficient conjugation to an azide-modified this compound.[8][9]

Protocol 2: this compound Pulldown Assay

This protocol provides a general framework. Optimization of buffer components and incubation times is highly recommended.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (see table below for optimization)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or non-denaturing options)

  • Blocking Buffer (see table below)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh tube.

    • Wash the beads three times with Binding/Wash Buffer. Use a magnetic rack to separate the beads between washes.[10]

  • Bead Blocking:

    • Resuspend the washed beads in Blocking Buffer and incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the blocked beads twice with Binding/Wash Buffer.

  • Binding of Biotinylated this compound:

    • Incubate the blocked beads with an optimized amount of biotinylated this compound in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound biotinylated this compound.

  • Protein Pulldown:

    • Incubate the this compound-bound beads with the pre-cleared cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 4-6 times with ice-cold Wash Buffer. For the final wash, transfer the beads to a new tube to minimize contamination from proteins bound to the tube walls.

  • Elution:

    • Resuspend the washed beads in Elution Buffer.

    • For denaturing elution, boil the beads in SDS-PAGE sample buffer for 5-10 minutes.

    • For non-denaturing elution, incubate with a high concentration of free biotin or a buffer with high salt and/or altered pH.[11][12][13][14]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For identification of novel interacting partners, proceed with mass spectrometry analysis.[15][16]

Data Presentation

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Readily available, generally effective.[17]Can contain contaminating proteins; not suitable for phospho-protein studies if not high purity.[17]
Non-fat Dry Milk2-5% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[17]
Fish Gelatin0.1-1% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA or milk.[18]May contain endogenous biotin.[17]
Normal Serum5-10% (v/v)Can be very effective due to the diversity of proteins.More expensive, can introduce immunoglobulins that may cross-react with antibodies.
Commercial Blocking BuffersVariesOptimized formulations, often protein-free options available.[19][20]Can be more expensive.

Table 2: Optimizing Wash Buffer Components

ComponentConcentration RangePurpose
NaCl150 mM - 1 MReduces electrostatic interactions.[3][4]
Non-ionic Detergents (e.g., Tween-20, Triton X-100, NP-40)0.05% - 1% (v/v)Reduces hydrophobic interactions.[3]
Urea1-2 MCan be used for very stringent washes, especially in BioID applications.[3]
pH7.2 - 8.5Can be adjusted to minimize non-specific charge-based interactions.

Visualizations

c-di-AMP Signaling Pathway

c_di_AMP_Signaling_Pathway cluster_synthesis c-di-AMP Synthesis cluster_degradation c-di-AMP Degradation cluster_effector Downstream Effectors ATP 2 ATP DAC Diadenylate Cyclase (DAC) (e.g., DisA, CdaA) ATP->DAC This compound This compound This compound->DAC c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) (e.g., GdpP) c_di_AMP->PDE Receptor Receptor Proteins (e.g., STING, CabPA) c_di_AMP->Receptor Binds to DAC->this compound Intermediate DAC->c_di_AMP Synthesis pApA pApA pApA->PDE AMP 2 AMP PDE->pApA Degradation to pApA PDE->AMP Degradation to AMP Response Cellular Response (e.g., Ion transport, Biofilm formation) Receptor->Response Regulates

Caption: The c-di-AMP signaling pathway, highlighting the role of this compound as an intermediate.

Experimental Workflow for this compound Pulldown

pppApA_Pulldown_Workflow start Start bead_prep 1. Bead Preparation (Wash Streptavidin Beads) start->bead_prep lysate_prep Prepare Cell Lysate start->lysate_prep blocking 2. Bead Blocking (e.g., with BSA) bead_prep->blocking bait_binding 3. Bait Binding (Incubate with Biotin-pppApA) blocking->bait_binding pulldown 4. Protein Pulldown (Incubate beads with lysate) bait_binding->pulldown pre_clear Pre-clear Lysate (with naked beads) pre_clear->pulldown lysate_prep->pre_clear washing 5. Washing Steps (Remove non-specific binders) pulldown->washing elution 6. Elution (Release bound proteins) washing->elution analysis 7. Analysis (SDS-PAGE, Western Blot, Mass Spec) elution->analysis end End analysis->end

Caption: A generalized workflow for a this compound pulldown assay.

Logical Relationship for Troubleshooting Non-Specific Binding

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies High_Background High Non-Specific Binding Bead_Binding Binding to Beads High_Background->Bead_Binding Insufficient_Washing Insufficient Washing High_Background->Insufficient_Washing Poor_Blocking Inadequate Blocking High_Background->Poor_Blocking Lysate_Stickiness Sticky Proteins in Lysate High_Background->Lysate_Stickiness Optimize_Blocking Optimize Blocking Agents Bead_Binding->Optimize_Blocking Change_Beads Change Bead Type Bead_Binding->Change_Beads Increase_Stringency Increase Wash Stringency Insufficient_Washing->Increase_Stringency Poor_Blocking->Optimize_Blocking Pre_Clear Pre-clear Lysate Lysate_Stickiness->Pre_Clear

Caption: A logical diagram illustrating the causes and solutions for non-specific binding.

References

Technical Support Center: Crystallization of pppApA-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of pppApA-protein complexes. The information is tailored for scientists in academic research and the drug development industry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structural analysis with proteins important?

A1: this compound (5'-triphosphorylated adenylyl(3'→5')adenosine) is a linear dinucleotide that serves as a key intermediate in the biosynthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP)[1][2]. Understanding the three-dimensional structures of this compound in complex with proteins is crucial for elucidating the molecular mechanisms of c-di-AMP signaling pathways, which are involved in bacterial growth, viability, and virulence[1][3]. These structures can provide a basis for the rational design of novel antimicrobial agents that target these pathways.

Q2: What are the primary challenges in crystallizing this compound-protein complexes?

A2: The primary challenges are similar to those encountered with other protein-nucleic acid or protein-ligand complexes and can be categorized as follows:

  • Sample Purity and Homogeneity: Obtaining highly pure and conformationally homogeneous protein and this compound is critical. Impurities or heterogeneity can hinder crystal lattice formation[4].

  • Complex Stability: The this compound-protein complex must be stable enough to withstand the crystallization process. Weak or transient interactions can make co-crystallization difficult.

  • This compound Instability: As a triphosphate-containing molecule, this compound can be susceptible to hydrolysis, especially at non-optimal pH and temperature, leading to sample heterogeneity.

  • Ligand Flexibility: The inherent flexibility of the linear this compound molecule can introduce conformational variability, which may impede the formation of a well-ordered crystal lattice.

  • Crystallization Conditions: Finding the precise combination of precipitant, pH, temperature, and additives that promotes crystal nucleation and growth is often a matter of extensive screening and optimization.

Q3: How can I improve the stability of my this compound-protein complex for crystallization trials?

A3: Several strategies can be employed to enhance complex stability:

  • Buffer Optimization: Screen a range of pH values and buffer systems to find conditions that favor both protein stability and this compound binding. The optimal pH for protein stability and activity are often correlated[5].

  • Additives: The inclusion of additives such as glycerol, salts, or non-detergent sulfobetaines can sometimes stabilize the complex.

  • Ligand Concentration: Ensure a sufficient molar excess of this compound to drive the binding equilibrium towards the complexed state. A common starting point is a 5- to 10-fold molar excess of the ligand[6].

  • Temperature Control: Maintain a constant and optimal temperature throughout the purification and crystallization setup to minimize protein denaturation and this compound degradation.

Troubleshooting Guide

Problem 1: No Crystals or Amorphous Precipitate
Possible Cause Troubleshooting Strategy
Incorrect Protein or this compound Concentration Systematically vary the concentrations of both the protein and this compound. High concentrations can sometimes lead to aggregation, while low concentrations may not reach supersaturation.
Suboptimal Crystallization Screen Expand the screening to a wider range of precipitants (PEGs, salts, organic solvents), pH values, and temperatures. Consider specialized screens for protein-nucleic acid complexes.
Protein Instability or Aggregation Verify protein stability and monodispersity using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) prior to setting up crystallization trials.
This compound Hydrolysis Ensure the this compound stock is fresh and has been stored correctly. Minimize the time the complex is in solution before setting up crystallization plates. Consider the pH and temperature stability of this compound.
Flexible Regions in the Protein If the protein has known flexible loops or termini, consider protein engineering (e.g., truncation or site-directed mutagenesis) to remove these regions, which can interfere with crystal packing. Limited proteolysis can also be a useful tool to identify stable domains[7].
Problem 2: Poorly Diffracting Crystals or Microcrystals
Possible Cause Troubleshooting Strategy
Rapid Crystal Growth Optimize the crystallization conditions to slow down the rate of crystal growth. This can be achieved by lowering the precipitant or protein concentration, or by adjusting the temperature.
Crystal Twinning or Stacking Experiment with different crystallization methods (e.g., sitting drop vs. hanging drop vapor diffusion, microbatch). Additives can sometimes influence crystal packing and reduce twinning.
Incomplete or Heterogeneous Complex Formation Ensure complete binding of this compound to the protein. This can be verified by native gel electrophoresis or analytical ultracentrifugation. Purifying the complex by SEC before crystallization can improve homogeneity.
Vibrations or Temperature Fluctuations Ensure crystallization plates are stored in a vibration-free and temperature-stable environment.
Seeding Microseeding or streak seeding with crushed crystals from a previous experiment can often promote the growth of larger, single crystals.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound to Target Proteins

Disclaimer: The following data are hypothetical examples for illustrative purposes, as specific binding affinity data for this compound-protein complexes are not widely available in the literature. Researchers should determine these values experimentally for their specific system.

Protein Target Method Dissociation Constant (Kd) Stoichiometry (Protein:this compound)
Dianylylate Cyclase (DAC)Isothermal Titration Calorimetry (ITC)5 µM1:1
Phosphodiesterase (PDE)Surface Plasmon Resonance (SPR)12 µM1:1
This compound Effector Protein AMicroscale Thermophoresis (MST)25 µM1:2
Regulatory Protein BFluorescence Polarization (FP)8 µM1:1
Table 2: Recommended Starting Concentrations for Co-crystallization
Component Concentration Range Notes
Protein 5 - 15 mg/mLOptimal concentration is protein-dependent and should be determined empirically.
This compound 5- to 10-fold molar excess over the proteinA higher excess may be needed for weaker binding interactions. Ensure this compound is soluble at the desired concentration.
Precipitant (e.g., PEG 3350) 10 - 25% (w/v)The type and concentration of precipitant will need to be screened extensively.
Buffer (e.g., HEPES, Tris) 50 - 100 mMpH should be optimized for complex stability, typically in the range of 6.5 - 8.5.
Salt (e.g., NaCl, MgCl2) 50 - 200 mMSalts can affect protein solubility and complex formation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted from methods for the synthesis of related nucleotides and may require optimization.

  • Reaction Setup:

    • In a reaction volume of 1 mL, combine:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl2

      • 1 mM DTT

      • 5 mM ATP

      • Purified diadenylate cyclase (DAC) enzyme (concentration to be optimized)

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Inactivation:

    • Stop the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.

  • Purification:

    • Purify the this compound from the supernatant using anion-exchange chromatography (e.g., a DEAE-Sepharose column) with a triethylammonium bicarbonate gradient.

    • Pool the fractions containing this compound, lyophilize, and resuspend in nuclease-free water.

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Co-crystallization of a this compound-Protein Complex by Vapor Diffusion
  • Complex Formation:

    • Mix the purified protein (e.g., at 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) with a 10-fold molar excess of purified this compound.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the mixture at high speed for 10 minutes to remove any aggregates.

  • Crystallization Setup (Sitting Drop):

    • Pipette 1 µL of the this compound-protein complex solution into the well of a crystallization plate.

    • Add 1 µL of the reservoir solution (e.g., 15% w/v PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5).

    • Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Crystal Monitoring and Optimization:

    • Monitor the drops for crystal growth over several days to weeks.

    • If crystals appear, they can be optimized by varying the precipitant concentration, pH, and other additives in a systematic manner.

Signaling Pathway and Workflow Diagrams

pppApA_Signaling_Pathway ATP 2 x ATP DAC Diadenylate Cyclase (DAC) ATP->DAC This compound This compound (linear intermediate) DAC->this compound Synthesis c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization Effector Effector Proteins/ RNA c_di_AMP->Effector Binding PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degradation Response Cellular Response (e.g., Biofilm formation, Virulence) Effector->Response pApA pApA PDE->pApA

Caption: The c-di-AMP signaling pathway, where this compound is an intermediate.

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein Protein Expression & Purification QC Quality Control (Purity, Homogeneity) Protein->QC This compound This compound Synthesis & Purification This compound->QC Complex Complex Formation (Protein + this compound) QC->Complex Screening Crystallization Screening Complex->Screening Optimization Hit Optimization Screening->Optimization Harvest Crystal Harvesting & Cryo-protection Optimization->Harvest Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

References

Contamination issues in synthetic pppApA preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 5'-triphosphorylated adenylyl(3'→5')adenosine (pppApA).

Troubleshooting Guides

Difficulties with this compound preparations can often be traced back to contamination issues arising during synthesis and purification. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Low or No STING Pathway Activation in Functional Assays

Possible Cause: The most likely reason for reduced biological activity is the presence of impurities in the this compound preparation that either interfere with STING binding or dilute the concentration of the active compound.

Solution:

  • Assess Purity via HPLC: Analyze the this compound sample using ion-exchange or reverse-phase high-performance liquid chromatography (HPLC) to determine its purity.

  • Confirm Identity via Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the main peak and to identify any potential contaminants.

  • Repurify the Sample: If significant impurities are detected, repurify the this compound preparation using an appropriate chromatography method.

Problem 2: Inconsistent Results Between Batches of this compound

Possible Cause: Batch-to-batch variability can be caused by inconsistent purity levels. Even small differences in the concentration of certain contaminants can affect the outcome of sensitive cellular assays.

Solution:

  • Standardize Quality Control: Implement a standardized quality control protocol for every batch of this compound, including HPLC and mass spectrometry analysis.

  • Quantify this compound Concentration Accurately: Use a validated method, such as UV spectrophotometry with a known extinction coefficient, to accurately determine the concentration of this compound in each batch.

  • Perform Dose-Response Experiments: For each new batch, perform a dose-response experiment to ensure it exhibits the expected potency in your functional assay.

Problem 3: Unexpected Peaks in HPLC Chromatogram

Possible Cause: The presence of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. These can arise from several sources during enzymatic synthesis (e.g., using T7 RNA polymerase) or solid-phase chemical synthesis.

Solution:

  • Identify the Impurities: If possible, identify the impurities by collecting the corresponding fractions from the HPLC and analyzing them by mass spectrometry. Common contaminants are listed in the table below.

  • Optimize Synthesis and Purification: Based on the identity of the impurities, optimize the synthesis and purification protocols to minimize their formation. For example, if abortive sequences are a problem, consider optimizing the nucleotide concentrations during synthesis. If dsRNA is a contaminant from an enzymatic reaction, specialized purification steps may be needed.[1][2][3]

Quantitative Data on Common Contaminants

The following table summarizes common contaminants in this compound preparations and their potential impact on STING activation assays. The acceptable limits provided are recommendations for typical research applications and may need to be adjusted for specific experimental needs.

ContaminantCommon SourceTypical Acceptable Limit (% of Total)Impact of Exceeding Limit on STING Activation
Abortive Sequences (pA, ppA, pppA) Incomplete enzymatic or chemical synthesis< 2%Competitive inhibition of STING binding, leading to reduced potency.
Cyclic di-AMP (c-di-AMP) Side reaction during enzymatic synthesis< 0.5%Potent STING agonist; its presence can lead to an overestimation of this compound's activity.
Untriphosphorylated pApA Incomplete phosphorylation during synthesis or degradation< 3%May act as a competitive antagonist, reducing the overall STING activation.
Degradation Products (e.g., AMP, ATP) Hydrolysis of this compound< 1%No direct impact on STING activation, but reduces the effective concentration of this compound.
Pyrophosphate Byproduct of enzymatic synthesis< 0.1%Can inhibit T7 RNA polymerase activity if present in high concentrations during synthesis.[4]
Double-stranded RNA (dsRNA) Byproduct of T7 RNA polymerase activity< 1%Potent activator of other innate immune pathways (e.g., RIG-I, MDA5), which can confound results in certain cell types.[1][2][3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify synthetic this compound?

A1: Ion-exchange high-performance liquid chromatography (IEX-HPLC) is generally the most effective method for purifying this compound. The triphosphate group provides a strong negative charge, allowing for excellent separation from unphosphorylated or partially phosphorylated species. Reverse-phase HPLC can also be used, often with an ion-pairing agent.

Q2: How should I store my this compound to prevent degradation?

A2: this compound should be stored as a lyophilized powder at -20°C or colder. If in solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C. The pH of the solution should be maintained between 6.0 and 8.0 to minimize hydrolysis of the triphosphate group.

Q3: My mass spectrometry results show a peak with a mass of +80 Da. What is this?

A3: A mass addition of 80 Da often corresponds to the presence of a phosphate group. This could indicate the presence of tetraphosphorylated species, which can sometimes be generated as a side product during synthesis.

Q4: Can I use this compound to activate STING in any cell type?

A4: The responsiveness of a cell line to this compound depends on its expression of STING. Common cell lines used for STING activation assays include human monocytic THP-1 cells, HEK293T cells engineered to express STING, and mouse embryonic fibroblasts (MEFs).[6][7][8] It is important to verify STING expression in your cell line of choice.

Q5: What are the key differences in contaminants between enzymatic and solid-phase synthesis of this compound?

A5: Enzymatic synthesis (e.g., using T7 RNA polymerase) can produce byproducts like dsRNA and abortive RNA sequences.[1][2][3] Solid-phase synthesis, on the other hand, is more prone to contaminants like deletion sequences (n-1), products of incomplete deprotection, and modifications to the nucleobases from the chemical reagents used.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Ion-Exchange HPLC

This protocol provides a general method for assessing the purity of a this compound preparation.

Materials:

  • This compound sample

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., DNAPac PA200)

Method:

  • Reconstitute the lyophilized this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the anion-exchange column, equilibrated with 100% Mobile Phase A.

  • Inject 10-20 µL of the this compound sample.

  • Elute the sample using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the absorbance at 260 nm.

  • Calculate the purity of the this compound by integrating the area of the main peak and dividing it by the total area of all peaks.

Protocol 2: Cell-Based STING Reporter Assay

This protocol describes a method to measure the biological activity of this compound using a STING reporter cell line. This example uses a THP-1 cell line that expresses a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).[8]

Materials:

  • THP-1 ISRE-Luciferase reporter cells

  • Complete RPMI-1640 medium

  • This compound sample, accurately quantified

  • Positive control (e.g., 2'3'-cGAMP)

  • Transfection reagent suitable for suspension cells (if required for your specific cells)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Method:

  • Seed the THP-1 ISRE-Luciferase cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of your this compound sample and the positive control in complete medium.

  • Add 10 µL of the diluted this compound or control to the appropriate wells. Include wells with untreated cells as a negative control.

  • Optional: If your cells require it for uptake, pre-complex the this compound with a suitable transfection reagent according to the manufacturer's protocol before adding to the cells.

  • Incubate the plate at 37°C in a CO2 incubator for 6-18 hours.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate for 2 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal as a function of the this compound concentration to determine the dose-response relationship.

Visualizations

STING_Signaling_Pathway This compound This compound (or other STING agonists) STING STING Dimer (ER Membrane) This compound->STING Binding & Activation Translocation Translocation to Golgi Apparatus STING->Translocation p_STING Phosphorylated STING Translocation->p_STING Phosphorylation TBK1 TBK1 TBK1->p_STING p_IRF3 Phosphorylated IRF3 Dimer p_STING->p_IRF3 IRF3 Phosphorylation & Dimerization IRF3 IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Nuclear Translocation IFN Type I Interferon (e.g., IFN-β) & Cytokine Gene Expression Nucleus->IFN Transcription

Caption: The cGAS-STING signaling pathway activated by this compound.

pppApA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Synthesis Enzymatic or Solid-Phase Synthesis Crude Crude this compound (with impurities) Synthesis->Crude Purification Ion-Exchange HPLC Crude->Purification Fractions Fraction Collection Purification->Fractions HPLC Purity Analysis (HPLC) Fractions->HPLC MS Identity Confirmation (Mass Spectrometry) Fractions->MS Pooling Pool Pure Fractions HPLC->Pooling MS->Pooling PureProduct Pure this compound Pooling->PureProduct FunctionalAssay Functional Assay (STING Activation) PureProduct->FunctionalAssay

Caption: Experimental workflow for this compound synthesis and quality control.

Troubleshooting_Logic Start Low STING Activation? CheckPurity Analyze Purity by HPLC Start->CheckPurity Yes TroubleshootAssay Troubleshoot Functional Assay (e.g., cell viability, reporter) Start->TroubleshootAssay No Pure Is Purity >95%? CheckPurity->Pure CheckIdentity Confirm Identity by Mass Spectrometry Pure->CheckIdentity Yes Repurify Repurify Sample Pure->Repurify No CorrectMass Is Mass Correct? CheckIdentity->CorrectMass Resynthesize Resynthesize Compound CorrectMass->Resynthesize No CorrectMass->TroubleshootAssay Yes Repurify->CheckPurity Resynthesize->Start End Problem Solved TroubleshootAssay->End

Caption: Troubleshooting logic for low STING activation.

References

Technical Support Center: Optimizing Bacterial Cell Lysis for pppApA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize bacterial cell lysis for the extraction of the signaling molecule pppApA (adenosine 5'-triphosphate-3'-diphosphate).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a lysis method for this compound extraction?

A1: The most critical factor is the rapid and complete inactivation of cellular nucleases and phosphatases that can degrade this compound. The chosen method should effectively disrupt the bacterial cell wall and membrane while preserving the integrity of this labile molecule. Cold temperatures and the immediate addition of extraction solvents are crucial.

Q2: Are there differences in lysing Gram-positive versus Gram-negative bacteria for this compound extraction?

A2: Yes, the cell wall structure significantly impacts lysis efficiency. Gram-positive bacteria have a thick peptidoglycan layer, often requiring more rigorous mechanical disruption (e.g., bead beating) or enzymatic pre-treatment with lysozyme.[1][2] Gram-negative bacteria possess an outer membrane that can be destabilized with detergents or EDTA, making their peptidoglycan layer more accessible to lytic agents.[1]

Q3: How can I minimize this compound degradation during cell lysis?

A3: To minimize degradation, it is essential to keep the sample on ice at all times during processing.[3][4] Sonication should be performed in short bursts with cooling intervals to prevent heat generation.[3][5] The addition of a strong acid like perchloric acid or trichloroacetic acid early in the extraction process helps to denature degradative enzymes.[6]

Q4: My this compound yield is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete Cell Lysis: The chosen method may not be robust enough for your bacterial strain.

  • This compound Degradation: Inefficient inactivation of nucleases and phosphatases.

  • Poor Extraction: The solvent system may not be optimal for partitioning this compound.

  • Sample Handling: Delays in processing or inadequate cooling can lead to degradation.

  • Suboptimal Growth Conditions: The bacteria may not be producing high levels of this compound.

Q5: Can I store my bacterial pellet before lysis?

A5: It is highly recommended to process the bacterial pellet immediately after harvesting. If storage is unavoidable, flash-freeze the pellet in liquid nitrogen and store it at -80°C to minimize enzymatic activity.[3]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound in the Final Extract
Possible Cause Troubleshooting Step
Inefficient Cell Lysis - Verify cell lysis visually using a microscope. - For Gram-positive bacteria, increase the duration or intensity of bead beating, or optimize lysozyme incubation time. - For Gram-negative bacteria, ensure the lysis buffer contains a chelating agent like EDTA to destabilize the outer membrane.[1] - Consider combining a gentle enzymatic lysis with a more forceful mechanical method.
Degradation of this compound - Ensure all steps are performed on ice or at 4°C. - Use pre-chilled buffers and tubes. - Minimize the time between cell harvesting and the addition of the extraction solvent. - For sonication, use short pulses (e.g., 10-20 seconds) followed by cooling periods of at least 30 seconds on ice.[3] - Immediately add a strong acid (e.g., perchloric acid) to the lysate to precipitate proteins and inactivate enzymes.[6]
Inefficient Extraction - Ensure the chosen extraction solvent (e.g., phenol-chloroform, perchloric acid) is appropriate for small, charged molecules. - Optimize the pH of your extraction buffers. Dinucleoside polyphosphates are reported to be stable in basic conditions.[6]
Issues with Downstream Analysis (e.g., HPLC-MS) - Check for the presence of interfering substances from the lysis buffer in your final extract. - Ensure your analytical method is sensitive enough to detect low concentrations of this compound. - Use an internal standard to account for extraction and analytical variability.
Issue 2: Inconsistent this compound Yields Between Replicates
Possible Cause Troubleshooting Step
Variable Lysis Efficiency - Standardize the lysis procedure meticulously. For sonication, ensure the probe is always at the same depth and the power settings are consistent. - For bead beating, use a consistent bead volume-to-cell suspension ratio and a fixed agitation speed and duration.
Inconsistent Sample Handling - Process all samples in parallel to minimize time-dependent variations. - Ensure uniform and rapid cooling of all samples.
Pipetting Errors - Use calibrated pipettes and ensure complete transfer of cell suspensions and lysates.

Quantitative Data on Lysis Efficiency

Table 1: Comparison of DNA Yield from Different Lysis Methods for E. coli and S. aureus

Lysis MethodOrganismMedian DNA Extraction Efficiency (%)Notes
FTA® Elute PaperE. coli76.9Highest efficiency for E. coli.
FTA® Elute PaperS. aureus108.9Highest efficiency for S. aureus.
Reischl et al. (Boiling)E. coli43.7Showed some inhibition of downstream qPCR.
QIAamp® DNA Mini KitE. coli-Showed some inhibition of downstream qPCR.
Enzymatic LysisSaliva BacteriaHigher DNA Yield5.3-fold higher bacterial DNA yield compared to mechanical lysis.[7]
Mechanical Lysis (Bead Beating)Saliva BacteriaLower DNA YieldLower yield but revealed higher operational taxonomic unit richness.[7]
Data adapted from comparative studies on DNA extraction efficiency.[8]

Table 2: Comparison of Protein Yield from Different Lysis Methods for Purple Non-Sulfur Bacteria (PNSB)

Lysis MethodProtein Yield (%)Notes
Thermal TreatmentLow-
Bath Sonication8-13More efficient than thermal treatment.
Probe Sonication8-13Similar efficiency to bath sonication.
Chemical-aided SonicationSignificantly HigherThe combination of chemical agents and sonication improved protein yield.
Data adapted from a study on protein extraction from PNSB.[9]

Note: The optimal lysis method for this compound extraction may differ from that for DNA or proteins due to the unique chemical properties and stability of this compound. The data above should be used as a general guide to the disruptive power of different methods.

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound

This method is harsh and effectively denatures proteins, which helps to preserve this compound.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a minimal volume of ice-cold 0.5 M perchloric acid.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Neutralization:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the acidic extract by adding a potassium carbonate solution (e.g., 3 M K₂CO₃, 0.5 M MOPS) dropwise until the pH reaches 6-7. Monitor with pH paper.

    • Incubate on ice for 15 minutes to allow the precipitation of potassium perchlorate.

  • Clarification:

    • Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the potassium perchlorate.

    • Carefully collect the supernatant containing the this compound.

  • Downstream Processing: The extract can be stored at -80°C or further purified and analyzed by methods such as HPLC-MS.

Protocol 2: Sonication-Based Lysis for this compound Extraction

This protocol uses mechanical disruption followed by solvent extraction.

  • Cell Harvesting and Resuspension:

    • Harvest cells as described in Protocol 1.

    • Resuspend the cell pellet in an appropriate ice-cold buffer (e.g., Tris-HCl, pH 7.5).

  • Sonication:

    • Place the cell suspension in an ice-water bath.

    • Sonicate using a probe sonicator with short bursts of 15-30 seconds, followed by cooling periods of at least 30 seconds.[3] Repeat for a total of 3-5 cycles, or until the lysate appears less viscous.

  • Extraction:

    • Immediately after sonication, add an equal volume of ice-cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water).

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Transfer the supernatant to a new tube for analysis.

Visualizations

pppApA_Signaling_Pathway Stress Environmental Stress (e.g., Nutrient Limitation) RelA_SpoT RelA/SpoT Homologs (Synthases) Stress->RelA_SpoT Activates pppGpp (p)ppGpp RelA_SpoT->pppGpp Synthesizes ATP_GTP ATP + GTP ATP_GTP->RelA_SpoT pppApA_Synthase This compound Synthase (e.g., CdnC) ATP_GTP->pppApA_Synthase pppGpp->pppApA_Synthase May regulate This compound This compound pppApA_Synthase->this compound Synthesizes Receptor Receptor Protein This compound->Receptor Binds to Degradation Nuclease/Phosphatase (Degradation) This compound->Degradation Effector Effector Protein / Transcriptional Regulator Receptor->Effector Activates Response Cellular Response (e.g., Biofilm formation, Virulence) Effector->Response Regulates

Caption: A generalized signaling pathway for this compound synthesis and action in bacteria.

Lysis_Workflow Start Start: Bacterial Culture Harvest 1. Cell Harvesting (Centrifugation) Start->Harvest Pellet Bacterial Cell Pellet Harvest->Pellet Lysis 2. Cell Lysis (Choose one method) Pellet->Lysis Mechanical Mechanical (Sonication, Bead Beating) Lysis->Mechanical Chemical Chemical (Detergents, Acid) Lysis->Chemical Enzymatic Enzymatic (Lysozyme) Lysis->Enzymatic Lysate Crude Lysate Mechanical->Lysate Chemical->Lysate Enzymatic->Lysate Extraction 3. This compound Extraction (e.g., Acid Precipitation) Lysate->Extraction Clarification 4. Clarification (Centrifugation) Extraction->Clarification Extract Clarified Extract Clarification->Extract Analysis 5. Analysis (e.g., HPLC-MS) Extract->Analysis

Caption: Experimental workflow for bacterial cell lysis and this compound extraction.

References

Troubleshooting inconsistent results in pppApA signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying pppApA signaling. The information is tailored for scientists and drug development professionals investigating the role of this linear dinucleotide in innate immunity and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cellular signaling?

This compound, or 5'-triphosphoadenylyl(3'→5')adenosine, is a linear dinucleotide. It is recognized as an intermediate in the enzymatic synthesis of cyclic di-AMP (c-di-AMP), a bacterial second messenger that plays a crucial role in regulating various physiological processes in bacteria.[1] In the context of innate immunity, molecules structurally related to bacterial signaling molecules can be recognized by host cell sensors, triggering immune responses. While the direct role of this compound as a signaling molecule in mammalian cells is an active area of research, its potential to activate the cGAS-STING pathway is of significant interest.

Q2: How is the this compound signaling pathway thought to be activated?

The proposed mechanism for this compound-mediated signaling involves its interaction with the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides.[2][3] The prevailing hypothesis is that this compound, similar to the well-characterized cyclic GMP-AMP (cGAMP), can act as a ligand for the STING (Stimulator of Interferon Genes) protein. This binding is thought to induce a conformational change in STING, leading to its activation and the initiation of downstream signaling cascades.

Q3: What are the key downstream events following this compound-mediated STING activation?

Upon activation by a ligand like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[4] This initiates a signaling cascade that typically involves the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[5][6]

Troubleshooting Inconsistent Results

Problem 1: No or low IFN-β production after treating cells with this compound.

  • Possible Cause 1: this compound degradation.

    • Solution: Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C or below. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Inefficient delivery of this compound into the cytoplasm.

    • Solution: For in vitro studies, use a suitable transfection reagent to deliver this compound into the cytoplasm. Optimize the transfection protocol for your specific cell type, as efficiency can vary greatly.[7] Consider using digitonin permeabilization as an alternative delivery method.

  • Possible Cause 3: Cell line does not express functional STING or cGAS.

    • Solution: Verify the expression and functionality of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line using Western blotting or qPCR. Some common cell lines, like HEK293T, have a deficient cGAS-STING pathway.[7]

  • Possible Cause 4: Incorrect timing of sample collection.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring IFN-β production. Peak expression can vary depending on the cell type and experimental conditions.

Problem 2: High background signaling or constitutive STING activation.

  • Possible Cause 1: Contamination of cell cultures with DNA or other immune stimuli.

    • Solution: Maintain sterile cell culture techniques to prevent bacterial or mycoplasma contamination. Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and consumables.

  • Possible Cause 2: Cellular stress.

    • Solution: Avoid over-confluency of cells, nutrient deprivation, or harsh transfection conditions, as these can lead to the release of self-DNA into the cytoplasm and subsequent STING activation.[3]

  • Possible Cause 3: Issues with the experimental setup.

    • Solution: Include appropriate negative controls, such as mock-transfected cells or cells treated with the transfection reagent alone, to assess baseline signaling levels.

Problem 3: Variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure uniform cell seeding across all wells of your experimental plates. Use a cell counter for accurate cell quantification.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent concentrations.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples, or fill them with media to maintain a more uniform environment.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Cytokine Production in THP-1 Monocytes

This table presents hypothetical, yet plausible, data to illustrate the expected dose-dependent effect of this compound on cytokine production. Actual results may vary based on experimental conditions.

This compound Concentration (µM)IFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Control)< 10< 15< 20
1150 ± 25250 ± 40180 ± 30
5600 ± 75800 ± 90550 ± 60
101200 ± 1501500 ± 2001000 ± 120
201150 ± 1301450 ± 180950 ± 110

Table 2: Comparison of a Known STING Agonist (cGAMP) and this compound on IFN-β Production

This table provides a comparative view of IFN-β induction by a well-established STING agonist (cGAMP) and the expected response from this compound at a fixed concentration. Data for cGAMP is based on typical literature values, while this compound data is illustrative.

Agonist (10 µM)IFN-β Production (pg/mL)
Control< 10
cGAMP2500 ± 300
This compound1200 ± 150

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using this compound

This protocol describes the stimulation of a STING-competent cell line (e.g., THP-1 monocytes) with this compound to measure downstream IFN-β production.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • ELISA kit for human IFN-β

Methodology:

  • Cell Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and differentiate them into macrophage-like cells by treating with 100 nM PMA for 48 hours.

  • Preparation of Transfection Complexes:

    • For each well, dilute the desired amount of this compound in 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 25 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection: Add the 50 µL of transfection complex to each well containing the differentiated THP-1 cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • IFN-β Measurement: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's protocol.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol outlines the detection of key phosphorylation events in the STING pathway following this compound stimulation.

Materials:

  • Stimulated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis: Lyse the stimulated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

pppApA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pppApA_ext This compound pppApA_cyt This compound pppApA_ext->pppApA_cyt Transfection/ Permeabilization STING STING (on ER) pppApA_cyt->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylation IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization IFN_beta_gene IFN-β Gene p_IRF3_dimer->IFN_beta_gene Translocates to Nucleus and Binds Promoter DNA DNA

Caption: Proposed this compound signaling pathway via STING activation.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed STING-competent cells stimulate Stimulate cells with this compound (with transfection reagent) start->stimulate incubate Incubate for optimal time (e.g., 18-24 hours) stimulate->incubate collect Collect supernatant and cell lysate incubate->collect elisa ELISA for IFN-β and other cytokines collect->elisa western Western Blot for p-STING, p-TBK1, p-IRF3 collect->western qpcr qPCR for IFN-β and ISG expression collect->qpcr end End: Data Interpretation elisa->end western->end qpcr->end

Caption: General experimental workflow for studying this compound signaling.

References

Technical Support Center: Analysis of pppApA by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of pppApA (diadenosine triphosphate) on Thin-Layer Chromatography (TLC) plates.

Troubleshooting Guide: Improving this compound Resolution

Poor resolution of this compound on TLC plates can manifest as streaking, co-elution with other nucleotides (e.g., ATP, ADP), or diffuse spots. The following table outlines common problems and potential solutions, with a focus on mobile phase and stationary phase selection.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Spots too close together) Inappropriate mobile phase polarity. The highly polar nature of this compound requires a polar mobile phase to encourage migration.Modify the mobile phase composition. For PEI-cellulose plates, adjusting the salt concentration or pH of aqueous mobile phases can significantly impact resolution.[1] Try a stepwise gradient of LiCl or ammonium formate.[2]
Incorrect stationary phase. Standard silica gel is often not ideal for highly polar compounds like dinucleoside polyphosphates.[3]Utilize Polyethyleneimine (PEI)-cellulose TLC plates, which provide anion-exchange properties suitable for separating nucleotides.[3][4][5]
Streaking or Tailing of Spots Sample overloading. Applying too much sample can saturate the stationary phase.Dilute the sample before application. Apply the sample in small, repeated spots, allowing the solvent to evaporate between applications.
Inappropriate mobile phase pH. The charge state of this compound is pH-dependent, which can affect its interaction with the stationary phase.Adjust the pH of the mobile phase. For PEI-cellulose, buffers such as sodium formate can be effective.[6]
High salt concentration in the sample.If possible, desalt the sample before TLC analysis.
Spots Remain at the Origin Mobile phase is not polar enough to move the highly charged this compound.Increase the polarity of the mobile phase. For PEI-cellulose, this can be achieved by increasing the salt concentration of the aqueous mobile phase.[1] For example, a higher concentration of LiCl can increase the elution strength.
No Visible Spots Insufficient sample concentration.Concentrate the sample or apply a larger volume.
Ineffective visualization method. This compound is colorless.Use a non-destructive visualization method like UV light (254 nm), as purine rings are UV-active.[7] TLC plates with a fluorescent indicator will show this compound as dark spots on a glowing background.[7]
Table 1: Mobile Phase Systems for Nucleotide Separation on PEI-Cellulose TLC

The choice of mobile phase is critical for achieving good resolution of this compound. Below are examples of mobile phase systems that can be adapted for your specific separation needs.

Mobile Phase CompositionStationary PhaseApplication Notes
0.2 M to 1.6 M LiCl (stepwise gradient)PEI-CelluloseA salt gradient is effective for separating nucleotides based on the number of phosphate groups. Higher salt concentrations will elute more highly charged molecules.[2]
2 M Sodium Formate buffer, pH 3.4PEI-CelluloseThis acidic buffer system can provide good separation of nucleotides and their derivatives.[6]
3.2 M Sodium Phosphate, pH 5PEI-CelluloseA high concentration phosphate buffer can be used for separating charged species like nucleotide adducts.[8]
Isobutyric acid / 1 M NH₄OH / H₂O (66:1:33, v/v/v)PEI-CelluloseAn organic acid/base system that can be effective for separating various nucleotides.
1-Propanol / Concentrated NH₃ / H₂O (6:3:1, v/v/v)CelluloseA solvent-based system that can be used on cellulose plates for nucleotide separation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample streaking on the TLC plate?

A1: Streaking is a common issue when separating highly polar and charged molecules like this compound. The primary causes are often sample overloading, an inappropriate mobile phase pH, or high salt content in your sample. Try diluting your sample, ensuring your mobile phase is buffered to an appropriate pH (e.g., using a formate buffer[6]), and consider desalting your sample if it has a high salt concentration.

Q2: I don't see any spots on my TLC plate after development. What could be the problem?

A2: Since this compound is not visible to the naked eye, a visualization technique is required. The most common and non-destructive method is to use a TLC plate with a fluorescent indicator and view it under short-wave UV light (254 nm).[7] this compound, containing purine rings, will absorb the UV light and appear as a dark spot against the fluorescent background. If you are using this method and still see no spots, your sample may be too dilute.

Q3: What is the best stationary phase for this compound TLC?

A3: For highly polar and anionic compounds like dinucleoside polyphosphates, PEI-cellulose is the recommended stationary phase.[3][4][5] The polyethyleneimine impregnation provides a weak anion-exchange character, which allows for the separation of nucleotides based on the number and charge of their phosphate groups.[1][3]

Q4: Can I use a standard silica gel TLC plate to separate this compound?

A4: While it may be possible to achieve some separation on silica gel, it is generally not ideal for highly polar compounds like this compound, which may interact too strongly with the silica, leading to poor migration and streaking.[3] Modified stationary phases like PEI-cellulose typically provide much better resolution for this class of molecules.[4][5]

Q5: How can I confirm the identity of the this compound spot on my TLC plate?

A5: The most straightforward way to confirm the identity of your spot is to co-spot a known standard of this compound alongside your sample on the same TLC plate. If your sample spot migrates to the same Rf value as the standard, it provides strong evidence of its identity.

Experimental Protocol: TLC of this compound on PEI-Cellulose

This protocol provides a general procedure for the separation of this compound from other nucleotides. Optimization of the mobile phase may be required depending on the specific sample matrix.

Materials:

  • PEI-Cellulose TLC plates

  • This compound standard

  • ATP, ADP, AMP standards (for comparison)

  • Mobile Phase: 1.0 M Lithium Chloride (LiCl) in deionized water

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Pencil

Procedure:

  • Plate Preparation: Handle the PEI-cellulose plate carefully by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

  • Sample Preparation: Dissolve the this compound sample and standards in a suitable solvent (e.g., deionized water or a buffer compatible with your sample) to a concentration of approximately 1-5 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small volume (1-2 µL) of your sample and each standard onto the origin line. Keep the spots small and well-separated. Allow the spots to dry completely before proceeding.

  • Development: Pour the mobile phase (1.0 M LiCl) into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside the chamber, leaning against the side, to help saturate the chamber with solvent vapor. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.

  • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization: View the dried plate under a UV lamp (254 nm). The nucleotide spots will appear as dark spots against the fluorescent background. Gently circle the spots with a pencil to mark their positions.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf value of your sample spot to that of the this compound standard.

Visualizations

pppApA_Signaling_Pathway cluster_synthesis c-di-AMP Synthesis cluster_degradation c-di-AMP Degradation ATP1 ATP Diadenylate_Cyclase Diadenylate Cyclase ATP1->Diadenylate_Cyclase ATP2 ATP ATP2->Diadenylate_Cyclase This compound This compound c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization Diadenylate_Cyclase->this compound Intermediate c_di_AMP_degrade c-di-AMP PDE Phosphodiesterase (PDE) c_di_AMP_degrade->PDE pApA pApA AMP AMP pApA->AMP PDE->pApA Hydrolysis

Caption: The c-di-AMP signaling pathway, where two ATP molecules form the intermediate this compound, which then cyclizes to produce c-di-AMP.[9][10][11]

TLC_Workflow start Start plate_prep Prepare PEI-Cellulose Plate (Draw Origin Line) start->plate_prep sample_prep Prepare this compound Sample and Standards plate_prep->sample_prep spotting Spot Sample and Standards on Origin Line sample_prep->spotting chamber_prep Equilibrate Developing Chamber with Mobile Phase spotting->chamber_prep development Develop TLC Plate chamber_prep->development drying Dry the Plate development->drying visualization Visualize Spots under UV Light (254 nm) drying->visualization analysis Calculate Rf Values and Analyze visualization->analysis end End analysis->end

Caption: Experimental workflow for the Thin-Layer Chromatography of this compound.

References

Validation & Comparative

A Comparative Guide to pppApA and c-di-AMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial signal transduction, cyclic dinucleotides have emerged as key players in regulating a wide array of physiological processes. Among these, cyclic di-adenosine monophosphate (c-di-AMP) has been identified as an essential second messenger in many Gram-positive bacteria, influencing everything from cell wall homeostasis and potassium transport to virulence. This guide provides a comprehensive comparison of the c-di-AMP signaling pathway and the role of its linear precursor, 5'-phosphoadenylyl-(3'->5')-adenosine (pppApA). While c-di-AMP is a well-established signaling molecule with a defined pathway, current evidence indicates that this compound is primarily a metabolic intermediate in the synthesis of c-di-AMP and other cyclic oligonucleotides, rather than a signaling molecule with its own dedicated pathway.[1]

The c-di-AMP Signaling Pathway: A Central Regulator

The c-di-AMP signaling pathway is a crucial regulatory network in many bacteria. Its intracellular concentration is tightly controlled by the coordinated action of synthesis and degradation enzymes. Fluctuations in c-di-AMP levels are sensed by a variety of protein and RNA receptors, which in turn modulate downstream cellular processes.

Synthesis of c-di-AMP

c-di-AMP is synthesized from two molecules of adenosine triphosphate (ATP) by a class of enzymes known as diadenylate cyclases (DACs).[2][3] These enzymes catalyze the formation of a 3',5'-phosphodiester bond, releasing two pyrophosphate molecules in the process. Several families of DACs have been identified, including DisA, CdaA, and CdaS, which are characterized by a conserved DAC domain.[4] The synthesis can proceed through a linear intermediate, this compound.[5]

Degradation of c-di-AMP

The intracellular levels of c-di-AMP are downregulated by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide.[2] There are two main classes of c-di-AMP-specific PDEs. The first class, containing a DHH/DHHA1 domain (e.g., GdpP), cleaves c-di-AMP into the linear intermediate 5'-phosphoadenylyl-adenosine (pApA).[3] The second class, characterized by an HD domain (e.g., PgpH), can also perform this initial cleavage. Subsequently, pApA is further hydrolyzed into two molecules of 5'-AMP by other nucleases.[3][6]

Receptors and Downstream Effects

c-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, including proteins and riboswitches. These interactions can either activate or inhibit the function of the target molecule. Key cellular processes regulated by c-di-AMP include:

  • Potassium Homeostasis: c-di-AMP regulates the activity of potassium transporters. It can inhibit potassium uptake by binding to proteins like KtrA and CpaA, and also control the expression of potassium transporter genes via the ydaO riboswitch.[4][7]

  • Cell Wall Homeostasis: The synthesis of c-di-AMP is linked to peptidoglycan biosynthesis, and altered c-di-AMP levels can impact cell wall integrity and resistance to cell wall-targeting antibiotics.[4]

  • DNA Integrity: Some DACs, like DisA, are involved in monitoring DNA integrity.[4]

  • Host Immune Response: When released into host cells during infection, c-di-AMP can be recognized by host proteins, triggering an immune response.

The Role of this compound

Current scientific literature primarily describes this compound as a linear dinucleotide intermediate in the enzymatic synthesis of c-di-AMP from ATP.[1][5] There is no substantial evidence to suggest that this compound functions as a standalone signaling molecule with its own dedicated receptors and downstream effector pathways in the same manner as c-di-AMP. Its primary known role is as a transient species in the metabolic pathway leading to the production of cyclic dinucleotides.

Signaling Pathway Diagrams

To visualize these pathways, the following diagrams have been generated using the Graphviz DOT language.

c_di_AMP_Signaling_Pathway ATP 2 x ATP DAC Diadenylate Cyclases (e.g., DisA, CdaA) ATP->DAC Synthesis This compound This compound c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization PDE_DHH Phosphodiesterases (DHH/DHHA1 domain, e.g., GdpP) c_di_AMP->PDE_DHH Degradation PDE_HD Phosphodiesterases (HD domain, e.g., PgpH) c_di_AMP->PDE_HD Degradation Receptors Effector Proteins & Riboswitches (e.g., KtrA, CpaA, KdpD, DarA, DarB, ydaO) c_di_AMP->Receptors Binding pApA pApA Nuclease Nuclease pApA->Nuclease AMP 2 x AMP DAC->this compound PDE_DHH->pApA PDE_HD->pApA Nuclease->AMP Response Cellular Responses (K+ homeostasis, Cell wall synthesis, DNA integrity, Virulence) Receptors->Response Modulation

c-di-AMP Signaling Pathway Overview

Metabolic_Relationship cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 x ATP This compound This compound (intermediate) ATP->this compound Diadenylate Cyclase c_di_AMP_syn c-di-AMP This compound->c_di_AMP_syn c_di_AMP_deg c-di-AMP pApA pApA (intermediate) c_di_AMP_deg->pApA Phosphodiesterase (GdpP, PgpH) AMP 2 x AMP pApA->AMP Nuclease

Metabolic Relationship of c-di-AMP and this compound

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the molecules and enzymes involved in the c-di-AMP pathway. Data for a dedicated this compound signaling pathway are not available as one has not been identified.

Parameterc-di-AMPThis compound / pApAReference(s)
Intracellular Concentration 1 - 5 µM in B. subtilisNot typically measured as a signaling molecule[8]
Enzyme Kinetics (Synthesis) Diadenylate Cyclase (e.g., CdaA, DisA) -
Km for ATPVaries by enzyme and organism-
kcatVaries by enzyme and organism-
Enzyme Kinetics (Degradation) Phosphodiesterase (e.g., GdpP, PgpH) Phosphodiesterase (e.g., MsPDE)
Km for c-di-AMP1.3 µM (GdpP from B. subtilis)Km for pApA: Varies[9]
kcat for c-di-AMP0.55 s-1 (GdpP from B. subtilis)kcat for pApA: Varies[9]
Receptor Binding Affinity (Kd) No known dedicated receptors
KtrA (S. aureus)~64.4 nM-[10]
CpaA (S. aureus)Binding confirmed-[11]
KdpD (S. aureus)~2 µM-[12]
DarA (B. subtilis)Binding confirmed-[13]
DarB (B. subtilis)~27 nM-[1]
ydaO RiboswitchSub-nanomolar to low nanomolar-[14][15]

Experimental Protocols

Quantification of c-di-AMP and pApA in Bacterial Cell Extracts by HPLC

This protocol is adapted from methods used for quantifying cyclic dinucleotides in bacterial extracts.[16][17]

A. Materials:

  • Bacterial cell culture

  • Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v)

  • Centrifuge

  • Vacuum concentrator

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 100 mM KH₂PO₄, 4 mM Tetrabutylammonium hydrogen sulfate, pH 5.9

  • Mobile Phase B: 100% Methanol or Acetonitrile

  • c-di-AMP and pApA standards

B. Protocol:

  • Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest a defined volume of culture by centrifugation at 4°C.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solution. Incubate on ice with intermittent vortexing.

  • Cell Lysis: Lyse the cells using methods such as bead beating or sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • Resuspension: Resuspend the dried extract in a small, defined volume of sterile water or HPLC-grade water.

  • HPLC Analysis:

    • Inject a known volume of the resuspended extract onto a C18 column equilibrated with the mobile phase.

    • Separate the nucleotides using a gradient of Mobile Phase B. A typical gradient might be a linear increase from 0% to 50% Mobile Phase B over 30 minutes.[16]

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve by running known concentrations of c-di-AMP and pApA standards.

    • Calculate the concentration of c-di-AMP and pApA in the cell extracts by comparing their peak areas to the standard curve. Normalize the results to cell number or total protein concentration.

In Vitro Assay for Diadenylate Cyclase (c-di-AMP Synthesis) Activity

This protocol is based on assays used to characterize DAC enzymes.[13]

A. Materials:

  • Purified diadenylate cyclase enzyme

  • Reaction buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NaCl

  • ATP solution

  • [α-³²P]ATP (for radioactive detection) or a non-radioactive detection method (e.g., HPLC)

  • Thin Layer Chromatography (TLC) plate or HPLC system

  • EDTA to stop the reaction

B. Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the purified DAC enzyme, and ATP. For radioactive assays, include a small amount of [α-³²P]ATP.

  • Initiate Reaction: Start the reaction by adding the ATP substrate and incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: Take aliquots of the reaction at different time points (e.g., 0, 10, 30, 60 minutes).

  • Stop Reaction: Stop the reaction in each aliquot by adding EDTA to chelate the Mg²⁺ ions.

  • Analysis (Radioactive Method):

    • Spot the reaction aliquots onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate ATP from c-di-AMP.

    • Expose the TLC plate to a phosphor screen and visualize the radioactive spots.

    • Quantify the amount of c-di-AMP produced by measuring the intensity of the corresponding spot.

  • Analysis (Non-Radioactive HPLC Method):

    • Analyze the reaction aliquots by HPLC as described in the quantification protocol above to separate and quantify the c-di-AMP product.

In Vitro Assay for Phosphodiesterase (c-di-AMP Degradation) Activity

This protocol is adapted from assays used to characterize c-di-AMP phosphodiesterases.[11][17]

A. Materials:

  • Purified phosphodiesterase enzyme

  • Reaction buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM MnCl₂

  • c-di-AMP substrate

  • [³²P]-labeled c-di-AMP (for radioactive detection) or a non-radioactive detection method (e.g., HPLC)

  • TLC plate or HPLC system

  • Heat block or boiling water bath to stop the reaction

B. Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the purified PDE enzyme, and the c-di-AMP substrate. For radioactive assays, use [³²P]-labeled c-di-AMP.

  • Initiate Reaction: Start the reaction by adding the enzyme and incubate at its optimal temperature (e.g., 37°C).

  • Time Points: Take aliquots of the reaction at various time points.

  • Stop Reaction: Terminate the reaction by heating the aliquots (e.g., 95°C for 5 minutes) to denature the enzyme.

  • Analysis:

    • Analyze the reaction products (pApA and AMP) by TLC or HPLC as described in the previous protocols.

    • Quantify the decrease in the c-di-AMP substrate and the increase in the pApA and AMP products over time to determine the enzyme's activity.

Conclusion

The c-di-AMP signaling pathway is a vital regulatory network in a wide range of bacteria, controlling essential cellular functions and host-pathogen interactions. Its intricate control through synthesis, degradation, and effector binding presents numerous potential targets for novel antimicrobial drug development. In contrast, this compound is currently understood to be a metabolic intermediate in the synthesis of c-di-AMP, and there is no evidence for a distinct this compound-mediated signaling pathway. Future research will continue to unravel the complexities of c-di-AMP signaling and may yet reveal additional roles for related nucleotides.

References

A Tale of Two Dinucleotides: Functional Distinctions Between pppApA and pApA in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of cellular communication, the precise roles of signaling molecules are of paramount importance. This guide offers a detailed comparison of two structurally similar yet functionally distinct linear dinucleotides: 5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA) and 5'-phosphoadenylyl-(3'→5')-adenosine (pApA). While both are key players in the metabolic lifecycle of the bacterial second messenger cyclic di-AMP (c-di-AMP), their opposing roles as a biosynthetic precursor and a degradation product dictate their different impacts on cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules.

At a Glance: Structural and Functional Opposition

The fundamental difference between this compound and pApA lies in their 5'-terminal phosphate groups, which dictates their position and function within the c-di-AMP signaling cascade. This compound is a transient intermediate in the synthesis of c-di-AMP, while pApA is a more stable product of c-di-AMP degradation.

FeatureThis compound (5'-triphosphoadenylyl-(3'→5')-adenosine)pApA (5'-phosphoadenylyl-(3'→5')-adenosine)
Chemical Structure An ATP molecule linked to an AMP molecule via a 3'-5' phosphodiester bond. Contains a 5'-triphosphate group.Two AMP molecules linked via a 3'-5' phosphodiester bond. Contains a 5'-monophosphate group.
Primary Role Biosynthetic precursor to cyclic di-AMP (c-di-AMP).[1][2][3]Degradation product of c-di-AMP.[4][5]
Metabolic Position Intermediate in the anabolic pathway of c-di-AMP.[1][2]Product of the catabolic pathway of c-di-AMP.[4]
Signaling Activity Generally considered inactive as a signaling molecule itself. Its primary significance is its conversion to the active signal, c-di-AMP.Largely considered an inactive degradation product, though accumulation may have indirect cellular effects. Often used as a negative control in c-di-AMP signaling studies.[6]

The c-di-AMP Lifecycle: A Central Role for this compound and pApA

The functional divergence of this compound and pApA is best understood within the context of the c-di-AMP signaling pathway. This pathway is critical for many bacteria, regulating processes from cell wall homeostasis to virulence. In host organisms, c-di-AMP can trigger an innate immune response through the STING (Stimulator of Interferon Genes) pathway.

cluster_synthesis c-di-AMP Synthesis cluster_degradation c-di-AMP Degradation cluster_signaling Signaling 2 ATP 2 ATP This compound This compound 2 ATP->this compound Diadenylate Cyclase (DAC) c-di-AMP c-di-AMP This compound->c-di-AMP DAC pApA pApA c-di-AMP->pApA PDE (GdpP, PgpH) STING Activation STING Activation c-di-AMP->STING Activation 2 AMP 2 AMP pApA->2 AMP PDE (Pde2)

Figure 1. The metabolic relationship of this compound and pApA to the c-di-AMP signaling pathway.

As depicted in Figure 1, diadenylate cyclases (DACs) synthesize c-di-AMP from two ATP molecules, with this compound being a key intermediate in this process.[1][2] Conversely, phosphodiesterases (PDEs), such as GdpP and PgpH, hydrolyze the cyclic bond of c-di-AMP to produce the linear dinucleotide pApA.[4] A separate class of PDEs, like Pde2, can then further degrade pApA into two molecules of AMP.[4]

Functional Implications and Experimental Evidence

The distinct roles of this compound and pApA as precursor and product, respectively, have significant functional consequences.

This compound: The Silent Precursor

Currently, there is no evidence to suggest that this compound has any direct signaling function. Its existence is transient, and its primary biological significance lies in its rapid conversion to the potent second messenger, c-di-AMP. In experimental settings, this compound is primarily of interest to those studying the kinetics and mechanisms of diadenylate cyclases.

pApA: An Inactive Product with Potential for Indirect Effects

pApA is generally considered the inactive end-product of c-di-AMP signaling. In fact, it is often used as a negative control in experiments investigating c-di-AMP-mediated effects, such as STING activation.[6] The rationale is that the linear structure of pApA, in contrast to the cyclic nature of c-di-AMP, does not effectively bind to and activate c-di-AMP receptors.

However, some studies suggest that the accumulation of pApA under certain conditions, such as the deletion of the pApA-degrading enzyme Pde2, can have physiological consequences.[7] This accumulation may indirectly affect cellular processes, potentially by inhibiting other enzymes or altering the pool of available nucleotides. For instance, it has been shown that pApA can inhibit the c-di-AMP-hydrolyzing activity of GdpP, which could lead to an increase in c-di-AMP levels.[7]

Experimental Methodologies

The study of this compound and pApA relies on a variety of biochemical and analytical techniques.

Enzyme Assays

  • Diadenylate Cyclase (DAC) Assays: The activity of DACs, which produce this compound as an intermediate, can be monitored by tracking the conversion of a labeled substrate, such as [α-³²P]ATP, into c-di-AMP. The reaction products, including the transient this compound, can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

  • Phosphodiesterase (PDE) Assays: PDE activity, which results in the production of pApA from c-di-AMP, can be measured by incubating the enzyme with c-di-AMP and quantifying the formation of pApA.[9] Commercially available kits, such as those based on luminescence (e.g., PDE-Glo™), can be adapted to measure the activity of PDEs that hydrolyze cyclic nucleotides.[10][11]

cluster_workflow Experimental Workflow: Enzyme Activity Substrate Substrate Reaction Reaction Substrate->Reaction Enzyme Enzyme Enzyme->Reaction Separation Separation Reaction->Separation TLC/HPLC Detection Detection Separation->Detection Autoradiography/ UV Absorbance Quantification Quantification Detection->Quantification

References

A Researcher's Guide to Validating pppApA-Binding Protein Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific binding of proteins to the signaling molecule pppApA (triphosphorylated ApA) is a critical step in elucidating its role in cellular pathways and for the development of targeted therapeutics. This guide provides a comparative overview of key experimental techniques for validating binding specificity, complete with data presentation, detailed protocols, and visual workflows.

The linear dinucleotide this compound is a crucial, yet transient, intermediate in the synthesis of the bacterial second messenger cyclic di-AMP (c-di-AMP). The c-di-AMP signaling pathway is involved in various physiological processes in bacteria, making its components attractive targets for novel antimicrobial agents. Validating the specific interaction between a protein and this compound is fundamental to understanding its function and for screening potential inhibitors.

Comparing the Alternatives: A Data-Driven Approach

Several biophysical techniques can be employed to quantify the binding affinity and specificity of protein-pppApA interactions. The choice of method depends on factors such as the purity and quantity of the protein, the availability of specialized equipment, and the specific information required (e.g., thermodynamics versus kinetics). Below is a comparison of the most common techniques.

TechniquePrincipleInformation ObtainedTypical Affinity RangeThroughputKey Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).nM to mMLowRequires large amounts of pure protein and ligand. Provides a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Binding affinity (Kd), association rate (kon), and dissociation rate (koff).pM to mMMediumRequires immobilization of one binding partner, which may affect its activity. Provides real-time kinetic data.
Electrophoretic Mobility Shift Assay (EMSA) Based on the change in the electrophoretic mobility of a labeled nucleic acid probe upon binding to a protein.Qualitative assessment of binding; can be used to estimate binding affinity (Kd).nM to µMLow to MediumRequires a labeled probe (e.g., radiolabeled or fluorescently labeled this compound). Useful for detecting multiple binding events.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.Binding affinity (Kd).nM to mMHighRequires a fluorescently labeled binding partner. Tolerant of complex solutions.

Visualizing the Pathway and the Process

To provide context for the importance of validating this compound-binding proteins, it is essential to understand their place within the broader c-di-AMP signaling pathway.

c_di_AMP_Signaling_Pathway c-di-AMP Signaling Pathway ATP 2 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC This compound This compound DAC->this compound Synthesis c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE Degradation Effector Effector Proteins/ RNA Riboswitches c_di_AMP->Effector Binding pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Response Cellular Response (e.g., Ion transport, Cell wall homeostasis) Effector->Response Experimental_Workflow Experimental Workflow for Validating Binding Specificity cluster_prep Preparation cluster_binding Binding Assays cluster_validation Specificity Validation Protein_Expression Protein Expression & Purification ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR EMSA Electrophoretic Mobility Shift Assay (EMSA) Protein_Expression->EMSA Ligand_Synthesis This compound Synthesis & QC Ligand_Synthesis->ITC Ligand_Synthesis->SPR Ligand_Synthesis->EMSA Data_Analysis Data Analysis & Affinity Determination ITC->Data_Analysis SPR->Data_Analysis EMSA->Data_Analysis Competition_Assay Competition Assays (e.g., with ATP, c-di-AMP) Mutational_Analysis Site-Directed Mutagenesis Data_Analysis->Competition_Assay Data_Analysis->Mutational_Analysis

Navigating Specificity: A Comparative Analysis of c-di-AMP Antibody Cross-Reactivity with pppApA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of cyclic di-AMP (c-di-AMP) signaling, the specificity of detection reagents is paramount. This guide provides a detailed comparison of the cross-reactivity of c-di-AMP antibodies with its linear precursor, 5'-phosphoadenylyl-(3'->5')-adenosine (pppApA), offering essential data for the accurate quantification and interpretation of experimental results.

The cyclic dinucleotide c-di-AMP is a crucial bacterial second messenger that governs a multitude of physiological processes, making it a key target for novel antimicrobial strategies. Accurate detection and quantification of c-di-AMP are vital for elucidating its role in bacterial pathogenesis and for the development of targeted therapeutics. However, the structural similarity between c-di-AMP and its metabolic precursors and degradation products, such as this compound, presents a significant challenge to the specificity of immunoassays. This guide presents a comparative analysis of the performance of commercially available c-di-AMP antibodies, with a focus on their cross-reactivity with this compound.

Quantitative Comparison of Antibody Specificity

The cross-reactivity of an antibody is a critical performance metric, indicating the degree to which it binds to molecules other than its intended target. In the context of c-di-AMP immunoassays, low cross-reactivity with related molecules like this compound is essential for data integrity. The following table summarizes the cross-reactivity of a commercially available c-di-AMP ELISA kit.

AnalyteCross-Reactivity (%)
c-di-AMP100%
This compound <0.01%
c-di-GMP<0.01%
2'3'-cGAMP<0.01%
3'3'-cGAMP<0.01%
ATP<0.01%
ADP<0.01%
AMP<0.01%

Data sourced from a commercially available c-di-AMP ELISA kit. This data is representative and may vary between different antibody clones and assay formats.

In addition to commercially available antibody-based kits, studies utilizing the c-di-AMP binding protein CabP from Streptococcus pneumoniae in a competitive ELISA format have also demonstrated high specificity. Research has shown that the binding of c-di-AMP to CabP was not inhibited even in the presence of a 1,000-fold excess of this compound, indicating a very low level of cross-reactivity[1].

Experimental Methodologies

The data presented in this guide is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). This technique is a highly sensitive method for quantifying specific analytes in a complex mixture.

Competitive ELISA Protocol for c-di-AMP Quantification

This protocol provides a general overview of the steps involved in a competitive ELISA for c-di-AMP. Specific details may vary depending on the kit manufacturer.

1. Plate Coating: A 96-well microplate is pre-coated with a c-di-AMP-specific antibody or a c-di-AMP binding protein (e.g., CabP).

2. Competitive Binding:

  • Standards of known c-di-AMP concentration and unknown samples are added to the wells.
  • A fixed amount of enzyme-labeled c-di-AMP (e.g., c-di-AMP-HRP) is then added to each well.
  • During incubation, the unlabeled c-di-AMP from the standards or samples and the enzyme-labeled c-di-AMP compete for binding to the limited number of antibody/protein sites on the plate.

3. Washing: The plate is washed to remove any unbound reagents.

4. Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a colored product.

5. Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of c-di-AMP in the sample.

6. Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of c-di-AMP in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Visualizing the Molecular Landscape

To provide a clearer understanding of the molecules and pathways discussed, the following diagrams illustrate the c-di-AMP signaling pathway and the principle of the competitive ELISA.

c_di_AMP_Signaling_Pathway ATP 2 x ATP DisA Diadenylate Cyclase (e.g., DisA) ATP->DisA c_di_AMP c-di-AMP PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE This compound This compound AMP 2 x AMP This compound->AMP DisA->c_di_AMP PDE->this compound

Figure 1: The c-di-AMP signaling pathway, illustrating the synthesis of c-di-AMP from ATP and its degradation to this compound.

Competitive_ELISA_Workflow cluster_well Antibody-Coated Well Ab Antibody Substrate Substrate Sample Sample (c-di-AMP) Sample->Ab Competes for binding Tracer Enzyme-Labeled c-di-AMP (Tracer) Tracer->Ab Product Colored Product Substrate->Product Enzymatic Reaction

Figure 2: Workflow of a competitive ELISA for c-di-AMP detection.

References

Unraveling STING Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published on: November 11, 2025

For Immediate Release: In the intricate landscape of innate immunity, the STIMULATOR of INTERFERON GENES (STING) receptor has emerged as a critical signaling hub. Activation of STING by endogenous and synthetic ligands triggers a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. This guide provides a comprehensive comparison of various molecules in their ability to act as STING ligands, with a specific focus on clarifying the role, if any, of pppApA. We present key experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in this dynamic field.

Is this compound a STING Receptor Ligand?

Based on an extensive review of the current scientific literature, there is no direct evidence to suggest that this compound (adenosine 5'-triphosphate, 3'-[5'-triphospho-adenosine]-) is a ligand for the STING receptor. The canonical endogenous ligand for STING is the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA. The focus of STING ligand discovery has been on CDNs and, more recently, on non-CDN small molecules that can directly bind to and activate the STING protein.

Comparative Analysis of STING Ligands

To provide a clear perspective on STING agonism, the following table summarizes the binding affinities (Kd) and cellular activation potencies (EC50) of well-characterized STING ligands. These values are essential benchmarks for evaluating novel potential agonists.

Ligand ClassLigand NameBinding Affinity (Kd) to human STINGCellular Activation (EC50) in THP-1 cellsReferences
Endogenous CDN 2'3'-cGAMP~3.79 nM - 9.23 nM~53.9 µM - 124 µM[1][2]
Bacterial CDNs c-di-AMPMicromolar range>100 µM[1]
c-di-GMP~4.4 µM>100 µM[1]
Synthetic Non-CDN diABZI~1.6 nM~3.1 µM[1]
Synthetic Non-CDN MSA-2Not reported~0.18 µM (ISG reporter)[1]

Note: Kd and EC50 values can vary depending on the specific assay conditions, cell type, and STING variant used. The data presented here are for comparative purposes.

STING Signaling Pathway

The activation of the STING receptor by a cognate ligand initiates a well-defined signaling cascade. The following diagram illustrates the key events in the cGAS-STING pathway.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription SPR_Workflow start Start protein_prep Purify recombinant human STING (CTD) start->protein_prep ligand_prep Prepare serial dilutions of test ligand start->ligand_prep chip_prep Immobilize STING on SPR sensor chip protein_prep->chip_prep binding_assay Inject ligand over sensor chip surface chip_prep->binding_assay ligand_prep->binding_assay data_acq Measure changes in response units (RU) binding_assay->data_acq data_analysis Analyze sensorgram data to determine Kd data_acq->data_analysis end End data_analysis->end Luciferase_Assay_Workflow start Start cell_culture Culture HEK293T cells (or THP-1 reporter cells) start->cell_culture transfection Transfect cells with STING, ISRE-Luciferase, and Renilla plasmids cell_culture->transfection treatment Treat cells with serial dilutions of test ligand transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis luminescence_measurement Measure Firefly and Renilla luciferase activity lysis->luminescence_measurement data_analysis Normalize Firefly to Renilla and calculate EC50 luminescence_measurement->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of pppApA Detection Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cyclic di-AMP (c-di-AMP) signaling, the accurate detection and quantification of its linear intermediate, pppApA (5'-triphosphoadenylyl-(3'→5')-adenosine), is paramount. This guide provides a comprehensive head-to-head comparison of the leading methods for this compound detection, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable approach for your research needs.

The transient nature and low cellular concentrations of this compound present significant analytical challenges. This comparison focuses on three primary methodologies: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), fluorescent biosensors, and enzymatic assays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

At a Glance: Comparative Analysis of this compound Detection Methods

MethodPrincipleSensitivitySpecificityThroughputCostKey AdvantagesKey Disadvantages
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.High (fmol to pmol range)Very HighMediumHighAbsolute quantification, high resolution, and specificity.Requires expensive equipment and specialized expertise.
Fluorescent Biosensors Genetically encoded or synthetic probes that exhibit a change in fluorescence upon binding to this compound.High (nmol to µmol range)HighHighMediumReal-time analysis in living cells, high throughput screening.May require development and optimization; potential for off-target binding.
Enzymatic Assays Coupled enzyme reactions that produce a detectable signal (e.g., colorimetric, fluorescent) proportional to the this compound concentration.Medium (pmol to nmol range)Medium to HighHighLowCost-effective, suitable for high-throughput screening.Susceptible to interference from other molecules; may lack the specificity of other methods.

The this compound Signaling Pathway in Bacteria

This compound is a key linear dinucleotide intermediate in the enzymatic production of the bacterial second messenger c-di-AMP. Understanding this pathway is crucial for contextualizing the importance of accurate this compound detection. In many bacteria, diadenylate cyclases (DACs) synthesize c-di-AMP from two molecules of ATP, with this compound being a short-lived intermediate in this reaction. Conversely, phosphodiesterases (PDEs) can degrade c-di-AMP, in some cases producing pApA, a related linear dinucleotide. The intracellular concentration of this compound is therefore tightly regulated and reflects the dynamic activity of both c-di-AMP synthesis and degradation pathways.[1][2][3]

Figure 1: Simplified bacterial c-di-AMP signaling pathway highlighting the role of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as the gold standard for the absolute quantification of small molecules like this compound due to its high sensitivity and specificity. This technique separates this compound from other cellular components based on its physicochemical properties before detecting it with high mass accuracy.

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation (Bacterial Cell Lysate):

  • Harvest bacterial cells by centrifugation.[4][5]

  • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 60% methanol).

  • Lyse the cells by sonication or bead beating.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the nucleotides.

  • For cleaner samples, solid-phase extraction (SPE) can be employed to enrich for nucleotides.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for nucleotide separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphorylated nucleotides.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

3. Data Analysis:

  • A standard curve is generated using known concentrations of a this compound standard.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.

Fluorescent Biosensors

Fluorescent biosensors offer a powerful alternative for the detection of this compound, particularly for real-time measurements in living cells and for high-throughput screening applications. These sensors can be genetically encoded proteins or synthetic fluorescent probes designed to exhibit a change in fluorescence intensity or wavelength upon binding to this compound.[6][7][8][9]

Experimental Workflow: this compound Detection Using a Fluorescent Probe

G start Bacterial Culture or Cell Lysate add_probe Add Fluorescent Probe start->add_probe incubate Incubation add_probe->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze

Figure 2: General workflow for this compound detection using a fluorescent probe.

Experimental Protocol: In Vitro this compound Detection with a Fluorescent Probe

1. Probe Preparation:

  • Synthesize or obtain a fluorescent probe specific for linear dinucleotides. Fluorescent analogs of adenosine, such as 2-aminopurine (2-AP) or ethenoadenosine, can be incorporated into a linear dinucleotide structure.[6][7]

2. Assay Setup:

  • In a microplate format, add the bacterial cell lysate or a purified sample containing this compound.

  • Add the fluorescent probe to each well.

  • Include appropriate controls, such as a buffer blank and a standard curve of known this compound concentrations.

3. Measurement:

  • Incubate the plate for a specified time to allow for probe binding.

  • Measure the fluorescence intensity or spectral shift using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

4. Data Analysis:

  • Subtract the background fluorescence from the blank wells.

  • Correlate the fluorescence signal of the samples to the standard curve to determine the this compound concentration.

Enzymatic Assays

Enzymatic assays provide a cost-effective and high-throughput method for this compound detection. These assays typically involve a series of coupled enzymatic reactions that convert the product of the initial this compound-dependent reaction into a readily detectable signal, such as a change in color or fluorescence.

Experimental Protocol: Coupled Enzymatic Assay for this compound Quantification

1. Principle:

  • This protocol is based on the conversion of this compound to ATP and AMP by a specific phosphodiesterase. The resulting ATP can then be quantified using a luciferase-based assay.

2. Reagents:

  • Phosphodiesterase specific for linear dinucleotides.

  • Luciferin-luciferase reagent.

  • ATP standard for calibration curve.

  • Reaction buffer.

3. Assay Procedure:

  • In a microplate, add the sample containing this compound.

  • Add the phosphodiesterase to initiate the conversion of this compound to ATP and AMP.

  • Incubate to allow the reaction to proceed to completion.

  • Add the luciferin-luciferase reagent to all wells.

  • Immediately measure the luminescence using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the amount of ATP produced in each sample and, based on the 1:1 stoichiometry, determine the initial concentration of this compound.

Conclusion

The choice of a this compound detection method will ultimately depend on the specific research question, available resources, and desired throughput. For absolute quantification and high-resolution analysis, HPLC-MS is the method of choice. For real-time in vivo studies and high-throughput screening, fluorescent biosensors offer significant advantages. Enzymatic assays provide a cost-effective and accessible option for high-throughput applications where high specificity is not the primary concern. By understanding the strengths and weaknesses of each method, researchers can make an informed decision to accurately and reliably measure this compound and further unravel the intricacies of c-di-AMP signaling.

References

A Comparative Guide to Nucleotide Second Messengers: pppApA in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, nucleotide second messengers are key players, translating external stimuli into specific intracellular responses. While cyclic nucleotides like cAMP and cGMP have long been studied, a growing family of these signaling molecules, including c-di-AMP, c-di-GMP, and (p)ppGpp, have emerged as critical regulators of diverse physiological processes, particularly in bacteria. This guide provides a comparative overview of the structure, metabolism, and function of these key second messengers, with a special focus on the linear dinucleotide 5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA), a molecule primarily recognized as an intermediate in the metabolism of c-di-AMP.

Structural Diversity of Nucleotide Second Messengers

The function of a second messenger is intrinsically linked to its chemical structure. The molecules under comparison exhibit significant structural diversity, from cyclic mononucleotides to more complex dinucleotides and hyperphosphorylated guanosine derivatives.

This compound (5'-triphosphoadenylyl-(3'→5')-adenosine) is a linear dinucleotide. It consists of two adenosine monophosphate (AMP) moieties linked by a 3'→5' phosphodiester bond, with a triphosphate group attached to the 5' position of one of the adenosine units.[1] This linear structure distinguishes it from the cyclic dinucleotides.

Cyclic AMP (cAMP) and Cyclic GMP (cGMP) are cyclic mononucleotides, where a single phosphate group forms a cyclic bond with the ribose sugar at the 3' and 5' positions.

Cyclic di-AMP (c-di-AMP) and Cyclic di-GMP (c-di-GMP) are cyclic dinucleotides. In these molecules, two AMP or GMP units, respectively, are linked by two 3'→5' phosphodiester bonds, forming a central cyclic ring.

(p)ppGpp (Guanosine tetraphosphate and pentaphosphate) are hyperphosphorylated guanosine nucleotides. They are not cyclic but are characterized by the presence of additional phosphate groups at the 3' and 5' positions of the guanosine base.

Synthesis, Degradation, and Signaling Pathways

The intracellular concentration of second messengers is tightly regulated by the coordinated action of synthesizing and degrading enzymes. These enzymes are often allosterically regulated by upstream signals, allowing the cell to rapidly respond to environmental changes.

This compound: An Intermediate in c-di-AMP Metabolism

Current scientific understanding places this compound as a key intermediate in the synthesis and degradation of the essential bacterial second messenger, c-di-AMP.[2][3][4] There is currently no substantial evidence to suggest that this compound functions as an independent second messenger with its own dedicated signaling pathway and effectors.

  • Synthesis: this compound is synthesized from two molecules of ATP by diadenylate cyclases (DACs).[2] This is the initial step in the two-step synthesis of c-di-AMP.

  • Conversion: The linear this compound is then cyclized by the same diadenylate cyclase to form c-di-AMP.

  • Degradation: c-di-AMP is hydrolyzed by phosphodiesterases (PDEs) into the linear intermediate 5'-phosphoadenylyl-(3'→5')-adenosine (pApA), which is structurally similar to this compound but lacks the terminal pyrophosphate.[2][5] pApA is further degraded into two molecules of AMP.[2]

ATP1 2x ATP DAC Diadenylate Cyclase (DAC) ATP1->DAC This compound This compound This compound->DAC cdiAMP c-di-AMP PDE Phosphodiesterase (PDE) cdiAMP->PDE pApA pApA PDE2 Phosphodiesterase pApA->PDE2 AMP 2x AMP DAC->this compound Step 1 DAC->cdiAMP Step 2 PDE->pApA PDE2->AMP

Metabolic pathway of c-di-AMP showing the intermediate role of this compound.
Established Nucleotide Second Messengers

In contrast to this compound, the other nucleotide second messengers have well-defined signaling pathways.

  • cAMP: Synthesized from ATP by adenylyl cyclase, cAMP primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets to regulate metabolism, gene expression, and other cellular processes.[6]

  • cGMP: Produced from GTP by guanylyl cyclase, cGMP's effects are mainly mediated through Protein Kinase G (PKG), ion channels, and phosphodiesterases, influencing processes like smooth muscle relaxation and neuronal function.

  • c-di-GMP: Synthesized from two GTP molecules by diguanylate cyclases (DGCs) with a characteristic GGDEF domain, c-di-GMP regulates bacterial biofilm formation, motility, and virulence by binding to a variety of protein and RNA effectors. It is degraded by phosphodiesterases (PDEs) containing EAL or HD-GYP domains.

  • c-di-AMP: As mentioned, it is synthesized from ATP via a this compound intermediate by diadenylate cyclases (DACs). It is essential in many Gram-positive bacteria and regulates cell wall homeostasis, potassium transport, and DNA damage responses by binding to specific protein and RNA riboswitch effectors.[2]

  • (p)ppGpp: Synthesized by RelA and SpoT homolog (RSH) enzymes in response to nutritional stress, (p)ppGpp acts as a global regulator of bacterial transcription and translation, leading to a down-regulation of growth-related processes and an up-regulation of stress survival genes.

cluster_cAMP cAMP Pathway cluster_cdiGMP c-di-GMP Pathway ATP_cAMP ATP AC Adenylyl Cyclase ATP_cAMP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE_cAMP Phosphodiesterase cAMP->PDE_cAMP Response_cAMP Cellular Response PKA->Response_cAMP AMP_cAMP AMP PDE_cAMP->AMP_cAMP GTP_cdiGMP 2x GTP DGC Diguanylate Cyclase (GGDEF) GTP_cdiGMP->DGC cdiGMP c-di-GMP DGC->cdiGMP Effectors_cdiGMP Protein/RNA Effectors cdiGMP->Effectors_cdiGMP PDE_cdiGMP Phosphodiesterase (EAL/HD-GYP) cdiGMP->PDE_cdiGMP Response_cdiGMP Biofilm, Motility Effectors_cdiGMP->Response_cdiGMP pGpG pGpG PDE_cdiGMP->pGpG

Simplified signaling pathways for cAMP and c-di-GMP.

Quantitative Comparison of Nucleotide Second Messengers

Quantitative parameters such as intracellular concentration and binding affinity to effector molecules are crucial for understanding the signaling dynamics of second messengers. While such data are available for well-established second messengers, they are currently lacking for this compound, reflecting its recognized role as a transient intermediate rather than a stable signaling molecule.

Second MessengerTypical Intracellular ConcentrationReceptor/EffectorBinding Affinity (Kd)
This compound Not DeterminedNot IdentifiedNot Determined
cAMP 1-10 µMPKA, EPAC, CNG channels0.1-10 µM
cGMP 0.1-1 µMPKG, CNG channels, PDEs0.1-5 µM
c-di-GMP 0.1-10 µM (bacteria)PilZ domain proteins, transcription factors, riboswitches0.1-20 µM
c-di-AMP 1-20 µM (bacteria)[7]KtrA, PstA, riboswitches0.1-5 µM
(p)ppGpp Basal: <10 µM; Stressed: >200 µMRNA Polymerase, GTPases1-100 µM

Note: The values presented are approximate and can vary significantly depending on the organism, cell type, and physiological conditions.

Experimental Protocols for Studying Nucleotide Second Messengers

Investigating the synthesis, degradation, and function of nucleotide second messengers requires a combination of analytical and biochemical techniques. The following protocols provide a general framework for such studies and could be adapted to explore the potential signaling roles of molecules like this compound.

Quantification of Intracellular Nucleotide Concentrations

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the sensitive and specific quantification of intracellular nucleotides.

Methodology:

  • Cell Lysis and Extraction: Rapidly quench metabolic activity and lyse cells using a cold extraction solution (e.g., a mixture of acetonitrile, methanol, and water).

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the nucleotides.

  • HPLC Separation: Inject the extract onto a reverse-phase HPLC column. Use an ion-pairing agent in the mobile phase to improve the retention and separation of the highly polar nucleotides.

  • Mass Spectrometry Detection: Eluted nucleotides are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

  • Quantification: Determine the concentration of each nucleotide by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Cells Cell Culture Extraction Metabolite Extraction Cells->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (SRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Workflow for nucleotide quantification by HPLC-MS.
Analysis of Protein-Nucleotide Interactions

Several biophysical techniques can be employed to identify and characterize the binding of nucleotides to their protein effectors.

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Immobilization: Covalently attach a potential protein receptor to the surface of a sensor chip.

  • Binding: Flow a solution containing the nucleotide (analyte) over the sensor surface. Binding of the nucleotide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.

  • Kinetics: By measuring the association and dissociation rates at different analyte concentrations, the binding affinity (Kd) can be determined.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

  • Sample Preparation: Place the purified protein in the sample cell of the calorimeter and the nucleotide solution in the titration syringe.

  • Titration: Inject small aliquots of the nucleotide into the protein solution.

  • Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

This is a classic and straightforward method to detect and quantify protein-nucleic acid interactions.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of the nucleotide (e.g., with ³²P).

  • Binding Reaction: Incubate the radiolabeled nucleotide with varying concentrations of the purified protein.

  • Filtration: Pass the binding reactions through a nitrocellulose membrane. Proteins and protein-nucleotide complexes are retained on the membrane, while free nucleotides pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured, which corresponds to the amount of bound nucleotide. The data can be used to calculate the binding affinity.

cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) Immobilize Immobilize Protein on Sensor Chip Inject Inject Nucleotide Solution Immobilize->Inject Detect Detect Change in Refractive Index Inject->Detect Analyze_SPR Calculate Kd Detect->Analyze_SPR Load Load Protein into Cell, Nucleotide into Syringe Titrate Titrate Nucleotide into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze_ITC Determine Kd, n, ΔH Measure->Analyze_ITC

Workflows for SPR and ITC protein-nucleotide interaction analysis.

Conclusion

The world of nucleotide second messengers is expanding, revealing intricate layers of cellular regulation. While molecules like cAMP, cGMP, c-di-GMP, c-di-AMP, and (p)ppGpp have well-established roles as key signaling hubs, the status of this compound remains that of a metabolic intermediate. Its linear structure and transient nature in the synthesis and degradation of c-di-AMP currently preclude it from being classified as a canonical second messenger. However, the experimental approaches outlined in this guide provide a roadmap for investigating the potential for this compound and other linear dinucleotides to have signaling functions. The absence of evidence is not evidence of absence, and future research may yet uncover novel roles for these molecules in the complex symphony of cellular communication.

References

Assessing the In Vivo Relevance of In Vitro pppApA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of innate immunity has identified 2',3'-bisphosphoadenosine 5'-tetraphosphate (pppApA) as a critical signaling molecule. As a linear dinucleotide intermediate in the synthesis of cyclic dinucleotides like c-di-AMP, this compound plays a significant role in activating antiviral and antibacterial host defense mechanisms. While in vitro studies have been instrumental in elucidating the molecular pathways triggered by this compound, translating these findings to a whole-organism context remains a critical challenge. This guide provides an objective comparison of in vitro and in vivo methodologies for studying this compound, supported by experimental data on related pathway activators, to aid researchers in designing and interpreting their studies.

Key Signaling Pathways of this compound

This compound primarily exerts its biological effects through the activation of two key innate immune pathways: the cGAS-STING pathway and the RNase L pathway.

1. The cGAS-STING Pathway: Although cyclic GMP-AMP (cGAMP) is the canonical activator of STING (Stimulator of Interferon Genes), intermediates like this compound are precursors to bacterial cyclic dinucleotides that can also lead to STING activation. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of IRF3 and NF-κB. This cascade culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.

2. The RNase L Pathway: this compound is a precursor to 2'-5'-oligoadenylates (2-5A), which are potent activators of RNase L, a latent endoribonuclease. Upon binding 2-5A, RNase L dimerizes and becomes active, cleaving single-stranded viral and cellular RNAs. This degradation of RNA inhibits protein synthesis, thereby restricting viral replication and inducing apoptosis in infected cells.

Comparative Analysis of In Vitro and In Vivo Data

Table 1: Comparison of In Vitro and In Vivo Potency of STING Agonists

CompoundIn Vitro AssayIn Vitro EC50 (µM)In Vivo ModelIn Vivo Effective DoseKey Downstream Marker(s)Reference
CDA IFN-β reporter in RAW264.7 cells~5Mouse10 mg/kg (intratumoral)IFN-β, CXCL10[1][2]
DMXAA IFN-β reporter in J774 cells~50Mouse25 mg/kg (intraperitoneal)TNF-α, IL-6[1]
diABZI IFN-I signaling in RAW264.7 cells~0.1Mouse1 mg/kg (intranasal)IFN-β, ISG induction[1][3]

Key Observations and Considerations:

  • Potency Discrepancy: There is often a significant difference between the effective concentrations observed in vitro and the doses required to elicit a response in vivo. This is attributed to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and target engagement in a complex biological system.[4]

  • Route of Administration: The method of delivery in vivo (e.g., intravenous, intraperitoneal, intratumoral, intranasal) profoundly impacts the biodistribution and efficacy of the compound.[5][6]

  • Metabolism and Stability: this compound and related molecules can be susceptible to degradation by phosphatases and phosphodiesterases in vivo, which is not fully recapitulated in many in vitro systems.[4][7] The stability in plasma and tissue homogenates is a critical parameter to assess.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

1. cGAS-STING Pathway Activation Assay in Cell Culture

  • Objective: To determine the ability of this compound or related compounds to activate the STING pathway in vitro.

  • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7, J774A.1) or human monocytic cell lines (e.g., THP-1) are commonly used as they express all the necessary components of the cGAS-STING pathway.[2][8]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound or the test compound in the cell culture medium. Replace the existing medium with the compound-containing medium.

    • Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

    • Endpoint Analysis:

      • Gene Expression: Harvest the cells, extract RNA, and perform RT-qPCR to measure the expression of downstream target genes such as IFNB1, CXCL10, and ISG15.[9][10]

      • Protein Analysis: Collect the cell culture supernatant to measure secreted cytokines (e.g., IFN-β, CXCL10) by ELISA. Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.[10][11]

2. RNase L Activation Assay (FRET-based)

  • Objective: To quantify the activation of RNase L by this compound or its derivatives in vitro.

  • Principle: This assay uses a fluorescently labeled RNA substrate with a quencher. Cleavage of the RNA by activated RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.[12][13]

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer containing purified recombinant RNase L and the FRET-based RNA substrate.

    • Activation: Add serial dilutions of this compound or 2-5A to the reaction mixture.

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to RNase L activity.

    • Data Analysis: Plot the initial reaction velocity against the activator concentration to determine the EC50.[13]

In Vivo Experimental Protocol

1. Mouse Model of STING-dependent Inflammation

  • Objective: To assess the in vivo efficacy of this compound in inducing an innate immune response.

  • Animal Model: C57BL/6 wild-type mice are commonly used. STING-deficient (Sting-/-) mice can be used as a negative control to confirm the pathway dependency.[2]

  • Methodology:

    • Compound Formulation: Dissolve this compound in a sterile, pyrogen-free vehicle suitable for the chosen route of administration (e.g., saline for intravenous or intraperitoneal injection).

    • Administration: Administer this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or intratumoral injection). Doses will need to be determined based on preliminary dose-ranging studies.

    • Sample Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture and harvest tissues of interest (e.g., spleen, liver, tumor).

    • Endpoint Analysis:

      • Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in the serum using a multiplex cytokine assay or ELISA.

      • Gene Expression Analysis: Extract RNA from tissues and perform RT-qPCR to measure the expression of interferon-stimulated genes (ISGs).

      • Flow Cytometry: Analyze immune cell populations in the spleen or tumor microenvironment to assess the activation and infiltration of immune cells (e.g., CD8+ T cells, NK cells).

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

pppApA_Signaling_Pathways This compound Signaling Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_RNaseL RNase L Pathway pppApA_cGAS This compound (precursor) cGAS cGAS pppApA_cGAS->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus_cGAS Nucleus pIRF3->Nucleus_cGAS pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus_cGAS IFNs Type I IFNs & Cytokines Nucleus_cGAS->IFNs Transcription pppApA_RNaseL This compound (precursor) OAS OAS pppApA_RNaseL->OAS Activates Two5A 2-5A OAS->Two5A Synthesizes RNaseL_inactive RNase L (inactive) Two5A->RNaseL_inactive Binds & Activates RNaseL_active RNase L (active) RNaseL_inactive->RNaseL_active Dimerizes ssRNA Viral/Cellular ssRNA RNaseL_active->ssRNA Cleaves RNA_degradation RNA Degradation ssRNA->RNA_degradation Inhibition Protein Synthesis Inhibition RNA_degradation->Inhibition Apoptosis Apoptosis RNA_degradation->Apoptosis

Caption: Signaling pathways activated by this compound precursors.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages) pppApA_treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->pppApA_treatment_vitro Analysis_vitro Endpoint Analysis (RT-qPCR, ELISA, Western Blot) pppApA_treatment_vitro->Analysis_vitro Data_vitro In Vitro Data (EC50, Gene Expression Fold Change) Analysis_vitro->Data_vitro Data_invivo In Vivo Data (Effective Dose, Biomarker Levels) Data_vitro->Data_invivo Correlation Analysis (Consider PK/PD) Animal_Model Animal Model (e.g., Mouse) pppApA_administration This compound Administration (Route, Dose) Animal_Model->pppApA_administration Sample_Collection Sample Collection (Blood, Tissues) pppApA_administration->Sample_Collection Analysis_invivo Endpoint Analysis (Cytokines, Gene Expression, Flow Cytometry) Sample_Collection->Analysis_invivo Analysis_invivo->Data_invivo

Caption: Workflow for comparing in vitro and in vivo this compound studies.

Conclusion

The assessment of the in vivo relevance of in vitro this compound studies requires a multifaceted approach. While in vitro assays provide invaluable mechanistic insights in a controlled environment, they often do not fully predict the in vivo efficacy due to complex physiological factors. By carefully designing experiments, considering pharmacokinetics and metabolism, and utilizing appropriate animal models, researchers can bridge the gap between in vitro findings and in vivo outcomes. This comparative guide serves as a foundational resource for scientists and drug developers working to harness the therapeutic potential of this compound and related innate immune modulators.

References

A Comparative Transcriptomic Guide: Bacterial Responses to pppApA vs. c-di-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial signaling, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger, orchestrating a wide array of physiological processes. Its linear precursor and degradation product, pppApA (triphosphorylated ApA), has received considerably less attention as a potential signaling molecule in its own right. This guide provides a comparative overview of the known transcriptomic responses to c-di-AMP and explores the potential signaling role of this compound, supported by experimental data and detailed methodologies.

Introduction to Bacterial Second Messengers: c-di-AMP and this compound

Cyclic di-AMP is a key signaling molecule in many bacteria, particularly Gram-positive species, where it is often essential for viability.[1] It is synthesized from two molecules of ATP by diadenylate cyclases (DACs) and is hydrolyzed by specific phosphodiesterases (PDEs).[2][3] This degradation can yield pApA (5'-phosphoadenylyl-3',5'-adenosine), which is further broken down into two molecules of AMP.[3] The intracellular concentration of c-di-AMP is tightly regulated and influences processes such as cell wall homeostasis, potassium transport, biofilm formation, and virulence.[4]

This compound is recognized primarily as a linear intermediate in the enzymatic synthesis of c-di-AMP. While its role as a precursor is established, its capacity to independently modulate global gene expression remains an area of active investigation. To date, no comprehensive transcriptomic studies directly comparing the effects of exogenous this compound and c-di-AMP have been published, leaving a critical knowledge gap in our understanding of this signaling axis.

Comparative Transcriptomic Analysis: The Dominance of c-di-AMP

Given the current state of research, a direct comparative table of transcriptomic data for this compound versus c-di-AMP cannot be compiled. However, extensive research has been conducted on the transcriptomic impact of altered c-di-AMP levels in various bacteria. Below is a summary of genes and pathways known to be regulated by c-di-AMP, which would form the basis of a comparative study.

Table 1: Genes and Pathways Regulated by c-di-AMP

Bacterial SpeciesConditionUpregulated Genes/PathwaysDownregulated Genes/PathwaysReference
Staphylococcus aureusHigh c-di-AMP levelsGenes involved in cell wall synthesis and stress responseGenes related to potassium uptake[5]
Bacillus subtilisHigh c-di-AMP levelsGenes for potassium efflux pumpsGenes for potassium uptake transporters, genes involved in biofilm formation[5]
Listeria monocytogenesHigh c-di-AMP levelsVirulence-associated genesGenes for motility[3]
Streptococcus pyogenesHigh c-di-AMP levelsGenes associated with stress resistanceGenes involved in virulence factor expression[5]

Note: This table represents a summary of known c-di-AMP regulated genes. A direct comparative transcriptomic study would be necessary to determine the effects of this compound.

Signaling Pathways and Experimental Workflows

To facilitate future comparative studies, this section outlines the known signaling pathway for c-di-AMP and a proposed experimental workflow for a comparative transcriptomic analysis of this compound and c-di-AMP.

c-di-AMP Signaling Pathway

The signaling pathway of c-di-AMP involves its synthesis, binding to effector proteins or riboswitches, and subsequent degradation. This pathway is crucial for maintaining cellular homeostasis.

c_di_AMP_Signaling_Pathway ATP 2x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis c_di_AMP c-di-AMP Effector Effector Proteins/ Riboswitches c_di_AMP->Effector Binding PDE Phosphodiesterase (e.g., GdpP, PgpH) c_di_AMP->PDE Degradation DAC->c_di_AMP Response Physiological Response Effector->Response pApA pApA PDE->pApA AMP 2x AMP pApA->AMP Hydrolysis

Caption: c-di-AMP signaling pathway.

Proposed Experimental Workflow for Comparative Transcriptomics

A robust workflow is essential for comparing the transcriptomic effects of this compound and c-di-AMP. This would involve treating bacterial cultures with each molecule, followed by RNA sequencing and bioinformatic analysis.

Comparative_Transcriptomics_Workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Culture Exponential Phase Culture Control Control (Vehicle) Culture->Control This compound This compound Treatment Culture->this compound c_di_AMP c-di-AMP Treatment Culture->c_di_AMP RNA_Extraction Total RNA Extraction Control->RNA_Extraction This compound->RNA_Extraction c_di_AMP->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Comparison Comparative Analysis (this compound vs c-di-AMP) DEG_Analysis->Comparison

Caption: Comparative transcriptomics workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for key experiments in a comparative transcriptomic study.

Bacterial Culture and Treatment
  • Bacterial Strain and Growth Conditions: Select the bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus). Grow the bacteria in an appropriate liquid medium (e.g., Luria-Bertani broth) at the optimal temperature and shaking speed to mid-exponential phase (OD600 of ~0.5).

  • Preparation of Signaling Molecules: Prepare stock solutions of this compound and c-di-AMP in a suitable sterile buffer (e.g., nuclease-free water).

  • Treatment: Divide the bacterial culture into three groups: control (vehicle only), this compound-treated, and c-di-AMP-treated. Add the respective molecules to the cultures at a final concentration determined by preliminary dose-response experiments (typically in the low micromolar range).

  • Incubation: Incubate the treated cultures for a specific duration (e.g., 30 minutes) to allow for a transcriptional response before significant secondary effects occur.

  • Harvesting: Rapidly harvest the bacterial cells by centrifugation at 4°C. Immediately discard the supernatant and flash-freeze the cell pellets in liquid nitrogen to preserve RNA integrity. Store pellets at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Cell Lysis: Resuspend the frozen bacterial pellets in a lysis buffer containing a denaturant (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). For Gram-positive bacteria, enzymatic lysis with lysozyme followed by mechanical disruption (e.g., bead beating) is recommended to ensure efficient cell wall breakdown.[6]

  • RNA Purification: Purify total RNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.[7]

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 and A260/A230 ratios of ~2.0. Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), looking for distinct ribosomal RNA peaks and a high RNA Integrity Number (RIN).

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available rRNA depletion kit specific for bacteria.[8]

  • RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces (typically 150-200 nucleotides) using enzymatic or chemical methods.

  • cDNA Synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand of cDNA.[9][10]

  • Library Construction: Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments. The adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) different samples.

  • Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of DNA for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using software such as Trimmomatic.

  • Read Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner like Bowtie2 or STAR.[11]

  • Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups (this compound vs. control, c-di-AMP vs. control, and this compound vs. c-di-AMP).[11][12] These tools normalize the raw counts and perform statistical tests to determine significance, typically using a negative binomial distribution model.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the lists of differentially expressed genes to identify the biological processes and pathways that are significantly affected by each treatment.

Conclusion and Future Directions

While c-di-AMP is a well-established second messenger with a broad impact on bacterial transcriptomes, the direct signaling role of its linear counterpart, this compound, remains largely unexplored. The experimental framework provided in this guide offers a roadmap for researchers to conduct a direct comparative transcriptomic analysis. Such a study would be invaluable in elucidating whether this compound has a unique signaling function or primarily acts as a metabolic intermediate in the c-di-AMP pathway. Unraveling the distinct and overlapping regulatory networks of these molecules will provide a more complete picture of bacterial signaling and may reveal novel targets for antimicrobial drug development.

References

Validating pppApA's Role as a Signaling Intermediate Through Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the role of 5'-triphosphoadenylyl(3'→5')adenosine (pppApA) as a crucial intermediate in bacterial cyclic di-AMP (c-di-AMP) signaling pathways. The focus is on the use of genetic knockouts of key enzymes to elucidate the synthesis and degradation pathways of this second messenger. The supporting experimental data, detailed methodologies, and signaling pathway diagrams presented herein offer a comprehensive resource for researchers in the field.

The Central Role of this compound in c-di-AMP Metabolism

Cyclic di-AMP is a critical second messenger in many bacteria, regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence. The synthesis of c-di-AMP is catalyzed by diadenylate cyclases (DACs), such as DisA and CdaA, which utilize ATP as a substrate. It is proposed that this synthesis occurs in a two-step process, with this compound being the linear intermediate. Subsequently, c-di-AMP is degraded by phosphodiesterases (PDEs), such as GdpP and Pde2, into pApA and then further to AMP.[1][2]

Genetic knockout studies are instrumental in validating this proposed pathway. By deleting the genes encoding the synthases or hydrolases, researchers can observe the accumulation or depletion of specific intermediates, thereby confirming their position and function within the signaling cascade.

Comparative Analysis of Genetic Knockout Studies

The following table summarizes the expected and observed outcomes from genetic knockout studies targeting the key enzymes in the c-di-AMP pathway. These studies provide strong evidence for the role of this compound as a transient intermediate.

Gene KnockoutEnzyme FunctionPredicted Outcome on this compound LevelsKey Findings from Studies
cdaA / disA (Diadenylate Cyclase) Synthesizes c-di-AMP from ATP, with this compound as a proposed intermediate.Decrease or abolishment of this compound and c-di-AMP synthesis.In many bacteria, these genes are essential for viability, making knockout studies challenging. Conditional knockouts or depletion mutants show reduced c-di-AMP levels and associated phenotypes, indirectly supporting the role of upstream intermediates like this compound.[3][4][5]
gdpP (Phosphodiesterase) Degrades c-di-AMP to pApA.Indirect effect: Accumulation of c-di-AMP. Levels of this compound might decrease due to feedback inhibition on synthases.Knockout mutants show a significant increase in intracellular c-di-AMP levels, leading to various physiological defects. This validates GdpP's role in c-di-AMP degradation.[6]
pde2 (Phosphodiesterase) Previously thought to primarily degrade c-di-AMP, but recent evidence suggests a preference for pApA hydrolysis.Accumulation of pApA, the product of c-di-AMP hydrolysis and the substrate for Pde2.Deletion of pde2 leads to an accumulation of pApA, strongly suggesting that Pde2's primary role is to hydrolyze the linear intermediate pApA, further processing the products of c-di-AMP degradation.[7] This highlights the importance of specific hydrolases for different intermediates.
Double Knockout (gdpP / pde2) Complete blockage of the primary c-di-AMP degradation pathway.Significant accumulation of c-di-AMP and likely accumulation of its linear intermediate pApA.Double mutants exhibit even higher levels of c-di-AMP than single knockouts, often leading to severe growth defects or lethality, underscoring the critical need to regulate c-di-AMP levels.[6][7]

Experimental Protocols

The validation of this compound's role as an intermediate relies on precise and robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Generation of Gene Knockout Mutants

Objective: To create bacterial strains lacking the gene of interest (e.g., cdaA, gdpP, pde2) to study the effect on the c-di-AMP pathway.

Methodology (General Overview):

  • Construct Design: Design a knockout cassette containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene.

  • Cloning: Clone the knockout cassette into a suicide or temperature-sensitive vector.

  • Transformation/Conjugation: Introduce the vector into the target bacterial strain.

  • Homologous Recombination: Select for single-crossover and then double-crossover events, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: Confirm the gene knockout by PCR, sequencing, and Southern blotting. For essential genes, a conditional knockout approach (e.g., using an inducible promoter) is required.[3][5]

Quantification of Intracellular Nucleotides by LC-MS/MS

Objective: To measure the intracellular concentrations of this compound, c-di-AMP, and pApA in wild-type and knockout strains.

Methodology:

  • Bacterial Culture and Lysis: Grow bacterial cultures to the desired optical density. Harvest the cells rapidly and quench metabolism (e.g., with cold methanol). Lyse the cells using methods such as bead beating or sonication in an appropriate extraction buffer.[8][9]

  • Sample Preparation: Precipitate proteins and remove cell debris by centrifugation. The supernatant containing the nucleotides is then filtered.

  • LC-MS/MS Analysis: Separate the nucleotides using liquid chromatography (LC) with a suitable column (e.g., C18). Detect and quantify the molecules using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using known standards for calibration.[7]

  • Data Normalization: Normalize the quantified nucleotide levels to the total protein concentration or cell dry weight of the initial bacterial pellet.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the c-di-AMP signaling pathway and a typical experimental workflow for validating the role of this compound.

c_di_AMP_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_knockout_effects Effect of Knockouts 2 ATP 2 ATP This compound This compound 2 ATP->this compound CdaA / DisA c_di_AMP c_di_AMP This compound->c_di_AMP CdaA / DisA ko_cdaA ΔcdaA/disA: - this compound ↓ - c-di-AMP ↓ pApA pApA c_di_AMP->pApA GdpP ko_gdpP ΔgdpP: - c-di-AMP ↑ 2 AMP 2 AMP pApA->2 AMP Pde2 ko_pde2 Δpde2: - pApA ↑

Caption: c-di-AMP synthesis and degradation pathway.

Experimental_Workflow start Start: Bacterial Strain knockout Generate Gene Knockout (e.g., ΔcdaA, ΔgdpP, Δpde2) start->knockout culture Culture Wild-Type and Knockout Strains start->culture knockout->culture extraction Cell Lysis and Nucleotide Extraction culture->extraction quantification LC-MS/MS Quantification of This compound, c-di-AMP, pApA extraction->quantification analysis Data Analysis and Comparison of Nucleotide Levels quantification->analysis conclusion Conclusion: Validate Role of this compound analysis->conclusion

Caption: Experimental workflow for knockout validation.

Conclusion

The use of genetic knockouts provides a powerful and definitive approach to validate the role of this compound as a key intermediate in the synthesis of the bacterial second messenger c-di-AMP. By systematically deleting the genes for the synthase (CdaA/DisA) and hydrolase (GdpP, Pde2) enzymes, researchers can perturb the pathway and observe the predictable accumulation or depletion of intermediates. The accumulation of pApA in pde2 knockout strains is particularly strong evidence for the stepwise nature of c-di-AMP metabolism. The combination of precise genetic manipulation with sensitive analytical techniques like LC-MS/MS allows for a clear elucidation of this important signaling pathway, paving the way for the development of novel antimicrobial strategies targeting c-di-AMP metabolism.

References

Safety Operating Guide

Navigating the Disposal of pppApA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for pppApA Waste Management

Given that this compound is a dinucleotide intermediate in bacterial signaling, it should be handled with the care afforded to biological and chemical reagents in a laboratory setting. The primary principle is to prevent its release into the environment. Unused or waste this compound should not be disposed of down the drain or in regular trash.

Key Disposal Considerations:

ConsiderationRecommended ActionRationale
Waste Classification Treat as chemical waste. In the absence of specific hazard information, a conservative approach is warranted.Minimizes the risk of unforeseen environmental or health impacts.
Containment Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]Prevents accidental spills and ensures proper identification for disposal.[1][3]
Labeling Label the waste container with "Hazardous Waste," the full chemical name ("Linear triphosphorylated ApA" or "this compound"), the date of accumulation, and any other information required by your institution.[1]Complies with standard laboratory practice and regulations, ensuring safe handling by waste management personnel.[1]
Storage Store the waste container in a designated and secure area, away from incompatible materials.[4]Prevents accidental reactions and ensures the safety of laboratory personnel.
Disposal Vendor Utilize your institution's designated hazardous waste disposal service.Ensures compliance with all local, state, and federal regulations for chemical waste disposal.[1]
Spill Management In case of a spill, avoid creating dust. Mechanically collect the spilled material and place it in the hazardous waste container. Ensure the area is then decontaminated. Do not allow spills to enter sewers or waterways.[5]Protects laboratory personnel and the environment from contamination.

Experimental Protocols: A General Framework

While no specific experimental protocols for the disposal of this compound were found, a general workflow can be established based on standard laboratory procedures for chemical waste.

Workflow for this compound Disposal:

cluster_0 Step 1: Collection cluster_1 Step 2: Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Disposal A Identify this compound waste (solid or liquid) B Place in a designated, leak-proof hazardous waste container A->B C Label container with 'Hazardous Waste', chemical name, and date B->C D Store in a designated secure area C->D E Arrange for pickup by institutional hazardous waste service D->E

This compound Disposal Workflow

Safety and Handling

Although a Safety Data Sheet (SDS) for a similar compound, 5'-pApA sodium salt, suggests no special handling measures are required, it is prudent to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling this compound and its waste.

References

Personal protective equipment for handling pppApA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for pppApA (di-adenosine 5'-triphosphate, 5'->5''). As a crucial intermediate in the enzymatic synthesis of the bacterial second messenger c-di-AMP, understanding the proper handling of this compound is vital for laboratory safety and experimental integrity. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the substance and solutions.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage. If the container is compromised, handle it in a chemical fume hood and wear appropriate PPE.

Storage:

  • Short-term storage: For frequent use, this compound solutions can be stored at -20°C.

  • Long-term storage: For extended periods, it is recommended to store this compound at -80°C to maintain its stability and prevent degradation.

Preparation of Solutions:

  • Work in a clean, designated area, such as a laminar flow hood or a clean workbench, to avoid contamination.

  • Use sterile, nuclease-free water or an appropriate buffer to dissolve the lyophilized this compound powder.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

General Handling:

  • Avoid inhalation of any aerosolized powder if handling the solid form. It is recommended to work in a well-ventilated area or a fume hood when handling the powder.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.

Disposal Plan

This compound is a non-hazardous biological molecule. Disposal should follow local regulations for non-hazardous laboratory waste.

Liquid Waste:

  • Small quantities of this compound solutions can typically be disposed of down the sanitary sewer with copious amounts of water, unless local regulations prohibit this.

  • For larger volumes, or if required by institutional policy, collect the liquid waste in a designated, clearly labeled waste container for non-hazardous biological waste.

Solid Waste:

  • Empty vials, pipette tips, and other contaminated disposable labware should be placed in a designated container for non-hazardous solid laboratory waste.

  • If the labware came into contact with any biohazardous materials during the experiment, it should be disposed of as biohazardous waste according to your institution's guidelines.

Experimental Protocol: Enzymatic Synthesis of c-di-AMP with this compound as an Intermediate

This protocol is adapted from studies on the diadenylate cyclase (DAC) activity of enzymes like DisA, which synthesize c-di-AMP from ATP, with this compound being a key intermediate in this reaction.[1][2]

Objective: To monitor the enzymatic synthesis of c-di-AMP from ATP, where this compound is formed as an intermediate.

Materials:

  • Purified diadenylate cyclase enzyme (e.g., MtbDisA)

  • ATP solution (e.g., 100 mM)

  • Reaction Buffer (e.g., 25 mM Tris-HCl pH 8.5, 0.6 mM MnCl₂, 25 mM NaCl)

  • Nuclease-free water

  • Thermocycler or water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, a typical setup would be:

    • 4 µL of 5x Reaction Buffer

    • 2 µL of 20 µM DAC enzyme

    • 2 µL of 3 mM ATP

    • 12 µL of nuclease-free water

  • Initiate the reaction by transferring the tubes to a 37°C heat block or water bath.

  • To observe the this compound intermediate, it is crucial to perform a time-course experiment. Incubate the reaction for various time points (e.g., 1 min, 5 min, 15 min, 30 min, 60 min).

  • Stop the reaction at each time point by adding an equal volume of a quenching solution (e.g., 0.5 M EDTA) or by heat inactivation (e.g., heating at 95°C for 5 minutes).

  • Analyze the reaction products by reverse-phase HPLC. The different components (ATP, ADP, this compound, and c-di-AMP) will have distinct retention times, allowing for their identification and quantification.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic synthesis of c-di-AMP from two molecules of ATP, with this compound as a linear intermediate. This reaction is catalyzed by diadenylate cyclase enzymes.

c_di_AMP_Synthesis cluster_enzyme Enzymatic Reaction ATP1 ATP This compound This compound (linear intermediate) ATP1->this compound Enzyme Diadenylate Cyclase ATP2 ATP ATP2->this compound c_di_AMP c-di-AMP This compound->c_di_AMP Cyclization Enzyme->this compound Condensation

Enzymatic synthesis of c-di-AMP via this compound intermediate.

This guide is intended to provide essential safety and handling information. Always consult your institution's specific safety guidelines and the manufacturer's product information sheet for the most comprehensive and up-to-date recommendations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.